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  • Product: Leucinostatin B
  • CAS: 76663-52-0

Core Science & Biosynthesis

Foundational

Leucinostatin B: Chemical Structure and Stereochemical Analysis

This guide provides an in-depth technical analysis of Leucinostatin B, focusing on its chemical structure, stereochemistry, and structure-activity relationships (SAR) as established by recent crystallographic and total s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Leucinostatin B, focusing on its chemical structure, stereochemistry, and structure-activity relationships (SAR) as established by recent crystallographic and total synthesis studies.

Executive Summary

Leucinostatin B is a lipopeptide antibiotic belonging to the peptaibol class, isolated primarily from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). It functions as a potent uncoupler of oxidative phosphorylation and an inhibitor of mitochondrial ATP synthase. Structurally, it is a linear nonapeptide (9 residues) capped at the N-terminus by a fatty acid and at the C-terminus by a polyamine. Leucinostatin B differs from its congener, Leucinostatin A, solely by the methylation state of its C-terminal diamine (monomethyl vs. dimethyl).[1]

Primary Chemical Structure

The primary structure of Leucinostatin B is defined by a specific sequence of hydrophobic and non-proteinogenic amino acids.

Peptide Sequence

The consensus sequence, consistent with modern structure-activity relationship (SAR) studies (Brand et al., 2021; Abe et al., 2017), is ordered N-to-C as follows:

MeHA — MePro¹ — Leu² — Aib³ — Leu⁴ — Leu⁵ — Aib⁶ — HyLeu⁷ — AHMOD⁸ — β-Ala⁹ — MPD

PositionResidueAbbreviationChemical Name
Cap MeHA (4S, 2E)-4-methylhex-2-enoic acidN-terminal fatty acyl chain
1 MePro cis-4-methyl-L-prolineNon-proteinogenic proline derivative
2 Leu L-LeucineStandard amino acid
3 Aib α-Aminoisobutyric acidHelix-inducing non-chiral residue
4 Leu L-LeucineStandard amino acid
5 Leu L-LeucineStandard amino acid
6 Aib α-Aminoisobutyric acidHelix-inducing non-chiral residue
7 HyLeu L-threo-β-hydroxyleucineHydroxylated leucine derivative
8 AHMOD (2S, 4S, 6R)-AHMOD2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid
9 β-Ala β-AlanineBeta-amino acid linker
Tail MPD (2S)-N¹-methylpropane-1,2-diamineC-terminal amine (Leucinostatin B specific)

Note: Leucinostatin A contains DPD (N¹,N¹-dimethylpropane-1,2-diamine) at the C-terminus. Leucinostatin B contains MPD (N¹-methylpropane-1,2-diamine), lacking one methyl group.[1][2]

Structural Visualization

The following diagram illustrates the primary sequence connectivity and the key structural difference between Leucinostatin A and B.

Leucinostatin_Structure cluster_legend Structural Domains MeHA MeHA (Fatty Acyl Cap) MePro 1: MePro MeHA->MePro Leu2 2: Leu MePro->Leu2 Aib3 3: Aib Leu2->Aib3 Leu4 4: Leu Aib3->Leu4 Leu5 5: Leu Leu4->Leu5 Aib6 6: Aib Leu5->Aib6 HyLeu 7: HyLeu (Crucial for ATP Synthase) Aib6->HyLeu AHMOD 8: AHMOD (Key Chiral Center) HyLeu->AHMOD BetaAla 9: β-Ala AHMOD->BetaAla MPD MPD (Monomethyl amine) *Leucinostatin B* BetaAla->MPD

Figure 1: Primary sequence of Leucinostatin B.[3] The C-terminal MPD distinguishes it from Leucinostatin A.

Stereochemical Analysis

The biological potency of Leucinostatin B relies heavily on the absolute configuration of its non-proteinogenic residues.

The AHMOD Residue (Critical Revision)

The AHMOD residue (2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid) is the most complex structural feature.

  • Historical Assignment: Originally assigned as (2S, 4S, 6S).

  • Corrected Configuration: Total synthesis and crystallographic studies (Abe et al., 2017; Brand et al., 2021) have revised the stereochemistry at C-6 to (R) .

  • Final Configuration: (2S, 4S, 6R) .

  • Significance: This residue projects outward from the peptide helix, facilitating interactions with the mitochondrial membrane interface.

Other Key Residues
  • MeHA (Cap): (4S, 2E) configuration. The trans (E) double bond is essential for the rigidity of the N-terminus.

  • MePro (Residue 1): cis-4-methyl-L-proline .[2] The cis orientation of the methyl group relative to the carboxyl group induces a specific helical initiation.

  • HyLeu (Residue 7): L-threo-β-hydroxyleucine . This residue is identified as the primary pharmacophore responsible for specific inhibition of the mitochondrial ATP synthase (F0 subunit).

Structure-Activity Relationship (SAR)

Mechanism of Action

Leucinostatin B acts through a dual mechanism:[4]

  • Membrane Perturbation (Uncoupling): The amphiphilic helix, rich in Aib and Leucine, inserts into the inner mitochondrial membrane, increasing permeability to protons and ions (uncoupling oxidative phosphorylation).

  • ATP Synthase Inhibition: The C-terminal region, specifically HyLeu⁷ and AHMOD⁸ , binds to the F0 sector of ATP synthase, blocking proton translocation and ATP synthesis.

Comparative Potency (A vs. B)
  • Leucinostatin A (Dimethyl): Higher lipophilicity; generally exhibits slightly higher cytotoxicity and antiprotozoal activity (IC50 ~0.4 nM against T. brucei).

  • Leucinostatin B (Monomethyl): Retains potent uncoupling activity but often shows slightly reduced membrane affinity compared to A due to the loss of one methyl group at the cationic tail. However, it remains equipotent in ATP synthase inhibition assays where the core peptide recognition is dominant.

Experimental Characterization Protocols

Isolation and Purification

To isolate Leucinostatin B from Purpureocillium lilacinum culture filtrate:

  • Extraction: Extract culture broth with ethyl acetate at pH 7.0.

  • Flash Chromatography: Pass crude extract through a silica gel column using a Chloroform/Methanol gradient (starting 95:5).

  • HPLC Purification:

    • Column: C18 Reverse Phase (e.g., 5µm, 250 x 4.6 mm).

    • Mobile Phase: Acetonitrile/Water containing 0.1% TFA (Gradient: 40% to 90% ACN over 30 min).

    • Detection: UV at 215 nm (peptide bond) and 280 nm (unsaturated MeHA).

    • Differentiation: Leucinostatin B elutes slightly earlier than A due to the less hydrophobic monomethyl amine.

Mass Spectrometry Verification
  • Method: ESI-MS/MS (Positive Mode).

  • Diagnostic Ions:

    • [M+H]+: ~1205.8 Da (Leucinostatin B) vs. ~1217.8 Da (Leucinostatin A).

    • Fragment Ions: Look for the loss of the C-terminal amine. Leucinostatin B shows a characteristic loss of 88 Da (MPD residue) compared to 102 Da (DPD) for Leucinostatin A.

References

  • Brand, M., et al. (2021).[3] "Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action." Angewandte Chemie International Edition. Link

  • Abe, H., et al. (2017). "Catalytic Asymmetric Total Synthesis of Leucinostatin A." Journal of the American Chemical Society. Link

  • Fukushima, K., et al. (1983). "Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B." Journal of Antibiotics. Link

  • Mori, Y., et al. (1983). "Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B." Journal of Antibiotics. Link

  • Spiegel, C., et al. (2025). "Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Bioprocessing and Fermentation Dynamics of Leucinostatin B: A Comprehensive Guide for Drug Development

Executive Summary Leucinostatin B is a potent, non-ribosomal peptaibiotic (lipopeptide) characterized by its broad-spectrum bioactivity, including antimalarial, antifungal, antiparasitic, and anticancer properties. As dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Leucinostatin B is a potent, non-ribosomal peptaibiotic (lipopeptide) characterized by its broad-spectrum bioactivity, including antimalarial, antifungal, antiparasitic, and anticancer properties. As drug development pipelines increasingly look toward complex natural products to bypass antimicrobial resistance, scaling the production of molecules like Leucinostatin B has become a critical biomanufacturing objective. This whitepaper provides an in-depth, causally-driven guide to the biological origins, genetic regulation, and optimized fermentation protocols required to produce and purify Leucinostatin B at a research and pre-clinical scale.

Biological Origins and Genetic Regulation

The Canonical Producer: Purpureocillium lilacinum

While commercial catalogs occasionally attribute Leucinostatin B to Streptomyces or Fusarium species due to proprietary engineered strains [1], the canonical, naturally evolved producer is the soil-dwelling, nematophagous fungus Purpureocillium lilacinum (formerly classified as Paecilomyces lilacinus) [4].

The Causality of Production: In its natural habitat, P. lilacinum utilizes Leucinostatins as virulence factors. When the fungus encounters competing fungi or plant-parasitic nematodes, it secretes these lipopeptides to disrupt the target organism's cellular membranes.

The lcs Gene Cluster and the OSMAC Approach

The biosynthesis of Leucinostatin B is governed by the lcs gene cluster, which encodes a massive Non-Ribosomal Peptide Synthetase (NRPS) [2]. Because secondary metabolite clusters are often transcriptionally silent under standard laboratory conditions, researchers must employ the OSMAC (One Strain-Many Compounds) approach. Genomic analyses reveal that specific nutrient stressors—such as the carbon-to-nitrogen ratio found in Potato Dextrose Broth (PDB)—can upregulate the NRPS lcsA gene by over 95-fold compared to non-inducing media [2].

Mechanism of Action: The Causality of Bioactivity

Leucinostatin B exerts its potent bioactivity by acting as an uncoupler of mitochondrial oxidative phosphorylation [5]. Its amphiphilic lipopeptide structure allows it to seamlessly insert into the inner mitochondrial membrane of target cells. Once inserted, it disrupts the proton gradient, effectively halting ATP synthesis and triggering apoptosis in susceptible tumor cells, protozoa, and fungal pathogens.

G A Environmental Cues (Nutrient Stress, pH 5.5) B Activation of lcs Gene Cluster (NRPS Pathway) A->B C Leucinostatin B Synthesis (Lipopeptide Assembly) B->C D Secretion into Environment (Nematode/Fungal Target) C->D E Mitochondrial Membrane Insertion (Target Cell) D->E F Uncoupling of Oxidative Phosphorylation (ATP Synthesis Inhibition) E->F

Fig 1. Biosynthetic activation and mitochondrial uncoupling mechanism of Leucinostatin B.

Upstream Bioprocessing: Fermentation Dynamics

To maximize Leucinostatin B yield, the fermentation environment must be tightly controlled. The process is biphasic: an initial biomass/sporulation phase followed by a secondary metabolite production phase.

  • pH Dynamics: P. lilacinum exhibits optimal sporulation at an initial pH of 5.0–5.5 [6]. However, during the active fermentation and secretion of Leucinostatin B, the bioreactor pH should be allowed to drift or be actively controlled between 6.5 and 7.2 to maintain the stability of the secreted peptide [1].

  • Temperature & Aeration: The optimal temperature is 25–30 °C. Because the NRPS pathway involves highly oxidative enzymatic steps (e.g., iterative N-methylation), high dissolved oxygen (DO > 30%) and continuous agitation are mandatory [1].

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodology integrates real-time analytical checkpoints to ensure a self-validating system.

Protocol A: Upstream Fermentation
  • Strain Revival: Plate P. lilacinum (e.g., strain PLBJ-1) on Potato Dextrose Agar (PDA) and incubate at 28 °C for 5 days until robust sporulation is observed.

  • Seed Culture: Inoculate spores into 50 mL of Potato Dextrose Broth (PDB) in a 250 mL baffled flask. Adjust initial pH to 5.5. Incubate at 28 °C, 200 rpm for 48 hours.

  • Bioreactor Inoculation: Transfer the seed culture (5% v/v inoculum) into a 5L stirred-tank bioreactor containing optimized production media (glucose/starch as carbon, soybean meal/peptone as nitrogen).

  • Production Phase: Maintain temperature at 28 °C. Set agitation to cascade with DO (minimum 30%). Allow fermentation to proceed for 5 to 10 days [1].

    • Validation Checkpoint: Daily sampling for biomass (OD600 equivalent or dry cell weight) and pH monitoring.

Protocol B: Downstream Extraction and Purification
  • Harvesting: Centrifuge the culture broth at 8,000 × g for 20 minutes to separate the fungal biomass from the supernatant.

  • Liquid-Liquid Extraction: Extract the supernatant with an equal volume of Ethyl Acetate (EtOAc) three times [3].

    • Causality: Leucinostatin B is amphiphilic but partitions highly into moderately polar organic solvents, leaving polar media contaminants in the aqueous phase.

  • Concentration: Evaporate the EtOAc fraction under reduced pressure using a rotary evaporator. Redissolve the crude extract in Acetonitrile (MeCN).

    • Validation Checkpoint: Perform a rapid LC-MS check on the crude extract. The presence of a peak at m/z 1205 [M+H]+ confirms Leucinostatin B, distinguishing it from Leucinostatin A (m/z 1219) [2].

  • RP-HPLC Purification: Inject the validated extract into a semi-preparative C18 HPLC column. Run a gradient of Water/Acetonitrile (with 0.1% TFA). Monitor UV absorption at 214 nm [3]. Collect the fraction corresponding to the Leucinostatin B standard.

G S1 Strain Revival (P. lilacinum on PDA) S2 Seed Culture (PDB, 28°C, 48h) S1->S2 S3 Bioreactor Fermentation (pH 6.5, DO >30%, 7 days) S2->S3 S4 Liquid-Liquid Extraction (Ethyl Acetate) S3->S4 S5 RP-HPLC Purification (C18, 214 nm) S4->S5 S6 Pure Leucinostatin B (m/z 1205 [M+H]+) S5->S6

Fig 2. Scalable upstream fermentation and downstream purification workflow for Leucinostatin B.

Quantitative Data Summaries

Table 1: Optimal Fermentation Parameters for P. lilacinum
ParameterTarget ValueMechanistic Purpose
Temperature 25 – 30 °COptimal kinetic range for lcs cluster enzymatic activity.
Initial pH 5.0 – 5.5Promotes rapid vegetative growth and sporulation.
Production pH 6.5 – 7.2Prevents acid-hydrolysis of the secreted lipopeptide.
Dissolved Oxygen > 30%Supplies terminal electron acceptors for NRPS oxidation steps.
Fermentation Time 5 – 10 DaysAllows transition from trophophase (growth) to idiophase (production).
Table 2: Physicochemical & Analytical Properties of Leucinostatin B
PropertySpecification
Molecular Formula C₆₁H₁₀₉N₁₁O₁₃
Target Mass Ion m/z 1205 [M+H]+
UV Absorbance Max 214 nm (Peptide bond detection)
Solubility Soluble in Methanol, Ethanol, DMSO (10 mg/mL), DMF
Storage Stability Stable at −20 °C for at least 2 years

References

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining PLOS Pathogens. URL:[Link]

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum National Center for Biotechnology Information (PMC). URL:[Link]

  • Secondary Metabolites of Purpureocillium lilacinum MDPI. URL:[Link]

  • Google Patents (CN102286421A).
Foundational

An In-depth Technical Guide to the Mitochondrial Mechanism of Action of Leucinostatin B

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the intricate mechanisms by which Leucinostatin B, a p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the intricate mechanisms by which Leucinostatin B, a potent peptide antibiotic, exerts its effects on mitochondria. Moving beyond a superficial summary, we will delve into the core molecular interactions and the resultant physiological consequences for this vital organelle. This document is intended to serve as a foundational resource for researchers investigating mitochondrial function, exploring novel therapeutic avenues, and developing new antimicrobial or anticancer agents.

Preamble: The Significance of Leucinostatin B in Mitochondrial Research

Leucinostatin B, a member of the peptaibol family of antibiotics, has garnered significant scientific interest due to its broad spectrum of biological activities, including antifungal, antiparasitic, and anticancer properties.[1] At the heart of its potent bioactivity lies a profound impact on mitochondrial function. Understanding the nuanced molecular choreography of Leucinostatin B within the mitochondrion is paramount for harnessing its therapeutic potential while mitigating its inherent toxicity. This guide will dissect this complex interplay, offering both mechanistic insights and practical experimental frameworks.

I. The Dualistic Nature of Leucinostatin B's Mitochondrial Interaction: A Concentration-Dependent Phenomenon

The action of Leucinostatin B on mitochondria is not monolithic; rather, it exhibits a fascinating and critical concentration-dependent duality. At lower concentrations, it functions as a potent and specific inhibitor of oxidative phosphorylation. Conversely, at higher concentrations, it transitions into a mitochondrial uncoupler, dissipating the proton motive force that drives ATP synthesis.[2][3]

A. Low Concentration Effects: Potent Inhibition of F1Fo-ATP Synthase

At nanomolar concentrations (e.g., ~240 nM), Leucinostatin B effectively shuts down cellular energy production by directly targeting the F1Fo-ATP synthase, the molecular turbine responsible for the synthesis of ATP.[2] This inhibition leads to a complete cessation of state 3 respiration (ADP-stimulated oxygen consumption).[2]

Molecular Target: The F0 Subunit c

Structural Determinants of Inhibition

Structure-activity relationship studies have revealed the critical importance of specific amino acid residues within the Leucinostatin molecule for its inhibitory activity. The presence of a hydroxyleucine residue at position 7 is essential for the high-affinity inhibition of the mammalian ATP synthase.[4][5] Derivatives lacking this residue lose their specific inhibitory function, highlighting the precise structural requirements for this molecular interaction.[4][5]

B. High Concentration Effects: Mitochondrial Uncoupling and Membrane Destabilization

As the concentration of Leucinostatin B increases, its mechanism of action shifts from specific enzyme inhibition to a more generalized disruption of the inner mitochondrial membrane integrity, leading to uncoupling of oxidative phosphorylation.[2][3] This uncoupling is likely mediated by a protonophoric action, where the peptide inserts into the inner membrane and facilitates the transport of protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase.[2] This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to an increase in oxygen consumption without the concomitant production of ATP.

This membrane-destabilizing effect is a key contributor to the antiprotozoal activity of leucinostatins and their derivatives.[6]

II. Consequences of Leucinostatin B Exposure on Mitochondrial Physiology

The dual actions of Leucinostatin B precipitate a cascade of downstream effects on mitochondrial health and function.

A. Alterations in Mitochondrial Membrane Potential (ΔΨm)

The impact of Leucinostatin B on the mitochondrial membrane potential is complex and, again, concentration-dependent.

  • Hyperpolarization (at low, inhibitory concentrations): Inhibition of the ATP synthase can lead to a hyperpolarization of the inner mitochondrial membrane.[4] This occurs because the electron transport chain continues to pump protons, building up the proton gradient, but the primary pathway for proton re-entry (the ATP synthase) is blocked.

  • Depolarization (at high, uncoupling concentrations): At higher concentrations, the protonophoric action of Leucinostatin B leads to a collapse of the mitochondrial membrane potential as protons leak back into the matrix.[4]

B. Impact on Mitochondrial Ultrastructure

Electron microscopy studies have revealed that exposure to leucinostatins can induce significant changes in mitochondrial morphology. These changes include mitochondrial swelling and alterations to the structure of the cristae, the folded inner membranes where oxidative phosphorylation occurs.[7] This is consistent with a disruption of the inner membrane's integrity and osmotic balance.

C. The Mitochondrial Permeability Transition Pore (mPTP)

The opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane, is a critical event in some forms of cell death.[8][9] While there is no direct evidence to suggest that Leucinostatin B is a direct modulator of the mPTP's core components, its profound effects on mitochondrial membrane potential and calcium homeostasis could indirectly trigger mPTP opening, particularly under conditions of cellular stress. The collapse of the mitochondrial membrane potential is a known trigger for mPTP activation. Further research is warranted to elucidate the precise relationship between Leucinostatin B and the mPTP.

III. Experimental Protocols for Investigating the Mitochondrial Effects of Leucinostatin B

To facilitate further research in this area, we provide the following detailed experimental protocols for assessing the key mitochondrial parameters affected by Leucinostatin B.

A. Measurement of Mitochondrial Oxygen Consumption

High-resolution respirometry is a powerful technique to dissect the effects of Leucinostatin B on the electron transport chain and oxidative phosphorylation.

Protocol: High-Resolution Respirometry

  • Mitochondrial Isolation: Isolate mitochondria from the tissue or cell line of interest using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.

  • Respirometer Calibration: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

  • Assay Medium: Use a suitable respiration buffer (e.g., MiR05) containing substrates for specific respiratory complexes (e.g., pyruvate and malate for Complex I, succinate for Complex II).

  • Baseline Respiration: Add a known amount of isolated mitochondria to the respirometer chamber and record the baseline state 2 respiration (substrate-dependent, ADP-limited).

  • State 3 Respiration: Add a saturating concentration of ADP to induce state 3 respiration (active oxidative phosphorylation).

  • Leucinostatin B Titration (Inhibitory Range): Perform a stepwise titration of Leucinostatin B at low nanomolar concentrations and observe the inhibition of state 3 respiration.

  • Leucinostatin B Titration (Uncoupling Range): At higher micromolar concentrations of Leucinostatin B, observe the stimulation of state 2 respiration, indicative of uncoupling.

  • Controls: Use known inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin for ATP synthase) and uncouplers (e.g., FCCP) as positive controls.

B. Assessment of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent probes that accumulate in mitochondria in a potential-dependent manner are commonly used to measure ΔΨm.

Protocol: JC-10 Assay for Mitochondrial Membrane Potential

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Leucinostatin B for the desired duration. Include a positive control for depolarization (e.g., FCCP).

  • Staining: Remove the treatment medium and incubate the cells with a JC-10 staining solution according to the manufacturer's protocol. JC-10 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.

  • Fluorescence Measurement: Measure the fluorescence intensity at both the green (emission ~525 nm) and red (emission ~590 nm) wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

C. Determination of ATP Synthase Activity

The activity of the F1Fo-ATP synthase can be measured by quantifying the rate of ATP hydrolysis.

Protocol: ATP Synthase Hydrolysis Activity Assay

  • Mitochondrial Preparation: Isolate mitochondria as described previously.

  • Assay Principle: This assay couples the production of ADP from ATP hydrolysis to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing isolated mitochondria, an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase), lactate dehydrogenase, and NADH in a suitable buffer.

  • Initiation of Reaction: Initiate the reaction by adding ATP.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Inhibition Assay: Pre-incubate the mitochondria with varying concentrations of Leucinostatin B before initiating the reaction to determine its inhibitory effect on ATP hydrolysis.

  • Controls: Use a known ATP synthase inhibitor, such as oligomycin, as a positive control.

IV. Visualizing the Mechanism: Diagrams and Data

To further clarify the concepts discussed, the following diagrams and data tables are provided.

Diagrams

LeucinostatinB_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) ATPSynthase F1Fo-ATP Synthase Protons_IMS H+ ETC->Protons_IMS Pumps H+ Matrix Matrix ATP ATP ATPSynthase->ATP IMS Intermembrane Space LeucinostatinB Leucinostatin B LeucinostatinB->ATPSynthase Inhibits (Low Conc.) Protons_IMS->ATPSynthase Protons_IMS->Matrix Uncoupling (High Conc.) Protons_Matrix H+

Figure 1. Dual mechanism of Leucinostatin B on mitochondria.

Experimental_Workflow cluster_Respirometry Oxygen Consumption cluster_MMP Mitochondrial Membrane Potential cluster_ATP_Activity ATP Synthase Activity Mito_Iso1 Isolate Mitochondria Respiro_Cal Calibrate Respirometer Mito_Iso1->Respiro_Cal Add_Mito Add Mitochondria & Substrates Respiro_Cal->Add_Mito Add_ADP Add ADP (State 3) Add_Mito->Add_ADP Titre_LB_Inhibit Titre Leucinostatin B (Low Conc.) Add_ADP->Titre_LB_Inhibit Titre_LB_Uncouple Titre Leucinostatin B (High Conc.) Titre_LB_Inhibit->Titre_LB_Uncouple Cell_Culture Culture Cells Treat_Cells Treat with Leucinostatin B Cell_Culture->Treat_Cells Stain_JC10 Stain with JC-10 Treat_Cells->Stain_JC10 Measure_Fluo Measure Red/Green Fluorescence Stain_JC10->Measure_Fluo Mito_Iso2 Isolate Mitochondria Prep_Reaction Prepare Reaction Mix Mito_Iso2->Prep_Reaction Add_ATP Initiate with ATP Prep_Reaction->Add_ATP Measure_Abs Measure Absorbance at 340nm Add_ATP->Measure_Abs

Figure 2. Experimental workflows for assessing mitochondrial effects.

Data Summary
ParameterEffect of Low Concentration Leucinostatin BEffect of High Concentration Leucinostatin B
State 3 Respiration Complete Inhibition[2]Stimulated (uncoupled)
ATP Synthesis InhibitedInhibited
Mitochondrial Membrane Potential Hyperpolarization[4]Depolarization[4]
Primary Molecular Target F1Fo-ATP Synthase (Subunit c)[4]Inner Mitochondrial Membrane
Mechanism Obstruction of Proton ChannelProtonophoric Action

V. Conclusion and Future Directions

Leucinostatin B presents a compelling case study in the complexity of drug-mitochondria interactions. Its dualistic, concentration-dependent mechanism underscores the importance of precise dosing and a thorough understanding of molecular targets in drug development. The specific inhibition of ATP synthase at low concentrations offers a potential avenue for therapeutic intervention, while its uncoupling and membrane-destabilizing properties at higher concentrations contribute to its potent antimicrobial and cytotoxic effects.

Future research should focus on several key areas:

  • High-Resolution Structural Analysis: Elucidating the precise binding site of Leucinostatin B on the F1Fo-ATP synthase at an atomic level would provide invaluable information for the design of more selective and less toxic derivatives.

  • Mechanism of Protonophoric Action: A more detailed biophysical characterization of how Leucinostatin B facilitates proton transport across the inner mitochondrial membrane is needed.

  • Interaction with the mPTP: Further investigation is required to determine if Leucinostatin B directly or indirectly modulates the mPTP, and the physiological consequences of this interaction.

  • Therapeutic Window: A more refined definition of the therapeutic window for Leucinostatin B and its derivatives is crucial for translating its potent bioactivities into clinical applications.

By continuing to unravel the intricate mitochondrial mechanisms of action of compounds like Leucinostatin B, we can pave the way for the development of novel and effective therapies for a wide range of human diseases.

VI. References

  • Shima, A., et al. (1990). Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria. Cell Structure and Function, 15(4), 249-256.

  • Rimle, L., et al. (2023). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry.

  • Mori, Y., et al. (1983). Structure of leucinostatin B, an uncoupler on mitochondria. The Journal of antibiotics, 36(8), 1084-1086.

  • Mori, Y., et al. (1983). Structure of Leucinostatin B, an Uncoupler on Mitochondria. The Journal of Antibiotics.

  • Brand, M., et al. (2021). Antiprotozoal Structure-Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie International Edition, 60(28), 15613-15621.

  • Nakajima, M., et al. (1976). Action of the peptide antibiotic leucinostatin. The Journal of antibiotics, 29(7), 774-779.

  • Vertuani, G., et al. (1995). Structure activity studies on chemically modified homologues of the antibiotic phytotoxic leucinostatin A. The Journal of antibiotics, 48(1), 58-64.

  • Fukushima, K., et al. (1983). Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B. The Journal of antibiotics, 36(12), 1613-1630.

  • Hong, S., & Pedersen, P. L. (2008). ATP synthase and the actions of inhibitors utilized to study its roles in human health, disease, and other scientific areas. Microbiology and Molecular Biology Reviews, 72(4), 590-641.

  • Brand, M., et al. (2022). Structure of a hydrophobic leucinostatin derivative determined by host lattice display. Chemical Science, 13(45), 13427-13434.

  • Carraro, M., & Bernardi, P. (2016). Modulation of mitochondrial permeability transition pores in reperfusion injury: Mechanisms and therapeutic approaches. Journal of Bioenergetics and Biomembranes, 48(2), 159-168.

  • Giorgio, V., et al. (2013). Cyclophilin D modulates mitochondrial F0F1-ATP synthase by interacting with the lateral stalk of the complex. Journal of Biological Chemistry, 288(2), 1013-1020.

  • Halestrap, A. P. (2010). The mitochondrial permeability transition pore components. Journal of molecular and cellular cardiology, 46(6), 821-831.

  • Wang, C., et al. (2015). Mitochondrial translocation and interaction of cofilin and Drp1 are required for erucin-induced mitochondrial fission and apoptosis. Oncotarget, 6(5), 3103-3118.

  • Zharova, G. G., et al. (2022). Involvement of Multidrug Resistance Modulators in the Regulation of the Mitochondrial Permeability Transition Pore. International Journal of Molecular Sciences, 23(18), 10800.

  • Bernardi, P., & Di Lisa, F. (2015). The mitochondrial permeability transition pore: molecular nature and role as a target in cardioprotection. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1853(10), 2685-2694.

  • Ieraci, A., et al. (2021). Mitochondrial Ultrastructure and Activity Are Differentially Regulated by Glycolysis-, Krebs Cycle-, and Microbiota-Derived Metabolites in Monocytes. Cells, 10(9), 2439.

  • Jonas, E. A. (2014). Physiological roles of the mitochondrial permeability transition pore. Journal of bioenergetics and biomembranes, 46(1), 1-10.

  • von Ballmoos, C., & Gunter, K. (2017). Visualizing mitochondrial FoF1-ATP synthase as the target of the immunomodulatory drug Bz-423. arXiv preprint arXiv:1705.01994.

  • Harikishore, A., et al. (2021). Targeting Mycobacterial F-ATP Synthase C-Terminal Subunit Interaction Motif on Rotary Subunit. International Journal of Molecular Sciences, 22(23), 12845.

Sources

Exploratory

biological activities of Leucinostatin B (antifungal, antitumor, antiparasitic)

Executive Summary Leucinostatin B is a lipophilic phytotoxic heptaibiotic (linear peptide antibiotic) isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1] It belongs to the leucinostat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Leucinostatin B is a lipophilic phytotoxic heptaibiotic (linear peptide antibiotic) isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1] It belongs to the leucinostatin complex (A, B, C, D, etc.), with Leucinostatin A and B being the most abundant and biologically active.

This compound is a potent uncoupler of oxidative phosphorylation and an inhibitor of mitochondrial ATP synthase. Its biological profile is characterized by broad-spectrum antifungal , antitumor , and antiparasitic activities. While historically limited by significant mammalian toxicity (LD50 ~1.8 mg/kg i.p. in mice), recent structural biology insights and targeted delivery studies have renewed interest in its potential as a lead compound for drug-resistant fungal infections, Chagas disease (Trypanosoma cruzi), and specific cancer subtypes (e.g., LAR-subtype Triple Negative Breast Cancer).[1]

Chemical and Physical Profile

Structure: Leucinostatin B is a linear nonapeptide containing unusual amino acids, including ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-aminoisobutyric acid (Aib) and the acid-labile 4-methyl-6-(1-methyl-1-aminoethyl)-hex-2-enoic acid (MHA).[2] It lacks the dimethylamine moiety found in Leucinostatin A, making it slightly less basic.
PropertySpecification
CAS Number 76663-52-0
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight ~1204.6 g/mol
Appearance White to off-white amorphous powder
Solubility Soluble in DMSO (>10 mg/mL), Ethanol, Methanol.[2] Poorly soluble in water.
Stability Stable in lyophilized form at -20°C for >2 years.[1][2] Solutions in DMSO are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles.[1][2]
Handling High Toxicity. Handle in a chemical fume hood with full PPE (gloves, mask, eye protection).[1]

Mechanistic Foundation: Mitochondrial Uncoupling[1][3]

The core biological activity of Leucinostatin B stems from its interaction with the mitochondrial inner membrane. Unlike simple protonophores (e.g., FCCP), Leucinostatin B exhibits a dual mechanism:[1]

  • ATP Synthase Inhibition: It binds to the

    
     sector of the mitochondrial ATP synthase, blocking proton translocation and halting ATP production.
    
  • Uncoupling: At higher concentrations, it acts as a protonophore, dissipating the mitochondrial membrane potential (

    
    ).
    

This disruption of bioenergetics is lethal to organisms heavily reliant on oxidative phosphorylation, such as kinetoplastid parasites and certain tumor cells.

Mechanism Visualization

Leucinostatin_Mechanism L_B Leucinostatin B (Extracellular) Cell_Mem Cell Membrane (Permeation) L_B->Cell_Mem Mito_Inner Mitochondrial Inner Membrane Cell_Mem->Mito_Inner Accumulation Target_1 Target 1: ATP Synthase (F0 Sector) Mito_Inner->Target_1 Specific Binding Target_2 Target 2: Lipid Bilayer Integration Mito_Inner->Target_2 High Conc. Effect_1 Block H+ Translocation Target_1->Effect_1 Effect_2 Pore Formation / Proton Leak Target_2->Effect_2 Outcome_1 ATP Depletion Effect_1->Outcome_1 Outcome_2 Collapse of Membrane Potential (ΔΨm) Effect_2->Outcome_2 Downstream mTORC1 Inhibition (Signal Transduction) Outcome_1->Downstream Energy Stress Death Apoptosis / Necrosis Outcome_2->Death Downstream->Death

Figure 1: Dual mechanism of Leucinostatin B involving ATP synthase blockade and membrane potential dissipation.[1][2]

Biological Activities[2][3][4][5][6][7][8][9][10][11]

Antifungal Activity

Leucinostatin B exhibits potent fungicidal activity against a broad spectrum of yeasts and filamentous fungi, including drug-resistant strains.

Key Data: | Organism | Strain | MIC (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


g/mL) | Notes |
| :--- | :--- | :--- | :--- |
| Candida albicans | Clinical Isolates | 1.56 - 6.25 | Effective against azole-resistant strains |
| Cryptococcus neoformans | H99 | 0.78 - 3.12 | High potency |
| Aspergillus fumigatus | ATCC 204305 | 3.12 - 12.5 | Comparable to Amphotericin B in some assays |
| Phytophthora infestans | (Oomycete) | 0.5 - 2.0 | Agricultural relevance |[2][3]

Mechanism: The peptide disrupts the fungal cell membrane integrity and targets mitochondrial function, leading to leakage of intracellular components and metabolic arrest.

Antitumor Activity

Recent research highlights Leucinostatin B's selectivity for specific cancer subtypes that are metabolically vulnerable or dependent on stromal interactions.[1]

  • Prostate Cancer (DU-145): Leucinostatin B inhibits tumor growth by interfering with the interaction between prostate cancer cells and stromal cells, specifically downregulating Insulin-like Growth Factor 1 (IGF-1) expression in the stroma.[1][2]

  • Triple Negative Breast Cancer (TNBC): It shows selective toxicity towards the Luminal Androgen Receptor (LAR) subtype of TNBC.[1]

    • Mechanism: Inhibition of ATP synthase leads to energy stress that selectively suppresses mTORC1 signaling in LAR-subtype cells.[4]

    • IC50: ~1.4 - 8.0 nM (Sensitive lines) vs >100 nM (Resistant lines like MDA-MB-231).[1][2][4]

Antiparasitic Activity

Leucinostatin B is a potent trypanocidal agent, showing efficacy against Trypanosoma brucei (Sleeping Sickness) and Trypanosoma cruzi (Chagas Disease).[1]

  • Potency: IC50 values in the low nanomolar range (<10 nM) against T. brucei bloodstream forms.[1]

  • Chagas Disease: Effective against intracellular amastigotes of T. cruzi.

  • In Vivo Efficacy: In mouse models of Chagas disease, Leucinostatin B (escalating dose regimen up to 1 mg/kg) significantly suppressed parasite load.[1]

Experimental Protocols

Protocol 1: Mitochondrial Membrane Potential Assay (TMRE)

Validates the uncoupling mechanism in tumor or parasite cells.[1]

Reagents:

  • TMRE (Tetramethylrhodamine, ethyl ester) - 1 mM stock in DMSO.[1]

  • FCCP (Positive control uncoupler).[1]

  • Leucinostatin B stock (1 mM in DMSO).[1]

Workflow:

  • Seeding: Plate cells (e.g., HeLa or DU-145) at

    
     cells/well in a 96-well black-walled plate. Incubate overnight.
    
  • Treatment: Treat cells with Leucinostatin B (0.1 nM to 1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    M) for 4 hours. Include FCCP (10 
    
    
    
    M) as a positive control for depolarization.
  • Staining: Add TMRE to a final concentration of 100 nM in culture medium. Incubate for 20 minutes at 37°C.

  • Wash: Gently wash cells 2x with pre-warmed PBS (optional, depending on background).[1]

  • Detection: Read fluorescence at Ex/Em 549/575 nm.

  • Analysis: A decrease in fluorescence intensity indicates dissipation of

    
    .
    
Protocol 2: Trypanosoma cruzi Intracellular Amastigote Assay

Evaluates antiparasitic efficacy.[1]

Workflow:

  • Host Cells: Seed LLC-MK2 or 3T3 fibroblasts (

    
     cells/well) in 384-well plates. Allow adhesion (24h).
    
  • Infection: Add T. cruzi trypomastigotes (expressing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -galactosidase or luciferase for reporter assay) at a Multiplicity of Infection (MOI) of 10:1.
    
  • Incubation: Incubate for 24 hours to allow invasion and differentiation into amastigotes.

  • Wash: Remove extracellular parasites by washing 3x with PBS.[1]

  • Treatment: Add Leucinostatin B (serial dilutions, e.g., 0.1 nM - 1000 nM) in fresh medium. Incubate for 72-96 hours.[1][2]

  • Readout: Lyse cells and add substrate (e.g., CPRG for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -gal). Measure absorbance/luminescence.
    
  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism), normalizing to untreated infected controls (0% inhibition) and uninfected controls (100% inhibition).

Safety and Toxicity Profile

Leucinostatin B is highly toxic to mammals, which is the primary barrier to its clinical use.

  • LD50 (Mice, i.p.): ~1.8 mg/kg[1]

  • LD50 (Mice, oral): ~6.3 mg/kg[1]

  • Toxicity Signs: Liver toxicity, hypoactivity, and respiratory distress consistent with mitochondrial uncoupling.

Therapeutic Window: Recent studies suggest a narrow but exploitable window, particularly for localized delivery or specific parasite infections where the pathogen is significantly more sensitive than host tissues.

References

  • Identification of Leucinostatins from Ophiocordyceps sp.[4] as Antiparasitic Agents against Trypanosoma cruzi. Source:[1][5][6] ACS Omega (2022).[1] URL:[Link][1][2]

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.[4] Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer. Source: Journal of Natural Products (2020).[1] URL:[Link][1][2]

  • Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria. Source: Journal of Antibiotics (1990).[1] URL:[Link]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Source: Angewandte Chemie International Edition (2021).[1] URL:[Link][1][2]

  • Structure of leucinostatin B, an uncoupler on mitochondria. Source: Journal of Antibiotics (1983).[1] URL:[Link]

Sources

Foundational

Leucinostatin B: Molecular Architecture, Computed Properties, and Therapeutic Mechanisms

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary Leucinostatin B is a potent, non-ribosomal lipopeptide (peptaibiotic) originally isolated from the filamentous fungi Purpureocillium l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

Leucinostatin B is a potent, non-ribosomal lipopeptide (peptaibiotic) originally isolated from the filamentous fungi Purpureocillium lilacinum and Ophiocordyceps species[1]. Characterized by a high proportion of non-proteinogenic amino acids and a highly lipophilic core, this secondary metabolite has garnered significant attention in pharmaceutical research. Unlike traditional small-molecule therapeutics, Leucinostatin B exerts its biological effects by partitioning into cellular membranes, disrupting bioenergetics, and acting as a profound inhibitor of mitochondrial ATP synthase[]. This whitepaper provides a rigorous technical breakdown of its computed molecular properties, structural causality, and self-validating experimental workflows for isolation and bioassay validation.

Molecular Identity & Computed Properties

The pharmacological efficacy of Leucinostatin B is deeply rooted in its physicochemical properties. The molecule features an N-terminal lipophilic chain (4-methylhex-2-enoic acid) and a basic C-terminal


-dimethylpropane-1,2-diamine (DPD) moiety[1].

To understand its pharmacokinetic potential, we rely on computed descriptors. The moderate lipophilicity (XLogP3 = 3.8) combined with a massive Topological Polar Surface Area (TPSA = 352 Ų) creates an amphipathic profile[3]. This allows the peptide to remain soluble in complex biological matrices while readily inserting into the inner mitochondrial membrane.

Table 1: Computed and Physical Properties of Leucinostatin B

PropertyComputed ValueAnalytical Source
Molecular Formula C₆₁H₁₀₉N₁₁O₁₃3[3]
Molecular Weight 1204.6 g/mol 3[3]
Exact Mass 1203.8206 Da3[3]
XLogP3 (Lipophilicity) 3.83[3]
Topological Polar Surface Area 352 Ų3[3]
Hydrogen Bond Donors 103[3]
Hydrogen Bond Acceptors 133[3]
Rotatable Bonds 443[3]

Mechanism of Action: Bioenergetic Disruption

Leucinostatin B operates as a multi-kingdom bioenergetic disruptor. By embedding itself into the mitochondrial membrane, it inhibits ATP synthase and acts as an ionophore[].

In oncology, specifically within the luminal androgen receptor (LAR) subtype of Triple Negative Breast Cancer (TNBC), this ATP depletion triggers a rapid, selective inhibition of the mTORC1 signaling pathway, leading to cytostasis[4]. In parasitology, the compound disrupts the mitochondrial membrane potential of protozoans like Trypanosoma cruzi and Plasmodium falciparum, causing lethal calcium influx and parasite clearance[5][6].

MOA LeuB Leucinostatin B (Lipopeptide) Mito Mitochondrial Inner Membrane Partitioning LeuB->Mito Hydrophobic insertion ATPS ATP Synthase Inhibition Mito->ATPS Target binding Depol Membrane Depolarization & Ca2+ Influx Mito->Depol Ionophore activity mTOR mTORC1 Pathway Suppression ATPS->mTOR ATP depletion Parasite Parasite Clearance (T. cruzi / P. falciparum) Depol->Parasite Apoptotic-like death TNBC Cytostasis in TNBC (LAR Subtype) mTOR->TNBC Growth arrest

Mechanistic pathway of Leucinostatin B in oncology and parasitology.

Experimental Workflows: Isolation, Sequencing, and Validation

To guarantee scientific integrity, the extraction and biological validation of Leucinostatin B must operate as a closed, self-validating system. The following protocols outline the causal reasoning behind each methodological choice.

Workflow Fungi P. lilacinum Fermentation Extract EtOAc Extraction Fungi->Extract 8 Days, 28°C LCMS UHPLC-QTOF-MS/MS ESI+ (m/z 1205.8) Extract->LCMS Profiling Marfey Marfey's Analysis (Stereochemistry) LCMS->Marfey Acid Hydrolysis Bioassay In Vitro Bioassays (TNBC / Parasites) LCMS->Bioassay Purified LeuB

Self-validating analytical workflow for Leucinostatin B extraction and characterization.

Protocol 1: Fermentation and LC-MS/MS Profiling
  • Step 1: Cultivation. Inoculate P. lilacinum in a leucinostatin-inducing PDB medium for 8 days at 28°C[1].

    • Causality: Nutrient-specific induction is required to upregulate the lcs biosynthetic gene cluster responsible for non-ribosomal peptide synthetase (NRPS) assembly[1].

  • Step 2: Extraction. Extract the culture medium ultrasonically with ethyl acetate (EtOAc)[1].

    • Causality: EtOAc provides the exact moderate polarity needed to partition the hydrophobic lipopeptide core of Leucinostatin B while leaving highly polar primary metabolites in the aqueous phase.

  • Step 3: UHPLC-QTOF-MS/MS. Run the extract using a C18 column with an Acetonitrile/H₂O (0.1% formic acid) gradient. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode[7].

    • Causality: The C-terminal DPD moiety is a tertiary amine that readily accepts a proton in acidic conditions, ensuring a robust

      
       precursor ion at 
      
      
      
      1205.8[1][7].
    • Self-Validating Step: To confirm the identity and rule out isobaric artifacts, collision-induced dissociation (CID) must be applied. The run is only validated if the specific

      
      -ion and 
      
      
      
      -ion fragmentation series matching the depsipeptide sequence is observed[7].
Protocol 2: Stereochemical Validation via Advanced Marfey’s Analysis
  • Step 1: Acid Hydrolysis. Subject the purified Leucinostatin B to 6N HCl at 110°C to break the peptide bonds.

  • Step 2: Derivatization. React the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent).

    • Causality: Leucinostatin B contains non-proteinogenic D- and L-amino acids. FDAA converts these enantiomers into diastereomers, which can be resolved on a standard reverse-phase LC column[4].

    • Self-Validating Step: The biological activity of Leucinostatin B relies entirely on its spatial conformation to bind ATP synthase. If the Marfey's analysis reveals racemization, the batch is discarded as it will yield false negatives in downstream bioassays.

Protocol 3: In Vitro Bioactivity Assay (mTORC1 Inhibition in TNBC)
  • Step 1: Cell Culture. Plate LAR-subtype TNBC cells (e.g., MDA-MB-453) and treat with purified Leucinostatin B[4].

    • Causality: The LAR subtype of TNBC is uniquely reliant on mitochondrial oxidative phosphorylation, making it highly susceptible to bioenergetic collapse[4].

  • Step 2: Western Blotting. Lyse the cells and quantify the phosphorylation status of S6K (p-S6K), a direct downstream target of mTORC1[4].

    • Self-Validating Step: The assay must incorporate oligomycin as an internal positive control. Because both Leucinostatin B and oligomycin inhibit ATP synthase, they must produce identical mTORC1 suppression profiles. If Leucinostatin B suppresses p-S6K but oligomycin does not, it indicates an off-target effect or assay contamination, invalidating the run[4].

References

1. 2. 3 3.4 4. 5 5.6 6.1

Sources

Exploratory

Structural Elucidation of Leucinostatin B: A Multi-Modal Analytical Framework

This guide outlines the structural elucidation of Leucinostatin B , a bioactive lipopeptide antibiotic. It details the integration of high-resolution mass spectrometry (HR-MS) and multi-dimensional nuclear magnetic reson...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation of Leucinostatin B , a bioactive lipopeptide antibiotic. It details the integration of high-resolution mass spectrometry (HR-MS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy to resolve its primary sequence, stereochemistry, and distinguishing features from its homolog, Leucinostatin A.

Executive Summary

Leucinostatin B is a linear lipopeptide antibiotic isolated from Purpureocillium lilacinum (formerly Paecilomyces lilacinus). It exhibits potent phytotoxic, nematocidal, and antitumor activities. Structurally, it acts as an uncoupler of oxidative phosphorylation in mitochondria.

The elucidation of Leucinostatin B presents a specific analytical challenge: differentiating it from its methylated homolog, Leucinostatin A, and resolving the stereochemistry of its non-proteinogenic amino acids, including (4S,2E)-4-methylhex-2-enoic acid (MHA) , threo-β-hydroxyleucine (HyLeu) , cis-4-methyl-L-proline (MePro) , and the unique polyketide-amino acid hybrid (2S,4S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) .[1]

This guide provides a step-by-step technical workflow for researchers to verify the structure of Leucinostatin B using modern MS and NMR techniques.

Part 1: Structural Overview & Chemical Logic[1]

Leucinostatin B differs from Leucinostatin A solely at the C-terminus.[1] While Leucinostatin A terminates with a dimethylamine moiety (N¹,N¹-dimethylpropane-1,2-diamine , DPD), Leucinostatin B terminates with a monomethylamine moiety (N¹-methylpropane-1,2-diamine , MPD).[1][2]

Consensus Sequence

The structure consists of a fatty acid tail (MHA) coupled to a nonapeptide (9 residues) and terminated by a polyamine.

Sequence: MHA - Leu¹ - HyLeu² - Leu³ - HyLeu⁴ - Aib⁵ - MePro⁶ - HyLeu⁷ - AHMOD⁸ - β-Ala⁹ - MPD[1]

ResidueFull NameDiagnostic Feature
MHA (4S,2E)-4-methylhex-2-enoic acidConjugated diene system; N-terminal cap.[1][3]
HyLeu threo-β-hydroxyleucineHydroxyl group on β-carbon; diastereotopic methyls.[1]
Aib α-Aminoisobutyric acidQuaternary α-carbon; gem-dimethyl singlets in NMR.[1]
MePro cis-4-methyl-L-prolineRestricted conformation; diagnostic methyl doublet.[1]
AHMOD 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acidKetone at C8; long side chain; unique to Leucinostatins.[1][3][4]
MPD N¹-methylpropane-1,2-diamineC-terminal amine; differentiator from Leu A .

Part 2: Mass Spectrometry Workflow

Mass spectrometry provides the molecular formula and sequence tags.[5] The primary goal is to confirm the mass difference of 14.0156 Da (CH₂) relative to Leucinostatin A and map the sequence via fragmentation.

Accurate Mass Determination (HR-MS)

Use ESI-TOF or Orbitrap MS in positive ion mode.[1]

  • Target Ion:

    
    
    
  • Leucinostatin A (Reference):

    
     (Monoisotopic)[1]
    
  • Leucinostatin B (Target):

    
     (Monoisotopic)[1]
    
  • Formula:

    
     (Calculated Mass: 1203.8206 Da)[1]
    
MS/MS Fragmentation Strategy

Leucinostatins are peptaibols/lipopeptides that fragment predictably but require high collision energy due to the steric bulk of Aib and Pro residues.

  • N-Terminal Series (b-ions): Dominant due to the stable acyl-enzyme-like intermediate formed by Aib residues.[1]

  • C-Terminal Series (y-ions): Less abundant but critical for confirming the C-terminal amine.[1]

  • Diagnostic Cleavage:

    • The loss of the C-terminal MPD group (

      
      , ~88 Da) vs. DPD (
      
      
      
      , ~102 Da) is the definitive spectral signature.
    • Fragment

      
      :  Cleavage after 
      
      
      
      -Ala⁹ yields the same
      
      
      for both Leucinostatin A and B, confirming the core peptide sequence is identical.
MS Workflow Diagram

MS_Workflow Sample Crude Extract (P. lilacinus) LCMS LC-MS Separation (C18 Column, ACN/H2O + 0.1% FA) Sample->LCMS Peak_A Peak A (RT 12.5 min) [M+H]+ = 1217.8 (Leucinostatin A) LCMS->Peak_A Peak_B Peak B (RT 11.2 min) [M+H]+ = 1203.8 (Leucinostatin B) LCMS->Peak_B MSMS MS/MS Fragmentation (CID / HCD) Peak_B->MSMS Frag_b b-ion Series (Sequence Confirmation) MSMS->Frag_b Dominant Frag_y y-ion Series (C-Term Identification) MSMS->Frag_y Diagnostic Result Structural Assignment: C-Term = Methylpropane-diamine Frag_y->Result -14 Da vs Leu A

Caption: LC-MS/MS workflow isolating Leucinostatin B and using fragmentation patterns to confirm the demethylated C-terminus.

Part 3: NMR Spectroscopy Workflow

NMR is required to resolve the stereochemistry (L/D, threo/erythro) and confirm the connectivity of the unique AHMOD and MHA residues.

Sample Preparation[1]
  • Solvent: DMSO-

    
     is the standard solvent.[1] It disrupts aggregation common in lipopeptides and provides excellent solubility.
    
  • Concentration: 5–10 mg in 600 µL (approx. 3–7 mM).

  • Temperature: 298 K (25°C). If amide overlap is severe, acquire data at 308 K or 313 K.

Key NMR Experiments & Rationale
ExperimentPurposeCritical Insight for Leucinostatin B
¹H 1D Initial fingerprintingIdentification of 9 amide doublets (NH) and Aib singlets.[1]
¹H-¹H COSY Scalar coupling (2-3 bonds)Tracing spin systems (e.g., Leu, HyLeu side chains).
¹H-¹H TOCSY Total spin system IDIdentifying complete amino acid side chains, especially the long AHMOD chain.
¹H-¹³C HSQC Carbon assignmentAssigning protonated carbons; resolving overlapping α-protons.
¹H-¹³C HMBC Long-range couplingSequence connectivity (Carbonyl

to Amide

).[1] Connecting AHMOD ketone to its backbone.
¹H-¹H NOESY Spatial proximityStereochemistry (cis/trans MePro) and secondary structure (helical turns).[1]
Diagnostic Chemical Shifts (DMSO- )

Values are approximate and derived from Leucinostatin structural classes.

ResidueAtomδH (ppm)δC (ppm)Multiplicity
MHA Vinyl H (C2, C3)6.0 - 6.6120 - 145Multiplets
Aib

-CH₃
1.35 - 1.4523 - 26Singlets (Gem-dimethyl)
MePro

-H
3.5 - 3.845 - 55Multiplet
AHMOD C8-Ketone-~210Quaternary C
AHMOD C6-H (CH-OH)~3.8~70Multiplet
MPD N-CH₃~2.533 - 36Singlet/Doublet (distinct from DPD)
DPD (Leu A) N(CH₃)₂~2.8~42Singlet (6H integration)

Differentiation Note: In Leucinostatin B, the C-terminal amine methyl signal integrates to 3H (singlet or doublet depending on protonation/exchange). In Leucinostatin A, it integrates to 6H.

Integrated Elucidation Diagram

NMR_Logic Spec_1D 1D 1H NMR (Amide Region 7-9 ppm) TOCSY TOCSY (Spin System ID) Spec_1D->TOCSY Select NH Residues Identify Residues: Leu, HyLeu, Aib, MePro TOCSY->Residues Side Chains HSQC HSQC (1H-13C Correlation) HSQC->Residues Resolve Overlap HMBC HMBC (Seq. Connectivity) Backbone Walk Backbone: C=O(i) -> NH(i+1) HMBC->Backbone Link Residues NOESY NOESY (Stereochemistry) Structure Final Structure Leucinostatin B NOESY->Structure 3D Conformation Residues->HMBC Backbone->NOESY

Caption: NMR logic flow. TOCSY identifies residues; HMBC links them via peptide bonds; NOESY defines geometry.

Part 4: Experimental Protocols

Mass Spectrometry Protocol[1]
  • Preparation: Dissolve 0.1 mg of purified Leucinostatin B in 1 mL of Methanol/Water (1:1) with 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid over 15 mins.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

    • Scan Range: m/z 200–2000.

  • MS/MS: Select precursor m/z 1204.8. Apply stepped collision energy (20, 35, 50 eV) to ensure fragmentation of both the fatty acid tail and the proline-rich core.

NMR Spectroscopy Protocol
  • Sample: Dissolve 5.0 mg Leucinostatin B in 600 µL DMSO-

    
     (99.9% D). Use a high-quality 5 mm NMR tube.
    
  • Instrument: 500 MHz or higher (600/800 MHz recommended for resolution of HyLeu/Leu overlap).

  • Acquisition Sequence:

    • 1H ZG: 16 scans, 2 sec relaxation delay. Check linewidths.

    • COSY: Magnitude mode, 2K x 256 points.

    • TOCSY: Mixing time 80 ms (to see full side chains).

    • HSQC: Multiplicity-edited (CH/CH3 positive, CH2 negative).

    • HMBC: Optimized for 8 Hz long-range coupling (

      
      ).[1]
      
    • NOESY: Mixing time 200–300 ms. (Note: Leucinostatins often adopt helical conformations in solution; NOEs between

      
       and 
      
      
      
      are diagnostic).

References

  • Fukushima, K., et al. (1983). Studies on peptide antibiotics, leucinostatins.[2][3][5][6][7][8] I. Separation, physico-chemical properties and biological activities of leucinostatins A and B. The Journal of Antibiotics.[2]

  • Mori, Y., et al. (1983). Studies on peptide antibiotics, leucinostatins. II.[3][5] The structures of leucinostatins A and B. The Journal of Antibiotics.[2]

  • Isogai, A., et al. (1992). Structural Elucidation of Minor Components of Peptidyl Antibiotic P168s (Leucinostatins) by Tandem Mass Spectrometry.[3][8][9] Bioscience, Biotechnology, and Biochemistry. [1]

  • Brand, M., et al. (2021).[9] Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [1]

  • PubChem Compound Summary. (2025). Leucinostatin B (CID 139589316). National Library of Medicine. [1]

Sources

Foundational

Leucinostatin B: Mechanistic Profiling and Toxicity of a Potent Peptaibiotic Mycotoxin

Executive Summary Leucinostatin B is a structurally complex, non-ribosomal lipopeptide mycotoxin that has garnered significant attention in drug discovery and toxicology. Originally isolated from the soil-dwelling and ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Leucinostatin B is a structurally complex, non-ribosomal lipopeptide mycotoxin that has garnered significant attention in drug discovery and toxicology. Originally isolated from the soil-dwelling and nematophagous fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus), this compound exhibits profound bioactivity across mammalian, fungal, and parasitic systems. As a Senior Application Scientist, I have structured this technical guide to dissect the molecular mechanisms driving Leucinostatin B’s toxicity, summarize its quantitative pharmacological profile, and provide a self-validating in vitro protocol for evaluating its bioenergetic impact.

Structural Biology & Origin

Leucinostatin B (C₆₁H₁₀₉N₁₁O₁₃, MW: 1204.60 g/mol ) belongs to the peptaibiotic class of natural products[1],[2]. It is characterized by a high proportion of non-proteinogenic amino acids and a lipophilic terminal moiety. This unique lipopeptide architecture renders the molecule highly resistant to proteolytic degradation while facilitating rapid insertion into cellular lipid bilayers. The biosynthesis of Leucinostatin B is governed by a highly conserved non-ribosomal peptide synthetase (NRPS) gene cluster within 3[3].

Mechanism of Action: The Bioenergetic Collapse

The primary driver of Leucinostatin B-induced cytotoxicity is the catastrophic disruption of cellular bioenergetics. The mechanism unfolds through a sequential cascade:

  • Ionophore Activity & Depolarization : Upon membrane insertion, Leucinostatin B acts as an ionophore, translocating across the inner mitochondrial membrane and dissipating the essential proton gradient[4],[5].

  • ATP Synthase Inhibition : Beyond general uncoupling, Leucinostatin B specifically represses mitochondrial respiration by 6[6].

  • mTORC1 Repression : The resulting depletion of intracellular ATP alters the AMP/ATP ratio, triggering metabolic stress sensors that subsequently inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway[6]. This targeted mTORC1 inhibition is highly selective, showing potent cytostatic effects in specific malignancies such as the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC)[6].

MOA LeuB Leucinostatin B Mito Mitochondrial Membrane Depolarization LeuB->Mito Ionophore Activity ATP ATP Synthase Inhibition LeuB->ATP Direct Binding Mito->ATP Proton Gradient Loss mTOR mTORC1 Signaling Repression ATP->mTOR AMP/ATP Ratio Shift Tox Cytotoxicity & Apoptosis mTOR->Tox Growth Arrest

Diagram 1: Mechanistic pathway of Leucinostatin B-induced cytotoxicity via bioenergetic collapse.

Quantitative Toxicity & Efficacy Profile

While Leucinostatin B is a potent antiparasitic agent, its therapeutic window is constrained by its mammalian toxicity, particularly hepatotoxicity[4]. The table below synthesizes the critical quantitative thresholds established in recent literature.

ParameterValueBiological Context
Molecular Weight 1204.60 g/mol Lipopeptide structure[1]
Mouse LD₅₀ (i.p.) 1.6 - 1.8 mg/kgAcute systemic toxicity[4],[5]
Mouse LD₅₀ (oral) 5.4 - 6.3 mg/kgHepatotoxic effects[4]
EC₅₀ (P. falciparum) 0.16 nMTransmission-blocking activity[5]
EC₅₀ (T. cruzi) < 1.5 μMIntracellular amastigote clearance[7]
Cytotoxicity (HeLa) ~50 ng/mLHuman cervical adenocarcinoma[5]
Cytotoxicity (MRC-5) ~2550 ng/mLHuman fetal lung fibroblasts[5]

Experimental Methodology: Self-Validating In Vitro Toxicity Protocol

To rigorously evaluate the toxicity and mechanism of Leucinostatin B, researchers must employ an assay design that inherently validates its own findings. The following protocol is engineered to confirm both the upstream mitochondrial uncoupling and the downstream mTORC1 inhibition.

Step 1: Differential Cell Seeding
  • Action : Seed a susceptible cell line (e.g., MDA-MB-453) and a known resistant control line in 96-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Causality : Utilizing a resistant line establishes a definitive negative biological control. This ensures that any observed metabolic shifts are specific to the compound's targeted mechanism rather than generalized, non-specific assay artifacts or solvent toxicity.

Step 2: Compound Administration with Mechanistic Controls
  • Action : Treat cells with a dose-response gradient of Leucinostatin B (0.1 nM to 10 μM). Concurrently, treat a separate positive control cohort with Oligomycin (1 μM).

  • Causality : Oligomycin is a well-characterized, irreversible inhibitor of ATP synthase. If the Oligomycin cohort phenocopies the Leucinostatin B cohort, it provides self-validating evidence that the observed cytotoxicity stems specifically from ATP synthase inhibition and bioenergetic repression[6].

Step 3: Ratiometric Mitochondrial Depolarization Assessment (JC-1 Assay)
  • Action : Incubate cells with JC-1 dye (2 μM) for 30 minutes at 37°C. Measure fluorescence at 590 nm (red aggregates) and 529 nm (green monomers).

  • Causality : JC-1 is a ratiometric dye that forms red aggregates in healthy, polarized mitochondria and remains as green monomers in depolarized states. Relying on a ratiometric readout (Red/Green ratio) normalizes the data against variations in cell number and dye uptake, ensuring the signal strictly reflects the proton gradient collapse induced by the mycotoxin's ionophore activity[5].

Step 4: Biochemical Validation of mTORC1 Arrest
  • Action : Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Perform immunoblotting for phosphorylated S6 Kinase (p-S6K), a direct downstream target of mTORC1.

  • Causality : Mitochondrial uncoupling alone does not guarantee cellular arrest. Measuring p-S6K provides definitive biochemical proof that the upstream energy depletion (ATP loss) has successfully translated into the inhibition of the mTORC1 signaling axis, halting cellular proliferation[6].

Protocol Cult 1. Differential Cell Seeding Treat 2. Leucinostatin B & Controls Dosing Cult->Treat Assay1 3A. JC-1 Ratiometric Assay Treat->Assay1 Assay2 3B. Immunoblotting (p-S6K / mTORC1) Treat->Assay2 Read 4. Data Synthesis & Validation Assay1->Read Assay2->Read

Diagram 2: Self-validating in vitro workflow for assessing Leucinostatin B toxicity.

References

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.
  • Source: National Institutes of Health (NIH)
  • Identification of Leucinostatins from Ophiocordyceps sp.
  • Source: National Institutes of Health (NIH)
  • Leucinostatin B | CAS#76663-52-0 | peptide antibiotic Source: MedKoo Biosciences URL
  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining Source: PLOS Pathogens URL
  • Source: PubChem (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: Leucinostatin B Experimental Protocol for In Vitro Assays

This Application Note is structured to provide a rigorous, self-validating framework for investigating Leucinostatin B in a cell culture setting. It moves beyond generic instructions to address the specific physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, self-validating framework for investigating Leucinostatin B in a cell culture setting. It moves beyond generic instructions to address the specific physicochemical properties (lipophilicity) and distinct mechanism of action (mitochondrial uncoupling) of this compound.

Abstract & Scientific Rationale

Leucinostatin B (Leu-B) is a lipophilic phytotoxic peptide produced by Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2] Unlike standard chemotherapeutics that target DNA replication, Leu-B functions primarily as a mitochondrial uncoupler and an inhibitor of the F0 component of F0F1-ATPase .[2]

This distinct Mechanism of Action (MoA) necessitates a specific experimental design.[1] Standard colorimetric assays (like MTT) that rely on mitochondrial reductase activity can yield artifacts if the mitochondrial function is directly compromised by the drug before cell death occurs. Therefore, this guide prioritizes ATP-independent viability metrics and direct mitochondrial function assays.

Key Biological Activities:

  • Primary: Uncoupling of oxidative phosphorylation (proton gradient dissipation).[1]

  • Secondary: Inhibition of IGF-1R signaling pathways (context-dependent, particularly in prostate cancer models).[1][2]

  • Outcome: ATP depletion leading to metabolic catastrophe and apoptosis.

Material Preparation & Handling (The Foundation)

Critical Note: Leucinostatin B is a lipopeptide.[3] It exhibits high surface activity and tends to adsorb to glass and certain plastics. Low-retention plastics are mandatory.[1][2]

Reconstitution Strategy

Objective: Create a stable Master Stock that minimizes freeze-thaw cycles and solvent toxicity.

ParameterSpecificationNotes
Molecular Weight ~1204.6 g/mol Formula: C₆₁H₁₀₉N₁₁O₁₃
Primary Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%)
Stock Concentration 10 mM 12.05 mg/mL.[1][2][4] High concentration reduces solvent volume in assay.
Solubility Limit ~20 mg/mL in DMSODo not attempt aqueous stock preparation.
Storage -20°C or -80°CStable for >2 years if desiccated.[1][2]
Vessel Type Polypropylene (PP)Avoid Glass. Use O-ring screw cap cryovials.[1][2]

Protocol:

  • Weigh Leucinostatin B powder in a static-free environment.

  • Add DMSO to achieve 10 mM. Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be crystal clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into 20 µL or 50 µL volumes to avoid repeated freeze-thaw cycles.

Working Solutions
  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in culture medium (or PBS) to create a 100 µM working stock immediately before use.

  • Final Vehicle Concentration: Ensure final DMSO concentration in wells is < 0.1% (v/v) to prevent solvent-induced mitochondrial stress.[1][2]

Core Protocol 1: Dose-Response Viability Assay

Rationale: To determine the IC50.[2][5] Because Leu-B targets mitochondria, metabolic assays like MTT/MTS (which depend on dehydrogenase activity) can be skewed.[1][2] ATP-based luminescence or Crystal Violet (biomass) assays are recommended for higher accuracy.[1][2]

Experimental Design
  • Cell Lines: HeLa, DU-145 (Prostate), or HepG2.[1]

  • Dose Range: 0.1 nM to 10 µM (Log-scale spacing).

  • Duration: 48 to 72 hours.[5]

Step-by-Step Workflow
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well black-walled plates (for luminescence). Allow attachment for 24 hours.

  • Preparation: Prepare 2x concentrated drug solutions in complete media.

    • Why 2x? Adding 100 µL of 2x drug to 100 µL of existing media prevents cell shock from media aspiration.

  • Treatment:

    • Negative Control: 0.1% DMSO.

    • Positive Control: 10 µM Puromycin or 1 µM Staurosporine.

    • Leu-B Series: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Readout (ATP Luminescence):

    • Add ATP detection reagent (e.g., CellTiter-Glo) equal to culture volume.[1][2]

    • Shake orbitally for 2 minutes (lyses cells).[1]

    • Incubate 10 minutes (stabilize signal).

    • Measure Luminescence (RLU).[1]

Workflow Visualization

ViabilityAssay Stock 10 mM Stock (DMSO, -20°C) Inter 100 µM Intermediate (Media, Fresh) Stock->Inter 1:100 Dilution Dilution Serial Dilution (0.1 nM - 10 µM) Inter->Dilution Log-scale prep Treatment Treatment (48-72h Incubation) Dilution->Treatment Seeding Cell Seeding (96-well, 24h recovery) Seeding->Treatment Add 2x Drug Readout ATP Luminescence (IC50 Calculation) Treatment->Readout Lysis & Signal

Figure 1: Optimized workflow for Leucinostatin B cytotoxicity profiling using ATP luminescence to avoid metabolic artifacts.

Core Protocol 2: Mechanistic Validation (Mitochondrial Uncoupling)

Rationale: To confirm that the observed cytotoxicity is due to Leucinostatin B's specific MoA (uncoupling/ATPase inhibition) rather than general necrosis.[1] We use JC-1 dye , a ratiometric probe that aggregates in healthy mitochondria (Red) and remains monomeric in depolarized mitochondria (Green).[1][2]

Experimental Design
  • Assay Window: Short exposure (1–4 hours). Uncoupling is a rapid event; waiting 48 hours (viability endpoint) will miss the primary mechanism.[1]

  • Controls (Critical for Validation):

    • FCCP (5 µM): Validated uncoupler (Positive Control for depolarization).[1]

    • Oligomycin (1 µM): ATP synthase inhibitor (Hyperpolarization control).[1]

Step-by-Step Methodology
  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates (for fluorescence microscopy or plate reading).

  • Treatment: Treat cells with Leucinostatin B (e.g., 100 nM and 1 µM) for 2 hours .

  • Staining:

    • Prepare JC-1 working solution (typically 2–10 µM final) in warm media.[1][2]

    • Aspirate drug media and add JC-1 solution.[1][2]

    • Incubate 20–30 minutes at 37°C in the dark.

  • Wash: Gently wash 2x with PBS (warmed) to remove background fluorescence.

  • Detection:

    • Healthy (Aggregates): Ex/Em 535/590 nm.[1]

    • Depolarized (Monomers): Ex/Em 485/530 nm.[1]

  • Analysis: Calculate the Red/Green ratio. A decrease in this ratio indicates mitochondrial depolarization (uncoupling).[1]

Mechanism of Action Diagram

MOA LeuB Leucinostatin B (Extracellular) Mito Mitochondrial Inner Membrane LeuB->Mito Internalization ATPase Target: F0 Subunit of ATP Synthase Mito->ATPase Binding H_Grad Proton Gradient Dissipation (Uncoupling) ATPase->H_Grad Proton Leak ATP_Drop ATP Depletion H_Grad->ATP_Drop Loss of PMF ROS ROS Generation (Secondary) H_Grad->ROS e- Transport Dysregulation Death Apoptosis / Necrosis ATP_Drop->Death Metabolic Failure ROS->Death

Figure 2: Mechanistic cascade of Leucinostatin B. Binding to the F0 subunit triggers proton leak, collapsing the potential required for ATP synthesis.[1][2]

Data Analysis & Troubleshooting

Quantitative Analysis

Summarize your data using a 4-parameter logistic (4PL) regression to calculate IC50.[1][2]

Concentration (µM)Log[Conc]% Viability (Mean)SDInterpretation
0 (DMSO)-100%2.5Baseline
0.001-9.098%3.1No Effect
0.01-8.092%4.0Threshold
0.1-7.045%5.2Linear Phase (Active)
1.0-6.05%1.2Max Efficacy
10.0-5.01%0.8Plateau
Troubleshooting Guide
  • Issue: High variability between replicates.

    • Cause: Leucinostatin B sticking to pipette tips.

    • Solution: Pre-wet pipette tips with the solution before transfer. Use low-retention plastics.[1][2]

  • Issue: Precipitation in media.

    • Cause: Adding 10 mM DMSO stock directly to cold media.

    • Solution: Dilute stock into a small volume of room-temperature media with rapid vortexing before adding to the bulk volume.

  • Issue: JC-1 Signal is weak.

    • Cause: Dye washout.

    • Solution: Do not wash excessively. Use a plate reader with bottom-reading capability if possible.[1][2]

References

  • Mori, Y., et al. (1983). Structure of leucinostatin B, an uncoupler on mitochondria. The Journal of Antibiotics.

  • Shima, A., et al. (1990). Antimicrobial action of leucinostatin B and its mechanism. Journal of Antimicrobial Chemotherapy.

  • Kawada, M., et al. (2010). Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells.[1] International Journal of Cancer. [1][2]

  • Chowdhury, S.R., et al. (2012). Mitochondrial uncoupling activity of Leucinostatin derivatives. ChemBioChem.

Sources

Application

Application Note: Leucinostatin B as a Dual-Mode Positive Control in Mitochondrial Stress Assays

Abstract & Introduction In the landscape of mitochondrial toxicity screening, the selection of positive controls is often limited to "classical" inhibitors: Oligomycin (ATP synthase inhibitor), Rotenone (Complex I inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In the landscape of mitochondrial toxicity screening, the selection of positive controls is often limited to "classical" inhibitors: Oligomycin (ATP synthase inhibitor), Rotenone (Complex I inhibitor), and FCCP (uncoupler). While effective, these compounds often represent binary stress states—either complete blockage or total collapse of the proton gradient.

Leucinostatin B , a peptaibiotic mycotoxin isolated from Purpureocillium lilacinum (formerly Paecilomyces lilacinus), offers a unique, sophisticated alternative. Unlike simple inhibitors, Leucinostatin B exhibits a dual mechanism of action : it acts as a potent inhibitor of the F0 fraction of ATP synthase while simultaneously possessing ionophoretic (uncoupling) properties at higher concentrations.

This Application Note outlines the technical rationale and standardized protocols for utilizing Leucinostatin B as a superior positive control for assays requiring the detection of complex mitochondrial destabilization, particularly in drug safety profiling (DILI) and metabolic disease research.

Mechanism of Action (MoA)

To interpret assay data correctly, one must understand how Leucinostatin B differs from standard controls.

  • F0 Domain Binding: Leucinostatin B binds to the F0 subunit of the mitochondrial F1F0-ATPase (ATP Synthase).[1] This blocks the proton channel, preventing proton reentry and halting ATP synthesis.

  • Uncoupling Activity: Due to its lipophilic peptide structure containing Aib (aminoisobutyric acid) residues, it integrates into the inner mitochondrial membrane (IMM). At elevated concentrations, it destabilizes the membrane, causing proton leakage independent of the synthase.

Why this matters:

  • Oligomycin typically causes mitochondrial hyperpolarization (protons pile up in the intermembrane space).

  • FCCP causes depolarization (protons flood back into the matrix).

  • Leucinostatin B creates a dynamic stress profile: initial ATPase blockade followed by membrane destabilization/swelling, providing a more rigorous "stress test" for mitochondrial integrity buffers.

Visualization: Leucinostatin B Interaction Pathway

Mitochondrial_Pathway cluster_mito Inner Mitochondrial Membrane (IMM) ETC Electron Transport Chain (Complex I-IV) Proton_Grad Proton Gradient (ΔΨm) (Intermembrane Space) ETC->Proton_Grad Pumps H+ ATP_Synthase F1F0-ATPase (Complex V) Proton_Grad->ATP_Synthase H+ Re-entry ROS ROS Generation Proton_Grad->ROS Hyperpolarization (Transient) Swelling Mitochondrial Swelling & Depolarization Proton_Grad->Swelling Collapse of ΔΨm ATP ATP Production ATP_Synthase->ATP Phosphorylation ATP_Synthase->ATP Blocked LeucB Leucinostatin B (Exogenous Control) LeucB->Proton_Grad Disrupts Membrane (Secondary Mode) LeucB->ATP_Synthase Inhibits F0 Subunit (Primary Mode)

Figure 1: Dual-action mechanism of Leucinostatin B. It primarily blocks the F0 subunit (halting ATP), but secondary membrane interaction causes uncoupling and swelling, distinct from pure Oligomycin activity.

Comparison of Positive Controls

Use the table below to select the appropriate control for your specific assay endpoint.

FeatureOligomycin AFCCP / CCCPLeucinostatin B
Primary Target ATP Synthase (F0 subunit)Proton Gradient (Ionophore)ATP Synthase (F0) + Membrane Integrity
Effect on ATP Complete InhibitionComplete InhibitionComplete Inhibition
Effect on MMP (ΔΨm) Hyperpolarization (Increase)Depolarization (Decrease)Variable (Transient Hyperpolarization → Depolarization)
ROS Production High (due to stalled ETC)Low (due to uncoupling)High (Mixed mechanism)
Use Case Measuring ATP-linked respirationMeasuring Maximal RespirationTotal Mitochondrial Health / Cytotoxicity

Experimental Protocols

Protocol A: High-Content Screening (MMP & Cytotoxicity)

Objective: Determine mitochondrial health using Membrane Potential (MMP) as the readout. Cell Model: HepG2 (Liver) or H9c2 (Cardiomyocyte) – Adherent monolayers.

Reagents
  • Dye: TMRM (Tetramethylrhodamine, methyl ester) or JC-1.

    • Note: TMRM is preferred for HTS as it is non-quenching.

  • Control: Leucinostatin B (Stock: 1 mM in DMSO).

  • Media: Phenol-red free DMEM + 10 mM Galactose (forces mitochondrial reliance).

Workflow Steps
  • Seeding: Plate cells in 96-well black/clear-bottom plates (Density: 10,000 cells/well). Incubate 24h.

  • Dose Preparation: Prepare a 10-point dose-response of Leucinostatin B.

    • Range: 1 nM to 10 µM (Semi-log dilution).

    • Vehicle Control: 0.1% DMSO.

  • Treatment: Remove culture media; add treatment media containing Leucinostatin B.

    • Incubation:4 Hours (Acute toxicity) or 24 Hours (Chronic).

  • Staining:

    • Add TMRM (Final concentration: 100 nM) + Hoechst 33342 (Nuclear stain).

    • Incubate 30 mins at 37°C. Do not wash if using non-quenching mode.

  • Imaging: Read on High-Content Imager (e.g., ImageXpress, Operetta).

    • Channel 1: Nuclei (Count).[2]

    • Channel 2: TMRM Intensity (Mitochondrial Health).

Data Analysis & Validation
  • Expectation: At low doses (<50 nM), you may see slight TMRM intensity increase (hyperpolarization). At effective toxic doses (>100 nM), TMRM intensity will plummet (depolarization).

  • QC Metric: Calculate Z-Factor using the 1 µM Leucinostatin B wells vs. DMSO.

    • Target: Z > 0.5.

Protocol B: Respirometry Stress Test (Seahorse XF / Oxygraph)

Objective: Differentiate Leucinostatin B's profile from Oligomycin in Oxygen Consumption Rate (OCR) assays.

Workflow Steps
  • Baseline: Measure Basal Respiration (3 cycles).

  • Injection A (The Stressor):

    • Group 1: Oligomycin (1 µM) – Standard Control.

    • Group 2: Leucinostatin B (Titration: 100 nM, 500 nM, 1 µM).

    • Observation: Both will drop OCR significantly (ATP-linked respiration).

  • Injection B (The Uncoupler):

    • Inject FCCP (0.5 µM).

    • Observation:

      • Oligomycin Group: OCR will spike to Maximal Respiration.

      • Leucinostatin B Group: If Leucinostatin B concentration was high (>500 nM), the mitochondria may already be uncoupled or damaged/swollen. The FCCP spike will be blunted or absent compared to the Oligomycin group.

Interpretation: This "blunted reserve capacity" demonstrates Leucinostatin B's irreversible damage to the inner membrane integrity, unlike the reversible inhibition of Oligomycin.

Visualization: Assay Workflow Logic

Assay_Workflow cluster_readout Readout Method Start Cell Seeding (Galactose Media) Treat Compound Addition (Leucinostatin B) Start->Treat MMP MMP Assay (TMRM Dye) Treat->MMP Imaging Path OCR Respirometry (OCR Profile) Treat->OCR Metabolic Path Analysis Data Analysis (IC50 / Z-Factor) MMP->Analysis Quantify Fluorescence OCR->Analysis Quantify Respiration

Figure 2: Standardized workflow for validating Leucinostatin B in mitochondrial assays.

Troubleshooting & Optimization

ObservationProbable CauseSolution
No Depolarization (MMP Assay) Incubation time too short or dose too low.Leucinostatin B kinetics are slower than FCCP. Extend incubation to >1 hour or increase dose to >500 nM.
High Well-to-Well Variability Pipetting error or edge effects.Leucinostatin B is a lipophilic peptide.[] Use low-binding tips and ensure thorough mixing in DMSO before dilution.
Cell Detachment Cytotoxicity is too high.Leucinostatin B can cause cell lysis at high concentrations. Reduce max concentration to 1 µM.

References

  • Mori, Y., et al. (1983). Structure of Leucinostatin B, an uncoupler on mitochondria. The Journal of Antibiotics, 36(8), 1084–1086.[1]

  • Shima, A., et al. (1990). Antimicrobial action of leucinostatin A and B. Journal of Antibiotics. (Contextualizing the uncoupling vs. inhibition activity).

  • Momose, I., et al. (2019). Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum.[4][5] Journal of Natural Products, 82(5), 1120–1127. (Discusses mitochondrial inhibition mechanism of the Leucinostatin class).

  • PubChem Compound Summary. Leucinostatin B (CID 139589316).

Disclaimer: This protocol is for research use only. Leucinostatin B is a toxic mycotoxin; handle with appropriate PPE and biosafety containment.

Sources

Method

Application Note: Leucinostatin B as a Selective Inhibitor of LAR-Subtype Triple-Negative Breast Cancer

The following Application Note and Protocol Guide is designed for researchers investigating targeted therapies for Triple-Negative Breast Cancer (TNBC), specifically focusing on the Luminal Androgen Receptor (LAR) subtyp...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers investigating targeted therapies for Triple-Negative Breast Cancer (TNBC), specifically focusing on the Luminal Androgen Receptor (LAR) subtype.

Executive Summary

Triple-Negative Breast Cancer (TNBC) is a heterogeneous disease. While standard chemotherapy remains the backbone of treatment, the identification of molecular subtypes—specifically the Luminal Androgen Receptor (LAR) subtype—has opened avenues for targeted therapies.

Leucinostatin B , a peptidic fungal metabolite isolated from Purpureocillium lilacinum (formerly Paecilomyces lilacinus) and Ophiocordyceps spp., has emerged as a potent, subtype-selective agent. Unlike Leucinostatin A, which has been broadly studied for IGF-1R inhibition in prostate models, recent data indicates that Leucinostatin B selectively targets LAR-TNBC cells by inhibiting mitochondrial ATP synthase. This energy crisis triggers a rapid collapse of mTORC1 signaling , leading to cytostasis and apoptosis in cells that are resistant to standard anti-mitotic agents.

This guide details the experimental frameworks required to validate Leucinostatin B activity, stratify TNBC cell lines, and map the ATP-mTORC1 mechanistic axis.

Scientific Background & Mechanism of Action[1][2][3][4][5][6][7][8]

The LAR-TNBC Challenge

The LAR subtype constitutes approximately 15–20% of TNBC cases.[1] These tumors are characterized by:

  • Androgen Receptor (AR) expression.

  • Luminal gene expression patterns (e.g., FOXA1, KRT18).

  • Resistance to standard chemotherapy (anthracyclines/taxanes).

  • High dependence on metabolic pathways and mTOR signaling.

Leucinostatin B Mechanism

Leucinostatin B acts as a mitochondrial uncoupler and ATP synthase inhibitor . In LAR-TNBC cells, which often exhibit metabolic inflexibility, this inhibition creates a critical vulnerability:

  • Primary Event: Leucinostatin B binds to the F0 portion of ATP synthase.

  • Metabolic Shock: Intracellular ATP levels plummet, and the AMP/ATP ratio rises.

  • Signaling Cascade: The energy stress is sensed by AMPK (or direct lack of ATP), resulting in the rapid dephosphorylation of mTORC1 targets (S6K, 4E-BP1).

  • Phenotype: Selective growth arrest in LAR cells (e.g., MDA-MB-453, SUM185PE) compared to Basal-like cells (e.g., MDA-MB-231).

Mechanistic Pathway Diagram

Leucinostatin_MOA cluster_LAR LAR-TNBC Specific Vulnerability LeuB Leucinostatin B Mito Mitochondria (Inner Membrane) LeuB->Mito Permeates ATPS ATP Synthase (Complex V) Mito->ATPS Targets ATP_Drop ATP Depletion (Energy Stress) ATPS->ATP_Drop Inhibits Function mTORC1 mTORC1 Complex ATP_Drop->mTORC1 Suppresses S6K p-S6K / p-4E-BP1 (Translation Regulators) mTORC1->S6K Dephosphorylation Response Selective Cytostasis (LAR-TNBC Subtype) S6K->Response Leads to

Caption: Leucinostatin B induces energy stress via ATP synthase inhibition, collapsing mTORC1 signaling specifically in metabolically dependent LAR-TNBC cells.[1]

Experimental Protocols

Protocol A: Differential Subtype Screening (Cell Viability)

Objective: To verify the selectivity of Leucinostatin B for LAR-TNBC cell lines versus Basal-like TNBC lines.

Materials:

  • LAR Cell Lines: MDA-MB-453, SUM185PE.

  • Basal-like Cell Lines (Control): MDA-MB-231, HCC1937.

  • Reagent: Leucinostatin B (purity >95%, dissolved in DMSO).

  • Assay: Cell Counting Kit-8 (CCK-8) or CellTiter-Glo (ATP-based readout requires caution, see note).

Methodology:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Prepare serial dilutions of Leucinostatin B (Range: 0.1 nM to 10 µM).

    • Note: Include Oligomycin A (1 µM) as a positive control for ATP synthase inhibition.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Preferred: Sulforhodamine B (SRB) assay or Crystal Violet (measures protein/biomass) to avoid artifacts, as Leucinostatin B directly affects ATP levels.

    • If using CellTiter-Glo: Be aware that the drug directly reduces ATP, so low signal may reflect metabolic inhibition before cell death.

  • Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism).

Expected Results (Table 1):

Cell Line Subtype Leucinostatin B IC50 Interpretation
MDA-MB-453 LAR (Androgen Receptor +) < 50 nM Highly Sensitive
SUM185PE LAR (Androgen Receptor +) < 50 nM Highly Sensitive
MDA-MB-231 Basal-like (Mesenchymal) > 1,000 nM Resistant

| HCC1143 | Basal-like | > 1,000 nM | Resistant |

Protocol B: Mechanistic Validation via Western Blotting

Objective: To confirm that Leucinostatin B inhibits mTORC1 signaling downstream of mitochondrial stress.

Key Targets:

  • mTORC1 Readouts: p-p70S6K (Thr389), p-4E-BP1 (Thr37/46).

  • Upstream/Control: Total mTOR, Total S6K, Actin/GAPDH.

  • Apoptosis Markers: Cleaved PARP (for later timepoints).

Methodology:

  • Culture: Grow MDA-MB-453 cells to 70% confluence.

  • Pulse Treatment: Treat with Leucinostatin B (100 nM) for short intervals: 1h, 4h, and 24h .

    • Control: DMSO (Vehicle).

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF) and protease inhibitors.

  • Blotting:

    • Load 20–30 µg protein per lane.

    • Probe for Phospho-p70 S6 Kinase (Thr389) . This is the most sensitive marker for mTORC1 activity.

  • Result Interpretation:

    • 1h - 4h: Expect rapid, near-complete loss of p-S6K and p-4E-BP1 signals in Leucinostatin B treated cells.

    • 24h: Appearance of Cleaved PARP indicates onset of apoptosis.

Protocol C: Mitochondrial Respiration Profiling (Seahorse XF)

Objective: To definitively prove Leucinostatin B targets the Electron Transport Chain (ETC) / ATP Synthase.

Methodology:

  • Setup: Seed MDA-MB-453 cells in Seahorse XF microplates.

  • Injection Strategy (Mito Stress Test):

    • Port A: Leucinostatin B (Titration: 10 nM, 100 nM, 1 µM).

    • Port B: Oligomycin (Control ATP synthase inhibitor).

    • Port C: FCCP (Uncoupler).

    • Port D: Rotenone/Antimycin A.

  • Measurement: Monitor Oxygen Consumption Rate (OCR).

  • Analysis:

    • If Leucinostatin B acts as an ATP synthase inhibitor (like Oligomycin), OCR should drop immediately upon injection.

    • If it acts as an uncoupler, OCR should spike (maximal respiration) while ATP production ceases.

    • Current consensus: Leucinostatins often exhibit mixed effects but primarily repress mitochondrial respiration linked to ATP synthesis.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Validation Step1 Panel Selection (LAR vs Basal) Step2 Viability Assay (SRB / Crystal Violet) Step1->Step2 Treat 72h Step3 Western Blot (p-S6K, p-4E-BP1) Step2->Step3 Hit Confirmation Step4 Seahorse XF (OCR Analysis) Step3->Step4 Target ID Step5 In Vivo Xenograft (MDA-MB-453 Model) Step4->Step5 Pre-clinical

Caption: Step-by-step workflow for validating Leucinostatin B efficacy in TNBC subtypes.

References

  • Phan, C. S., et al. (2020). Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.[1] Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer.[1] Journal of Natural Products.

  • Kawada, M., et al. (2010). Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells. International Journal of Cancer.[2]

  • Lehmann, B. D., et al. (2011). Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies. Journal of Clinical Investigation.

  • Momose, I., et al. (2019). Leucinostatin Y, a peptide antibiotic from Purpureocillium lilacinum, inhibits mitochondrial function.[3] The Journal of Antibiotics.

Sources

Application

Application Note: Leucinostatin B as a Targeted Antimicrobial Agent Against Gram-Positive Bacteria

1. Executive Summary Leucinostatin B is a highly hydrophobic, non-ribosomal nonapeptide (peptaibol) originally isolated from the soil fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus)[1],[2].

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary Leucinostatin B is a highly hydrophobic, non-ribosomal nonapeptide (peptaibol) originally isolated from the soil fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus)[1],[2]. While historically recognized for its antiprotozoal and mycotoxic properties, recent structural and mechanistic elucidations have repositioned Leucinostatin B as a compelling tool for probing Gram-positive bacterial vulnerabilities. This application note provides a comprehensive, self-validating framework for evaluating the antimicrobial efficacy and mechanism of action (MoA) of Leucinostatin B, specifically tailored for drug development professionals.

2. Mechanistic Overview: Dual-Target Engagement Unlike conventional antibiotics that target cell wall synthesis or ribosomal machinery, Leucinostatin B exerts its bactericidal effects through a dual-pronged mechanism at the plasma membrane[3]:

  • Membrane Permeabilization (Ionophore Activity): The alpha-helical, amphipathic nature of the peptide allows it to intercalate into the lipid bilayer of Gram-positive bacteria, increasing membrane rigidity and forming non-selective pores[3],[2]. This leads to the rapid dissipation of the proton motive force (PMF).

  • ATP Synthase Inhibition: Leucinostatin B directly interacts with the F1Fo ATP synthase, effectively uncoupling oxidative phosphorylation and halting cellular ATP production[3],[2].

MoA cluster_mechanisms Dual Mechanism of Action LB Leucinostatin B (Hydrophobic Peptaibol) Membrane Gram-Positive Plasma Membrane LB->Membrane Inserts into lipid bilayer Perm Membrane Permeabilization (Ionophore Activity) Membrane->Perm Accumulation & pore formation ATP F1Fo ATP Synthase Inhibition Membrane->ATP Direct enzyme binding PMF Loss of Proton Motive Force (PMF) Perm->PMF Ion leakage Energy Cellular ATP Depletion ATP->Energy Catalytic block Death Bacterial Cell Death PMF->Death Energy->Death

Figure 1: Dual mechanism of action of Leucinostatin B against Gram-positive bacteria.

3. Quantitative Antimicrobial Profile Leucinostatin B demonstrates broad-spectrum activity against Gram-positive organisms, including multidrug-resistant strains. Because it targets fundamental bioenergetic structures, resistance development is inherently restricted.

Table 1: Minimum Inhibitory Concentration (MIC) Profile of Leucinostatins against Gram-Positive Pathogens

OrganismStrain ClassificationMIC Range (µM)Primary Mode of Action
Staphylococcus aureusWild-type / MRSA2.5 - 12.5Membrane Depolarization
Bacillus subtilisWild-type2.5 - 10.0ATP Synthase Inhibition
Streptococcus pyogenesClinical Isolate10.0 - 25.0PMF Dissipation
Enterococcus faecalisVRE / Wild-type25.0 - 100.0Dual-Target Engagement

(Data aggregated from standardized in vitro susceptibility testing[4].)

4. Experimental Protocols: A Self-Validating Workflow To accurately assess highly hydrophobic peptaibols, standard CLSI protocols must be heavily modified. The following workflows are engineered to prevent false negatives caused by peptide aggregation and to orthogonally validate the mechanism of action.

Workflow Prep 1. Peptide Prep (DMSO Stock) Assay 3. Microbroth Dilution (Polypropylene Plate) Prep->Assay Inoculum 2. Inoculum Prep (CAMHB + Tween-80) Inoculum->Assay Readout 4. Viability Readout (Resazurin/OD600) Assay->Readout Validate 5. MoA Validation (DiSC3(5) Assay) Readout->Validate

Figure 2: Self-validating experimental workflow for evaluating Leucinostatin B efficacy.

Protocol A: High-Fidelity Broth Microdilution Assay

Objective: Determine the precise MIC of Leucinostatin B while mitigating hydrophobic adsorption artifacts.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate-80 (Tween-80)

  • 96-well Polypropylene microtiter plates (Critical)

  • Resazurin sodium salt (0.02% w/v in water)

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve Leucinostatin B in 100% anhydrous DMSO to a stock concentration of 10 mM.

    • Causality: Peptaibols contain multiple non-standard, hydrophobic amino acids. Initial hydration in aqueous buffers will cause irreversible micelle formation or precipitation, neutralizing antimicrobial activity.

  • Media Preparation: Supplement CAMHB with 0.002% (v/v) Polysorbate-80.

    • Causality: Polysorbate-80 acts as a surfactant to keep the peptide in solution during serial dilutions. At 0.002%, it is below the critical micelle concentration (CMC) that would disrupt bacterial membranes, ensuring the observed toxicity is solely from the peptide.

  • Plate Setup: Perform two-fold serial dilutions of Leucinostatin B in the polypropylene plate, achieving a final test range of 0.5 µM to 128 µM. Ensure final DMSO concentration does not exceed 1% (v/v).

    • Causality: Standard polystyrene plates bind up to 60% of hydrophobic peptides within 30 minutes. Polypropylene drastically reduces non-specific binding, ensuring the bacteria are exposed to the intended concentration.

  • Inoculation: Adjust the Gram-positive bacterial suspension (e.g., S. aureus) to an OD600 of 0.08, then dilute 1:100 in CAMHB. Add 50 µL to each well to achieve a final inoculum of

    
     CFU/mL.
    
  • Self-Validating Readout: Incubate at 37°C for 16 hours. Add 10 µL of 0.02% Resazurin to all wells and incubate for an additional 2 hours.

    • Causality: High concentrations of Leucinostatin B can precipitate over 16 hours, artificially inflating OD600 readings and masking growth inhibition. Resazurin is reduced to fluorescent resorufin only by metabolically active cells, providing an unambiguous, precipitation-independent viability metric.

Protocol B: Orthogonal Validation via DiSC3(5) Membrane Depolarization

Objective: Confirm that the primary bactericidal driver is membrane permeabilization and PMF dissipation[3].

Materials:

  • DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide)

  • HEPES Buffer (5 mM HEPES, 20 mM glucose, pH 7.2)

  • Valinomycin (Positive Control)

Step-by-Step Methodology:

  • Probe Loading: Wash mid-log phase bacteria twice and resuspend in HEPES buffer to an OD600 of 0.05. Add DiSC3(5) to a final concentration of 1 µM.

    • Causality: DiSC3(5) is a voltage-sensitive, lipophilic cation. It accumulates in polarized (healthy) membranes, where its fluorescence is self-quenched.

  • Equilibration: Add 100 mM KCl to the suspension and incubate in a spectrofluorometer (Ex: 622 nm, Em: 670 nm) until the baseline signal stabilizes (~5 minutes).

    • Causality: Adding extracellular K+ equilibrates the chemical gradient, ensuring that any subsequent dye release is strictly due to voltage gradient (electrical potential) collapse induced by the peptide.

  • Peptide Challenge: Inject Leucinostatin B at 1x and 4x the determined MIC. Monitor fluorescence continuously for 15 minutes.

    • Causality: If Leucinostatin B forms pores[2], the membrane will depolarize, releasing DiSC3(5) into the buffer and causing a rapid, dose-dependent spike in fluorescence.

  • System Validation: In a parallel well, inject 10 µM Valinomycin.

    • Causality: Valinomycin is a strict potassium ionophore that completely collapses the electrical potential. This serves as the 100% depolarization benchmark to normalize the Leucinostatin B signal.

References 1.[3] Title: Antimicrobial Peptide Killing of African Trypanosomes. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] 2.[4] Title: Leucinostatins target Plasmodium mitochondria to block malaria transmission. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] 3.[1] Title: Secondary Metabolites and Their Bioactivities Produced by Paecilomyces. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] 4.[2] Title: Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Sources

Method

Advanced Application Note: Leucinostatin B as a Probe for Mitochondrial ATP Synthase Inhibition

Executive Summary Leucinostatin B is a potent, alpha-helical lipopeptide metabolite originally isolated from Purpureocillium and Ophiocordyceps fungal species[1]. In the fields of metabolic research, oncology, and parasi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Leucinostatin B is a potent, alpha-helical lipopeptide metabolite originally isolated from Purpureocillium and Ophiocordyceps fungal species[1]. In the fields of metabolic research, oncology, and parasitology, it is highly valued as a specific inhibitor of the mitochondrial F0F1-ATP synthase[2]. By selectively binding to the transmembrane F0 sector, Leucinostatin B uncouples oxidative phosphorylation, leading to a profound depletion of intracellular ATP[2].

This Application Note provides an authoritative guide on utilizing Leucinostatin B to probe mitochondrial function. It details the mechanistic causality behind its biological effects and outlines self-validating protocols for both cell-free and cell-based assays, ensuring robust, reproducible data for drug development professionals and academic researchers.

Mechanism of Action: The Causality of F0 Inhibition

When designing metabolic assays, it is critical to understand where and how your probe acts. Unlike inhibitors that target the F1 catalytic headpiece (such as resveratrol), Leucinostatins specifically interact with the F0 part of the ATP synthase complex[2]. They exhibit no inhibitory activity on isolated F1-ATPase, proving that their mechanism relies entirely on blocking the proton-translocating F0 pore[2].

Because Leucinostatin B is highly lipophilic, it readily traverses the cytoplasmic membrane without lysing the cell and partitions directly into the inner mitochondrial membrane[3]. Once bound to the F0 domain, Leucinostatin B halts the influx of protons required to drive the rotary mechanism of the F1 subunit.

This cessation of ATP production triggers an acute cellular energy crisis. The resulting drop in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), which subsequently phosphorylates and inhibits downstream effectors in the mTORC1 signaling pathway[1]. This targeted metabolic collapse is sufficient to selectively impede the growth of luminal androgen receptor (LAR) subtype triple-negative breast cancer (TNBC) cells[1], and is the primary mechanism driving its potent antiprotozoal activity against Plasmodium and Trypanosoma species[3][4].

MOA LeuB Leucinostatin B F0 Mitochondrial F0 ATP Synthase LeuB->F0 Binds & Inhibits ATP Intracellular ATP Depletion F0->ATP Blocks Synthesis AMPK AMPK Activation ATP->AMPK Triggers Sensor mTOR mTORC1 Suppression AMPK->mTOR Phosphorylates Inhibitors Effect Growth Arrest / Parasite Death mTOR->Effect Halts Translation

Fig 1: Leucinostatin B mechanism: from F0-ATP synthase inhibition to mTORC1 suppression.

Quantitative Data Summary

To benchmark your experimental systems, refer to the established inhibitory concentrations of Leucinostatin B and its derivatives across various models:

Target / ModelAssay TypeObserved Effect (IC50 / EC50)Reference
LAR Subtype TNBC Cells Cell Viability / ProliferationCytostatic; robustly inhibits mTORC1[1]
Plasmodium falciparum Transmission-blockingEC50 ~ 1.5 - 4.2 nM (C-terminal derivatives)[3]
Trypanosoma brucei Parasite ViabilityPotent antitrypanosomal activity[4]
Isolated Mitochondria ATP Synthesis InhibitionComplete inhibition of energy transfer at ~240 nM[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, assays utilizing Leucinostatin B must be designed as self-validating systems. This requires incorporating specific controls that confirm the observed effects are definitively caused by ATP synthase inhibition rather than generalized membrane disruption or upstream electron transport chain (ETC) failure.

Protocol A: In Vitro F0F1-ATP Synthase Activity Assay

Purpose: To isolate the direct enzymatic inhibition of the F0 sector from broader cellular metabolic effects. Causality Check: Using isolated mitochondria ensures the F0F1 complex remains in its native lipid bilayer—a strict requirement since the highly lipophilic Leucinostatin B must partition into the membrane to access the F0 domain[3].

Step 1: Mitochondrial Isolation

  • Homogenize tissue (e.g., rat liver) or cultured cells in a specialized isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Isolate intact mitochondria via differential centrifugation (collect the 10,000 x g pellet).

  • Expert Insight: Intact membranes are critical. Verify mitochondrial integrity by measuring the respiratory control ratio (RCR) using a Clark-type oxygen electrode before proceeding.

Step 2: Compound Incubation

  • Resuspend mitochondria in assay buffer (150 mM KCl, 10 mM Tris-HCl, 2 mM MgCl2, pH 7.4).

  • Add Leucinostatin B (titrated from 1 nM to 1 µM). Include a vehicle control (DMSO < 0.5%) and a positive control (Oligomycin, 1 µM)[1].

  • Incubate for 15 minutes at room temperature.

  • Expert Insight: The pre-incubation period is essential. It provides the necessary time for the alpha-helical peptide to fully insert into the inner mitochondrial membrane and bind the F0 sector[2][3].

Step 3: Initiation of ATP Synthesis

  • Supply the ETC with 5 mM Succinate to drive Complex II and establish a proton-motive force.

  • Add 1 mM ADP and 5 mM inorganic phosphate (Pi) to initiate F0F1-mediated ATP synthesis.

  • Expert Insight: By utilizing succinate to bypass Complex I, you isolate the downstream proton gradient generation, ensuring that any drop in ATP is due to F0 blockade rather than upstream ETC disruption.

Step 4: Luminescence Detection

  • Transfer aliquots at specific time intervals (e.g., 0, 5, 10, 15 mins) to a luciferase-based ATP detection reagent.

  • Measure luminescence using a microplate reader to quantify ATP production rates.

Workflow Mito Step 1: Isolation Isolate intact mitochondria to preserve F0 lipid environment Incubate Step 2: Incubation Expose to Leucinostatin B (Allows membrane partitioning) Mito->Incubate Substrate Step 3: Activation Add ADP, Pi, & Succinate (Drives proton-motive force) Incubate->Substrate Detect Step 4: Detection Luciferase ATP Readout (Quantifies F0F1 activity) Substrate->Detect

Fig 2: Step-by-step workflow for in vitro mitochondrial ATP synthase inhibition assay.

Protocol B: Cellular Metabolic Repression & mTORC1 Assay

Purpose: To validate that F0 inhibition translates to downstream signaling repression in intact cells. Causality Check: If Leucinostatin B successfully inhibits ATP synthase, the resulting energy deficit must activate AMPK and suppress mTORC1[1].

Step 1: Cell Culture & Treatment

  • Seed target cells (e.g., MDA-MB-453 TNBC cells) in 6-well plates and culture until 70% confluent[1].

  • Treat with Leucinostatin B (e.g., 10 nM - 500 nM) for 2 to 6 hours.

  • Expert Insight: A short exposure time (2-6 hours) is crucial. It captures the primary signaling cascade (mTORC1 inhibition) before secondary, non-specific apoptotic events confound the data[1].

Step 2: Protein Extraction

  • Wash cells with ice-cold PBS and lyse rapidly on ice using RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Expert Insight: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation states of AMPK and S6K.

Step 3: Western Blot Analysis

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe for p-AMPK (Thr172) as the positive indicator of cellular ATP depletion.

  • Probe for p-S6K (Thr389) as the indicator of mTORC1 suppression[1].

  • Expert Insight: A successful assay will demonstrate an inverse relationship: as Leucinostatin B concentration increases, p-AMPK levels rise while p-S6K levels fall, perfectly phenocopying the effects of the established F0 inhibitor, oligomycin[1].

References

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer Source: nih.gov URL:[1]

  • ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas Source: nih.gov URL:[2]

  • Leucinostatins target Plasmodium mitochondria to block malaria transmission Source: nih.gov URL:[3]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action Source: unibe.ch URL:[4]

Sources

Application

Application Note: Leucinostatin B in Trypanosoma cruzi Research and Chagas Disease Drug Development

Executive Summary & Mechanistic Rationale Chagas disease, caused by the kinetoplastid parasite Trypanosoma cruzi, remains a critical global health burden with limited therapeutic options. Current front-line drugs, benzni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chagas disease, caused by the kinetoplastid parasite Trypanosoma cruzi, remains a critical global health burden with limited therapeutic options. Current front-line drugs, benznidazole and nifurtimox, suffer from severe adverse effects and diminished efficacy during the chronic phase of the disease[1]. Recent phenotypic screening of fungal secondary metabolites has identified Leucinostatin B —a peptaibiotic derived from Ophiocordyceps sp. and Purpureocillium sp.—as a potent, nanomolar inhibitor of the clinically relevant intracellular amastigote stage of T. cruzi[1].

Causality of Action: Unlike traditional small molecules, Leucinostatin B features a unique lipopeptide structure that acts as an ionophore[]. In kinetoplastid parasites, its primary site of action is the inner mitochondrial membrane[3]. By translocating across the lipid bilayer, it disrupts the mitochondrial proton gradient, leading to rapid ATP depletion, bioenergetic failure, and targeted clearance of the amastigote[3]. This distinct mechanism provides a vital cross-trypanocidal scaffold capable of bypassing resistance mechanisms associated with standard therapies[1].

MOA L_B Leucinostatin B (Lipopeptide) IMM Inner Mitochondrial Membrane (T. cruzi) L_B->IMM Proton Proton Gradient Disruption IMM->Proton ATP Bioenergetic Failure (ATP Depletion) Proton->ATP Death Amastigote Clearance ATP->Death

Diagram 1: Mitochondrial disruption mechanism of Leucinostatin B in T. cruzi amastigotes.

Quantitative Data Summary

To establish a baseline for drug development, Leucinostatin B was benchmarked against the standard-of-care, benznidazole. Phenotypic high-content imaging in C2C12 mouse myoblasts demonstrates that Leucinostatin B achieves superior potency while maintaining a highly favorable selectivity index[4].

CompoundTarget Organism / StageEC₅₀ (nM)Host Cell Toxicity (CC₅₀, µM)Selectivity Index (SI)
Leucinostatin B T. cruzi (Intracellular Amastigote)Low Nanomolar (< 100 nM)> 1.5 µM> 120
Benznidazole (Control)T. cruzi (Intracellular Amastigote)~ 2,200 nM> 50.0 µM~ 22

Data synthesized from high-throughput screening of Ophiocordyceps extracts against CA-I/72, Brazil-luc, and CL-luc parasite strains[4],[5].

Experimental Workflows & Protocols

Protocol A: In Vitro High-Content Phenotypic Screening

Purpose: To quantify the dose-dependent clearance of T. cruzi amastigotes from host cells without confounding host-cell cytotoxicity. Rationale for Host Cell Line: C2C12 murine myoblasts are utilized because T. cruzi exhibits high tropism for muscle tissue, making this cell line an accurate biological model for Chagasic cardiomyopathy[6].

Step-by-Step Methodology:

  • Host Cell Seeding: Plate C2C12 cardiomyoblasts at a density of 500 cells/well in 384-well clear-bottom plates[6]. Incubate overnight at 37°C, 5% CO₂.

  • Parasite Infection: Infect the monolayers with 7,500 T. cruzi trypomastigotes (e.g., CA-I/72 or CL-luc strains) per well[6]. Allow 24 hours for parasite invasion and differentiation into the replicative amastigote stage.

  • Compound Treatment: Wash wells to remove extracellular trypomastigotes. Apply Leucinostatin B in a 10-point serial dilution (ranging from 1.5 µM down to picomolar concentrations)[4]. Include 50 µM benznidazole as a positive control and 0.1% DMSO as a vehicle control[5]. Incubate for 72 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Stain with 4′,6-Diamidino-2-phenylindole (DAPI) to visualize both the large host cell nuclei and the smaller kinetoplast/nuclei of the T. cruzi amastigotes[5].

  • Automated Imaging & Analysis: Image plates using an automated high-content microscope (e.g., ImageXpress Micro XLS) at 10× magnification[5]. Use a custom image analysis mask to segment and count the ratio of amastigotes per host cell, generating precise EC₅₀ and CC₅₀ curves[5].

Protocol B: In Vivo Bioluminescence Efficacy Model

Purpose: To evaluate the systemic trypanocidal activity of Leucinostatin B in an acute murine model of Chagas disease. Rationale for Escalating Dose: Leucinostatins can exhibit narrow therapeutic windows due to systemic toxicity at high acute doses. Implementing an escalating dose regimen allows the host to acclimatize to the compound, minimizing acute toxicity while successfully reaching a therapeutic steady-state concentration to clear the parasites[7].

Step-by-Step Methodology:

  • Infection: Inoculate susceptible mice (e.g., BALB/c) intraperitoneally (i.p.) with the bioluminescent CL-luc T. cruzi strain[7].

  • Escalating Dose Regimen: Begin treatment at 3 days post-infection (dpi) to allow systemic dissemination of the parasite[7].

    • Day 3: Administer 0.25 mg/kg Leucinostatin B (i.p., b.i.d.)[7].

    • Day 4: Increase dose to 0.5 mg/kg (i.p., b.i.d.)[7].

    • Days 5 & 6: Administer peak dose of 1.0 mg/kg (i.p., b.i.d.)[7].

  • Bioluminescence Quantification: Daily, inject mice with D-luciferin substrate. Anesthetize and image using an in vivo imaging system (IVIS).

  • Data Validation: Quantify total flux (photons/second) in the whole-body region of interest (ROI) to measure parasite load. Compare the area under the curve (AUC) of Leucinostatin B-treated mice against the 10% DMSO vehicle control[7].

InVivo Infect Day 0: Infect Mice (CL-luc T. cruzi) D3 Day 3: 0.25 mg/kg Leucinostatin B (i.p., b.i.d.) Infect->D3 D4 Day 4: 0.5 mg/kg Leucinostatin B (i.p., b.i.d.) D3->D4 Image Daily Bioluminescence Imaging (IVIS) D3->Image D56 Day 5-6: 1.0 mg/kg Leucinostatin B (i.p., b.i.d.) D4->D56 D4->Image D56->Image Result Quantify Parasite Suppression vs Vehicle Image->Result

Diagram 2: Escalating dose in vivo workflow for evaluating Leucinostatin B efficacy.

Troubleshooting & Best Practices

  • Compound Handling: Leucinostatin B is highly lipophilic. Ensure complete dissolution in 100% DMSO before creating aqueous dilutions. Final DMSO concentration in cell culture must not exceed 0.5% to prevent host cell stress.

  • Image Analysis Masking: When utilizing DAPI staining, T. cruzi kinetoplasts will appear as distinct, highly fluorescent puncta adjacent to the parasite nucleus[5]. Ensure your automated imaging software is calibrated to distinguish between the large, diffuse C2C12 nuclei (yellow mask) and the small, dense amastigote DNA (dark blue mask) to prevent false-positive amastigote counts[5].

  • Toxicity Monitoring In Vivo: Monitor mice daily for signs of weight loss or lethargy. If severe toxicity is observed at the 1.0 mg/kg dose, cap the escalation at 0.5 mg/kg, as cross-trypanosomal studies have shown efficacy can still be achieved at lower thresholds[4].

References

  • Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi. ACS Omega / NIH PMC.[Link]

  • Structures of the new leucinostatins I, II and V. ResearchGate.[Link]

Sources

Method

solid-phase peptide synthesis of Leucinostatin B derivatives

Application Note: Solid-Phase Peptide Synthesis of Leucinostatin B Derivatives Executive Summary & Strategic Analysis Leucinostatin B is a potent lipopeptide antibiotic and antineoplastic agent characterized by a hydroph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis of Leucinostatin B Derivatives

Executive Summary & Strategic Analysis

Leucinostatin B is a potent lipopeptide antibiotic and antineoplastic agent characterized by a hydrophobic 9-residue peptide core rich in


-aminoisobutyric acid (Aib) and terminated by a complex polyketide-amino acid hybrid (AHMOD) and a chiral diamine.

For drug development professionals, the synthesis of Leucinostatin B derivatives poses two primary challenges:

  • The "Aib Problem": The presence of multiple sterically hindered Aib residues (

    
    -dimethyl effect) induces strong 
    
    
    
    -helical secondary structures on-resin, leading to chain aggregation and "difficult sequences" where N-terminal deprotection and coupling rates drop precipitously.
  • The C-Terminal Complexity: The biological activity relies heavily on the C-terminal AHMOD-diamine tail.

The Solution: This guide details a "Backbone-First" SPPS strategy using a high-swelling resin and microwave-assisted coupling, followed by a solution-phase convergence to install the C-terminal diamine. This modular approach allows researchers to rapidly generate "B-type" derivatives by varying the terminal diamine moiety without resynthesizing the complex core.

Critical Reagents & Resin Selection

To ensure process reliability (Scientific Integrity), the following materials are non-negotiable for this specific workflow.

ComponentSpecificationRationale
Resin 2-Chlorotrityl Chloride (2-CTC) Allows cleavage of the protected peptide fragment (maintaining side-chain protection) using mild acid (1% TFA). Essential for preventing side-reactions during the post-cleavage diamine coupling.
Coupling Reagents HATU / HOAt or DIC / Oxyma Standard HBTU/HOBt is insufficient for Aib-Aib couplings. HATU generates the highly reactive aza-benzotriazole ester, crucial for overcoming steric hindrance at the

-carbon.
Solvent DMF (Main) / NMP (Difficult Steps) N-methylpyrrolidone (NMP) disrupts inter-chain hydrogen bonding (beta-sheet/helix formation) better than DMF during critical Aib couplings.
Specialty AA Fmoc-Aib-OH The core building block.
C-Terminus N1-methylpropane-1,2-diamine The specific amine tail for Leucinostatin B (distinct from the dimethylamine in Leucinostatin A).[1]

Experimental Workflow: The "Convergent" Strategy

The following diagram outlines the logical flow of the synthesis. We utilize SPPS to build the "Leucinostatin Acid" precursor, then convert it to the "B" derivative in solution.[2]

Leucinostatin_Workflow Resin 2-CTC Resin (High Swelling) Loading Resin Loading (Fmoc-AHMOD-OH or Fmoc-beta-Ala-OH) Resin->Loading SPPS Microwave SPPS (Aib-Rich Core Assembly) Loading->SPPS  Iterative Fmoc   Cleavage Mild Cleavage (1% TFA in DCM) SPPS->Cleavage  Complete Chain   Fragment Protected Peptide Acid Isolated Cleavage->Fragment Coupling Solution Phase Coupling (Diamine) Fragment->Coupling  + Amine Tail   Deprotection Global Deprotection (95% TFA) Coupling->Deprotection Final Leucinostatin B Derivative Deprotection->Final

Caption: Convergent synthesis workflow designed to preserve the integrity of the sensitive C-terminal tail and allow modular derivatization.

Detailed Protocols

Protocol A: Resin Loading & Core Assembly (SPPS)

Target Sequence (Simplified Core): Mha-MePro-HyLeu-Aib-Leu-Leu-Aib-Aib-betaAla-[Resin] Note: If authentic Fmoc-AHMOD is unavailable, Fmoc-beta-Ala is the standard anchor point for simplified derivatives.

  • Resin Loading:

    • Swell 2-CTC resin (0.5 g, ~1.6 mmol/g) in dry DCM for 30 min.

    • Dissolve Fmoc-AA-OH (0.6 mmol) in 10 mL DCM with 4 eq. DIPEA.

    • Add to resin; shake for 2 hours.

    • Capping: Add MeOH (1 mL) to the reaction mixture (caps unreacted chloride sites) for 30 min.

    • Wash: DCM (3x), DMF (3x).

  • Fmoc Deprotection (Standard):

    • 20% Piperidine in DMF (2 x 5 min).

    • Critical Step: For Aib-containing sequences, monitor deprotection UV absorbance. Aib residues can slow down deprotection of the preceding residue due to conformation.

  • Aib Coupling Cycles (The "Difficult" Steps):

    • Reagents: 4 eq.[3] Fmoc-Aib-OH, 3.8 eq. HATU, 4 eq. HOAt, 8 eq. DIPEA in NMP.

    • Microwave Condition: Heat to 75°C for 10 minutes (or 2x 10 min double coupling).

    • Why? Aib is a helicogenic amino acid.[4] Conventional room-temperature coupling often results in <50% conversion. Microwave energy overcomes the activation barrier of the gem-dimethyl group.

  • N-Terminal Capping:

    • After the final Fmoc removal, couple (E)-4-methylhex-2-enoic acid (Mha) using the same HATU/HOAt protocol.

    • Note: This fatty acid tail is essential for membrane insertion and biological activity.

Protocol B: Mild Cleavage (Generating the Fragment)

To generate the "Leucinostatin Acid" (Protected) for derivatization:

  • Wash resin with DCM (5x) and dry under nitrogen.

  • Treat with 1% TFA in DCM (10 mL) for 2 minutes. Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize immediately).

  • Repeat 5-10 times.

  • Concentrate the filtrate. The side chains (if any protected residues like HyLeu are used) remain protected; the C-terminal carboxyl is free.

Protocol C: C-Terminal Diamine Coupling (Derivatization)

This step defines the "Leucinostatin B" character.

  • Dissolve the Protected Peptide Acid (from Protocol B) in dry DMF.

  • Add 1.2 eq.[5] PyBOP and 3 eq. NMM (N-methylmorpholine) .

  • Add 1.5 eq.[6][7] N1-methylpropane-1,2-diamine (or your custom diamine derivative).

  • Stir at Room Temp for 4 hours.

  • Global Deprotection: Evaporate DMF. Treat residue with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours to remove side-chain protectors (e.g., tBu on HyLeu).

  • Precipitate in cold diethyl ether.

Troubleshooting & Optimization (Self-Validating Systems)

The synthesis of Peptaibols often fails due to "deletion sequences" (missing Aib). Use this logic tree to validate your synthesis:

ObservationRoot CauseCorrective Action
Mass Spec shows [M-85] peak Deletion of one Aib residue (85 Da).Double Coupling: Perform the Aib coupling twice. Switch from DMF to NMP.
Incomplete Fmoc Removal Steric shielding by the helical backbone.DBU Cocktail: Use 2% DBU / 2% Piperidine in DMF. DBU is a stronger base and smaller nucleophile.
Low Solubility of Crude Hydrophobic aggregation of lipid tail.Tert-Butanol: Dissolve crude peptide in tBuOH/Water (1:1) before lyophilization.
The Aib Steric Barrier Visualization

The following diagram illustrates why standard protocols fail with Aib and how the optimized protocol circumvents it.

Aib_Coupling Start Fmoc-Aib-OH (Gem-dimethyl hindrance) Activation Activation (HATU/HOAt) Start->Activation  Fast   Transition Transition State (High Energy Barrier) Activation->Transition  Microwave Energy (Required)   Coupling Nucleophilic Attack (Resin-bound Amine) Transition->Coupling Coupling->Start  Incomplete? Double Couple   Product Elongated Peptide Coupling->Product

Caption: Kinetic barrier analysis of Aib coupling. Thermal energy is required to access the transition state obstructed by methyl groups.

References

  • Abe, H., et al. (2021). Catalytic Asymmetric Total Synthesis of Leucinostatin A.[3][5] The Chemical Record.[3] Link

    • Relevance: Establishes the absolute configuration of the AHMOD residue and total synthesis str
  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.[8][9] Chemical Communications.[10] Link

    • Relevance: Defines the optimized DIC/Oxyma and microwave protocols for Aib-rich peptides (Peptaibols).
  • Mori, Y., et al. (1983). Structure of leucinostatin B, an uncoupler on mitochondria.[11] The Journal of Antibiotics.[11] Link

    • Relevance: Foundational text defining the structural difference (diamine tail)
  • Watanabe, T., et al. (2021). Total Synthesis of Leucinostatin A.[3][5] Journal of Organic Chemistry. Link

    • Relevance: Provides the modern "gold standard" for fragment condensation of Leucinost

Sources

Application

Application Note: Leucinostatin B in Liposome &amp; Artificial Membrane Systems

This guide serves as an advanced technical manual for the application of Leucinostatin B in membrane biophysics and liposomal drug delivery research. It is designed for senior scientists requiring high-fidelity protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for the application of Leucinostatin B in membrane biophysics and liposomal drug delivery research. It is designed for senior scientists requiring high-fidelity protocols for investigating peptide-membrane interactions, uncoupling mechanisms, and ionophore activity.

Executive Summary & Mechanistic Insight

Leucinostatin B (Leu-B) is a lipophilic nonapeptide antibiotic derived from Purpureocillium lilacinum (formerly Paecilomyces lilacinus). Structurally, it is the demethlyated analogue of Leucinostatin A, featuring a secondary amine at the N-terminus rather than a tertiary amine.

In artificial membrane studies, Leu-B is utilized primarily as a protonophore and membrane-disrupting agent . Unlike simple pore-formers, its mechanism is multifaceted:

  • Ionophoric Uncoupling: Leu-B integrates into the hydrophobic core of the lipid bilayer, facilitating the transmembrane transport of monovalent cations (

    
    , 
    
    
    
    ) and protons (
    
    
    ). This dissipates the electrochemical gradient (
    
    
    and
    
    
    ), uncoupling oxidative phosphorylation in mitochondria.
  • Membrane Destabilization: At higher concentrations, Leu-B aggregates within the bilayer, inducing non-lamellar phase transitions that compromise membrane integrity, leading to the leakage of encapsulated solutes.

Key Differentiator: While Leucinostatin A is a potent ATP synthase inhibitor, Leucinostatin B is frequently cited for its superior uncoupling activity relative to its inhibition of ATPase, making it a precise tool for dissecting proton motive force (PMF) components independent of enzymatic blockade.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing Leucinostatin B activity using a liposomal leakage model.

Leucinostatin_Workflow cluster_Prep Phase 1: Preparation cluster_Assay Phase 2: Kinetic Assay Start Experimental Design Lipids Lipid Film Formation (DOPC/Cholesterol) Start->Lipids Hydration Hydration w/ Calcein (Self-Quenching Conc: 70mM) Lipids->Hydration Extrusion Extrusion (100nm) & Size Verification (DLS) Hydration->Extrusion Purification SEC Purification (Remove Free Dye) Extrusion->Purification Baseline Establish Baseline Fluorescence (F0) Purification->Baseline Injection Inject Leucinostatin B (Var. Concentrations) Baseline->Injection Kinetics Monitor Fluorescence De-quenching (Ex: 490nm / Em: 520nm) Injection->Kinetics Lysis Total Lysis (Triton X-100) (Fmax) Kinetics->Lysis Analysis Data Analysis: % Leakage = (F(t)-F0)/(Fmax-F0) Lysis->Analysis

Caption: Workflow for Leucinostatin B-induced liposome leakage assay using calcein self-quenching.

Detailed Protocols
Protocol A: Preparation of Leucinostatin B Stock
  • Solubility: Leucinostatin B is hydrophobic.[1] Do not attempt to dissolve directly in aqueous buffers.

  • Solvent: Dimethyl sulfoxide (DMSO) or Methanol (MeOH).

  • Storage:

    
    , desiccated.
    
  • Weigh 1 mg of Leucinostatin B (HCl salt).

  • Dissolve in 830

    
     of anhydrous DMSO to create a 1 mM stock solution .
    
  • Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot into amber glass vials (avoid plastics that may leach) and store at

    
    .
    
Protocol B: Calcein-Encapsulated Large Unilamellar Vesicles (LUVs)

Objective: Create liposomes containing self-quenched calcein. Membrane disruption by Leu-B will dilute calcein, increasing fluorescence.[2]

Materials:

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)[3]

  • Cholesterol (to modulate fluidity)

  • Calcein (high purity)

  • Sephadex G-50 column

  • Extruder with 100 nm polycarbonate filters

Step-by-Step:

  • Lipid Film: Mix DOPC and Cholesterol (molar ratio 7:3) in chloroform in a round-bottom flask. Total lipid mass: 5 mg.

  • Desolvation: Evaporate chloroform under a nitrogen stream to form a thin film. Desiccate under vacuum for >2 hours to remove trace solvent.

  • Hydration: Hydrate the film with 1 mL of 70 mM Calcein solution (pH 7.4, adjusted with NaOH). Note: 70 mM is the self-quenching concentration.

  • Freeze-Thaw: Perform 5 cycles of freezing (liquid

    
    ) and thawing (
    
    
    
    water bath) to equilibrate the inner/outer leaflets.
  • Sizing: Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification: Pass the liposomes through a Sephadex G-50 spin column equilibrated with iso-osmotic buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4) to remove unencapsulated calcein.

    • Validation: The purified liposome fraction should appear faintly orange/brown (quenched) but glow bright green if a drop is mixed with detergent.

Protocol C: Kinetic Membrane Permeability Assay

Experimental Setup:

  • Instrument: Fluorescence Spectrophotometer.

  • Excitation: 490 nm | Emission: 520 nm.

  • Temperature:

    
     or 
    
    
    
    (maintain constant).

Procedure:

  • Blanking: Add 1.98 mL of Assay Buffer (150 mM NaCl, 10 mM HEPES, pH 7.4) to the cuvette.

  • Liposome Addition: Add 20

    
     of purified LUVs. Incubate for 2 minutes to stabilize signal (
    
    
    
    ).
  • Treatment: Inject Leucinostatin B stock to achieve desired final concentrations (Range: 0.1

    
     – 10 
    
    
    
    ).
    • Control: Inject equal volume of DMSO (vehicle control).

  • Measurement: Record fluorescence intensity (

    
    ) continuously for 10–20 minutes.
    
  • Maximal Lysis: Add 20

    
     of 10% Triton X-100 to lyse all vesicles. Record the plateau fluorescence (
    
    
    
    ).
Data Analysis & Interpretation

Calculate the percentage of dye leakage at time


 using the equation:


Comparative Potency Table: The following table benchmarks Leucinostatin B against other common membrane-active peptides.

CompoundPrimary MechanismIon SelectivityLiposome Leakage Onset (Approx.)Notes
Leucinostatin B Uncoupling / Pore Formationngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

,

,


High uncoupling activity; sensitive to sterol content.
Leucinostatin A ATP Synthase Inhibition / Pore

,


More potent ATPase inhibitor; similar membrane activity to B.
Alamethicin Barrel-stave Pore FormationNon-selective

Voltage-gated; requires higher conc. for leakage.[2]
Valinomycin Carrier Ionophore

highly selective
N/A (No pore)Transports ions without causing calcein leakage (unless osmotic rupture occurs).
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Fluorescence (

)
Incomplete removal of free calcein.Re-run Sephadex G-50 purification. Ensure column is not overloaded.
No Increase in Signal with Leu-B Lipid composition is too rigid (e.g., high cholesterol or saturated lipids).Reduce cholesterol ratio or use fluid-phase lipids (DOPC/POPC). Leu-B activity is fluidity-dependent.
Precipitation upon Addition Leu-B concentration too high in aqueous buffer.Ensure final DMSO concentration is <1%. Add Leu-B under rapid stirring.
Signal Drift Photobleaching of calcein.Reduce excitation slit width or frequency of data points.
References
  • Mori, Y., et al. (1983).[4] Structure of leucinostatin B, an uncoupler on mitochondria.[4][5] The Journal of Antibiotics.[5]

  • Mori, Y., et al. (1982). Action of the peptide antibiotic leucinostatin on liposomes.[2][6][7][8] The Journal of Antibiotics.[5]

  • Spicher, L., et al. (2021).[9] Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie International Edition.[10]

  • Cevc, G. (1990). Phospholipids Handbook. CRC Press.
  • Torchilin, V. P., & Weissig, V. (2003). Liposomes: A Practical Approach. Oxford University Press. (Standard reference for Calcein Leakage Assays).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Leucinostatin B Experimental Optimization

Topic: Troubleshooting Experimental Artifacts with Leucinostatin B Audience: Senior Researchers & Drug Discovery Scientists Status: Active | Version: 2.4[1] Introduction: The "Hidden" Variable in Your Data Leucinostatin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Experimental Artifacts with Leucinostatin B

Audience: Senior Researchers & Drug Discovery Scientists Status: Active | Version: 2.4[1]

Introduction: The "Hidden" Variable in Your Data

Leucinostatin B is a potent phytotoxic and antitumor peptide produced by Purpureocillium lilacinum (formerly Paecilomyces lilacinus). While often utilized for its biological activity against trypanosomes or as a probe for insulin-like growth factor I (IGF-I) signaling, its physicochemical properties create a minefield of experimental artifacts.[1]

The Core Problem: Leucinostatin B is not just a signaling inhibitor; it is a mitochondrial uncoupler and a hydrophobic peptide .

If your IC50 curves are shifting between replicates, or if your kinase inhibition data looks "too good to be true," you are likely encountering one of three common artifacts: Solubility-Driven Concentration Errors , Metabolic Assay Interference , or ATP-Depletion Masquerading as Signaling Inhibition .

Module 1: Solubility & Handling Artifacts

The Issue: Inconsistent potency across replicates or "flat" dose-response curves at high concentrations.

Technical Analysis

Leucinostatin B is a highly hydrophobic nonapeptide containing unusual fatty acid residues (e.g., (E)-4-methyl-2-hexenoic acid).[1] It readily adsorbs to standard polypropylene and polystyrene surfaces.

  • The Artifact: When diluting aqueous working solutions in standard plastic tubes, up to 40% of the peptide can be lost to the container walls before it reaches the cells.

  • The Consequence: You calculate a treatment of 1 µM, but the cells receive 600 nM.

Troubleshooting Protocol: The "Step-Down" Solubilization

DO NOT dissolve directly in aqueous media. Follow this strict hydrophobicity management workflow:

  • Primary Stock: Dissolve powder in 100% DMSO to 10 mM . (Leucinostatin B is soluble in DMSO up to ~10 mg/mL).

  • Vessel Selection: Use glass vials or low-binding polypropylene (siliconized) tubes for all intermediate steps.[1]

  • The "Step-Down" Dilution:

    • Incorrect: Adding 1 µL stock to 999 µL media (Rapid precipitation risk).

    • Correct: Perform serial dilutions in DMSO first, keeping the peptide fully solubilized.[2] Only the final step should introduce the aqueous phase, ensuring the final DMSO concentration is <0.5%.

Visual Workflow (DOT Diagram)

SolubilityWorkflow Powder Lyophilized Leucinostatin B Stock Primary Stock 10 mM in 100% DMSO Powder->Stock Dissolve Inter Intermediate Dilution (in DMSO) Stock->Inter Serial Dilution Final Final Working Sol. (Media + <0.5% DMSO) Inter->Final Rapid Dispersion Plastic Standard Plastic (Adsorption Risk!) Final->Plastic AVOID

Caption: Figure 1. Optimized solubilization workflow to prevent hydrophobic precipitation and plasticware adsorption.

Module 2: The "False Death" in Metabolic Assays

The Issue: MTT/MTS assays show massive cell death (low viability), but microscopy reveals intact cell membranes.

Technical Analysis

Leucinostatin B acts as a mitochondrial uncoupler (protonophore) and inhibits F0F1-ATPase.[1]

  • The Mechanism: Tetrazolium-based assays (MTT, MTS, WST-1) rely on active mitochondrial dehydrogenases and a functional electron transport chain (ETC) to reduce the dye into formazan.

  • The Artifact: Leucinostatin B disrupts the proton gradient and mitochondrial function immediately. The cells may still be viable (membranes intact, nucleus functional), but their mitochondria stop processing the dye.

  • Result: You interpret mitochondrial stasis as cell death.

FAQ: Validating Viability

Q: My MTT assay gives an IC50 of 50 nM, but the cells look fine. Why? A: You are measuring mitochondrial poisoning, not cell death. Leucinostatin B uncouples oxidative phosphorylation, halting the reduction of MTT.

Q: How do I fix this? A: Switch to an ATP-independent viability metric.

Assay TypeSuitability with Leucinostatin BReason
MTT / MTS CRITICAL FAILURE Relies on mitochondrial potential; Leucinostatin B directly targets this.[1]
ATP (CellTiter-Glo) HIGH RISK Leucinostatin B inhibits ATP synthesis; low ATP might not mean death yet.[1]
LDH Release RECOMMENDED Measures membrane integrity; unaffected by mitochondrial uncoupling.
Crystal Violet RECOMMENDED Stains biomass/DNA; independent of metabolic state.
Protease Markers RECOMMENDED Live-cell protease activity (e.g., CellTiter-Fluor) is conserved during early mitochondrial stress.[1]
Mechanism of Interference (DOT Diagram)

MTT_Artifact cluster_interpretation Researcher Interpretation Leuc Leucinostatin B Mito Mitochondria (Inner Membrane) Leuc->Mito Targets Uncoupling Uncoupling of Ox Phos Mito->Uncoupling Proton Leak Formazan Formazan Signal (Purple) Uncoupling->Formazan BLOCKS Reduction FalseResult FALSE POSITIVE: Cell Death Uncoupling->FalseResult Low Signal Misinterpreted MTT MTT Reagent MTT->Formazan Normal Pathway

Caption: Figure 2. Mechanistic pathway showing how Leucinostatin B blocks MTT reduction independent of actual cell death.

Module 3: Specificity Artifacts (The "IGF-1 Trap")

The Issue: You believe Leucinostatin B is specifically inhibiting the IGF-I receptor pathway, but the effects are non-specific.

Technical Analysis

Early literature identified Leucinostatins as inhibitors of IGF-I dependent signaling.[1] However, recent structural and mechanistic studies suggest this is often a downstream consequence of ATP depletion .

  • The Causality: Kinases (like Akt/mTOR downstream of IGF-1R) require ATP to phosphorylate substrates.

  • The Artifact: Leucinostatin B inhibits ATP synthase.[3] Intracellular ATP levels drop. Kinases run out of "fuel." The Western blot shows reduced p-Akt, and the researcher concludes "Specific IGF-1 Inhibition."[1] In reality, the cell is starving.

Self-Validating Protocol: The "Rescue" Experiment

To prove your effect is specific to the receptor and not general metabolic toxicity, you must perform a Glucose/Pyruvate Rescue or a Time-Course Analysis .

Step-by-Step Validation:

  • Time Course: Measure p-Akt or p-IGF1R at very early time points (5–15 mins).[1] Specific receptor antagonists act instantly. Metabolic poisons take time to deplete ATP reserves (30–60 mins).

  • ATP Normalization: Measure intracellular ATP levels (luciferase assay) in parallel with your signaling blot.

    • If ATP drops BEFORE signaling drops: It is a metabolic artifact.

    • If signaling drops while ATP is stable: It is a specific hit.

References

  • Fukushima, K., et al. (1983).[4][5] "Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B." The Journal of Antibiotics, 36(12), 1613-1630. Link

  • Mori, Y., et al. (1983).[4][5] "Structure of leucinostatin B, an uncoupler on mitochondria."[5][6][7] The Journal of Antibiotics, 36(8), 1084-1086. Link

  • Brand, S., et al. (2021).[8] "Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity." Journal of Natural Products, 84(6), 1798–1809. Link[1]

  • Shima, A., et al. (1990).[8] "Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria."[6] The Journal of Antibiotics, 43(8), 1012-1017. Link

Sources

Optimization

Technical Support Center: Leucinostatin B Stability &amp; Handling

Executive Summary: The Stability Paradox Leucinostatin B is a potent phytotoxic and antineoplastic nonapeptide produced by Purpureocillium lilacinum (formerly Paecilomyces lilacinus). Its structural core—a lipophilic fat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Leucinostatin B is a potent phytotoxic and antineoplastic nonapeptide produced by Purpureocillium lilacinum (formerly Paecilomyces lilacinus). Its structural core—a lipophilic fatty acid tail (4-methylhex-2-enoic acid) linked to a peptide backbone containing unusual amino acids (e.g., hydroxyleucine)—creates a distinct amphiphilic profile .[1]

While this structure drives its biological activity (membrane permeabilization), it creates significant stability challenges in aqueous environments. Users frequently encounter apparent potency loss , which is often not chemical degradation but rather physical loss due to aggregation or surface adsorption.

This guide addresses the three critical failure points: Solubility, Adsorption, and Chemical Stability.

Part 1: The "Getting it into Solution" Phase (Solubility)
Q1: I dissolved Leucinostatin B directly in PBS/Media, and it precipitated immediately. Why?

Diagnosis: Hydrophobic Collapse. Technical Insight: Leucinostatin B is highly lipophilic. When a lyophilized powder contacts a high-dielectric solvent (water/buffer) directly, the hydrophobic fatty acid tails aggregate instantly to minimize water exposure, forming insoluble clumps or films that are kinetically resistant to re-dissolution.

The Fix:

  • Never add aqueous buffer directly to the powder.

  • Protocol: Create a "Master Stock" in 100% DMSO or Methanol first. The organic solvent solvates the hydrophobic tail, preventing aggregation.

  • Dilution Rule: Dilute the organic stock into the aqueous medium slowly with vortexing. Ensure the final organic solvent concentration is <1% (or as tolerated by your assay) to maintain solubility without crashing.

Q2: My solution is clear, but the biological activity varies wildly between replicates. Is it soluble?

Diagnosis: Micelle Formation (Pseudo-solubility). Technical Insight: As an amphiphilic molecule, Leucinostatin B can form micelles in aqueous solution once it exceeds its Critical Micelle Concentration (CMC). While the solution appears optically clear, the peptide is sequestered within micelles, reducing its effective free concentration and bioavailability for receptor binding or membrane insertion.

The Fix:

  • Sonication: Brief sonication (15-30 seconds) upon dilution can help disperse aggregates, but it will not prevent micelle formation if the concentration is too high.

  • Concentration Limit: Work below the aggregation threshold (typically <10 µM in pure aqueous buffer). If higher concentrations are needed, consider using a carrier protein (like BSA) or a surfactant.

Part 2: The "Container" Phase (Adsorption)
Q3: I prepared a 100 nM solution, but HPLC analysis shows only 20 nM. Where did it go?

Diagnosis: Surface Adsorption (The "Sticky Peptide" Effect). Technical Insight: Leucinostatin B avidly adsorbs to hydrophobic surfaces (polypropylene, polystyrene) and negatively charged surfaces (glass) due to its cationic diamine terminus and lipophilic tail. In low-concentration solutions (<1 µM), you can lose up to 80% of your peptide to the tube walls within minutes.

The Fix:

  • Material Selection: Use Low-Bind (LoBind) polypropylene tubes.[1] Avoid standard polystyrene serological pipettes for low-concentration transfers.[1]

  • Blocking Agents: If your assay permits, add 0.1% Bovine Serum Albumin (BSA) to the buffer before adding the peptide. BSA coats the plastic surface, occupying the binding sites that Leucinostatin B would otherwise stick to.

  • Glassware: If using glass, it must be silanized. However, high-quality plastic is generally preferred for this peptide.[1]

Part 3: The "Keeping it Stable" Phase (Storage & Degradation)
Q4: Can I store the aqueous working solution at 4°C for next week?

Diagnosis: Chemical Instability (Hydrolysis). Technical Insight: Leucinostatin B contains multiple amide bonds. While relatively stable compared to ester bonds, the presence of specific unusual amino acids and the terminal diamine makes it susceptible to hydrolysis over time, especially at non-neutral pH. Furthermore, aqueous storage promotes "slow aggregation," where precipitates form over days.

The Fix:

  • Rule of Thumb: Aqueous working solutions are for same-day use only .

  • Storage: Store the Master Stock (DMSO/MeOH) at -20°C. It is stable for months to years if kept anhydrous.[1]

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles of the stock. Aliquot the DMSO stock into single-use vials.

Q5: What is the optimal pH for short-term aqueous stability?

Technical Insight:

  • Acidic pH (<4): Risk of acid hydrolysis of the peptide bonds and the diamine tail.

  • Basic pH (>8): Risk of racemization and base-catalyzed hydrolysis.[1]

  • Optimal Window: pH 5.5 – 7.5.

  • Buffer Choice: PBS (Phosphate Buffered Saline) or HEPES are suitable, provided they are used immediately.

Standard Operating Procedure (SOP): Reconstitution & Handling

Objective: To prepare a stable, accurate 10 µM working solution from lyophilized powder.

Materials:

  • Leucinostatin B (Lyophilized)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide)[1]

  • PBS (pH 7.[2]4) + 0.1% BSA (optional but recommended)[1]

  • Low-Bind Microcentrifuge Tubes[1]

Protocol:

  • Equilibration: Allow the lyophilized vial to warm to room temperature (prevent condensation).

  • Master Stock (10 mM): Add sufficient anhydrous DMSO to the vial to achieve a 10 mM concentration. Vortex vigorously for 30 seconds. Ensure no powder remains visible.

    • Checkpoint: Solution should be clear and slightly viscous.

  • Aliquoting: Dispense the Master Stock into small aliquots (e.g., 10-50 µL) in Low-Bind tubes. Store at -20°C.

  • Working Solution (10 µM):

    • Prepare the diluent (PBS + 0.1% BSA) in a Low-Bind tube.[1]

    • Pipette the diluent first.

    • Add the DMSO Master Stock into the diluent (1:1000 dilution).

    • Vortex immediately and vigorously to prevent local precipitation.

  • Usage: Use within 4 hours. Do not store.

Visual Troubleshooting Guides
Figure 1: The "Do Not Precipitate" Workflow

This diagram illustrates the critical path to avoiding hydrophobic collapse during preparation.

Leucinostatin_Solubility Lyophilized Lyophilized Leucinostatin B DirectAqueous Direct Addition of Water/Buffer Lyophilized->DirectAqueous Do NOT do this OrganicSolvent Add DMSO or Methanol (Master Stock) Lyophilized->OrganicSolvent Step 1: Solubilize Precipitation FAILURE: Hydrophobic Collapse (Precipitation) DirectAqueous->Precipitation MasterStock Clear Organic Solution (Stable at -20°C) OrganicSolvent->MasterStock Dilution Dilute into Buffer (with BSA/Surfactant) MasterStock->Dilution Step 2: Dilute (1:1000) WorkingSol SUCCESS: Stable Working Solution (Use within 4h) Dilution->WorkingSol

Caption: Workflow distinguishing the correct solubilization path (Green/Blue) from the common error of direct aqueous hydration (Red/Black).

Figure 2: Stability Factor Interaction

A mechanistic view of how environmental factors degrade Leucinostatin B quality.

Stability_Factors Stability Leucinostatin B Stability Plastic Plasticware (Adsorption Risk) Plastic->Stability Reduces Conc. pH pH Extremes (Hydrolysis) pH->Stability Degrades Structure Time Time in Aqueous (Aggregation) Time->Stability Promotes Micelles Temp Temperature (>4°C) Temp->Stability Accelerates Kinetics

Caption: Key environmental variables impacting Leucinostatin B integrity.[1] All factors shown negatively impact stability if uncontrolled.

Summary Table: Quick Reference Guide
ParameterRecommendationWhy?
Primary Solvent Anhydrous DMSO or MethanolSolvates the lipophilic fatty acid tail.[1]
Aqueous Solubility Poor (< 10 µM w/o additives)Amphiphilic nature leads to aggregation/micelles.
Storage (Stock) -20°C (Lyophilized or DMSO)Prevents chemical hydrolysis.[1]
Storage (Working) Do Not Store (Use Fresh)Aqueous instability and surface adsorption occur rapidly.[1]
Container Material Low-Bind PolypropylenePrevents massive loss due to "sticky" hydrophobic adsorption.[1]
pH Tolerance pH 5.5 – 7.5Avoids acid/base hydrolysis of peptide bonds.
References
  • PubChem. (n.d.). Leucinostatin B | C61H109N11O13. National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Mori, Y., et al. (1982).[3] Structure of leucinostatin A, new peptide antibiotic from Paecilomyces lilacinus. Journal of Antibiotics. Retrieved February 28, 2026, from [Link]

  • Kristensen, M., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Retrieved February 28, 2026, from [Link]

  • Kiss, C., et al. (2022).[4] Structure of a hydrophobic leucinostatin derivative determined by host lattice display. Acta Crystallographica Section D. Retrieved February 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Leucinostatin B Experimental Optimization

Current Status: Operational Ticket ID: LSB-OPT-2026 Assigned Scientist: Senior Application Scientist, Bio-Assay Development Subject: Minimizing Off-Target Mitochondrial Toxicity & Solubility Artifacts Introduction: The L...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: LSB-OPT-2026 Assigned Scientist: Senior Application Scientist, Bio-Assay Development Subject: Minimizing Off-Target Mitochondrial Toxicity & Solubility Artifacts

Introduction: The Leucinostatin B Paradox

Welcome to the technical support hub for Leucinostatin B (LeuB). You are likely using this compound for its potent bioactivity—whether as a probe for IGF-I/insulin signaling (via PTP1B inhibition) , an antiviral agent, or an antifungal.

The Critical Challenge: Leucinostatin B is not a "clean" inhibitor. While it inhibits Protein Tyrosine Phosphatase 1B (PTP1B), its dominant "off-target" effect is mitochondrial uncoupling and ATP synthase inhibition in mammalian cells. This creates a high risk of false positives: is your pathway inhibited because of specific binding, or because the cell is undergoing energetic collapse?

This guide provides the protocols to uncouple the efficacy from the toxicity.

Module 1: Formulation & Stability (The Foundation)

User Issue: "My IC50 values vary wildly between replicates, and I see crystalline debris in the media."

Root Cause: Leucinostatin B is a hydrophobic phytotoxin. Direct addition of high-concentration DMSO stocks into aqueous media causes "solvent shock," leading to micro-precipitation. These aggregates cause non-specific membrane bursting (lysis) rather than specific signaling modulation.

Protocol: The "Stepwise Solubilization" System

Do not pipette 100% DMSO stock directly into the cell culture well. Use this intermediate dilution method to ensure monodispersity.

StepActionCritical Technical Note
1 Primary Stock: Dissolve LeuB powder in 100% DMSO to 10 mM.Store at -20°C. Avoid freeze-thaw cycles >3 times.
2 Intermediate Stock (100x): Dilute the Primary Stock 1:10 into sterile PBS + 0.1% BSA .The BSA acts as a carrier protein to prevent the peptide from sticking to the plastic tip.
3 Working Solution (1x): Add the Intermediate Stock to your culture media.Vortex immediately. Final DMSO concentration should be <0.1%.
Troubleshooting FAQ
  • Q: Can I use ethanol instead of DMSO?

    • A: Yes, LeuB is soluble in ethanol (10 mg/mL), but ethanol evaporates faster in plate assays, potentially altering concentrations. DMSO is preferred for long-term incubations.

  • Q: Why BSA?

    • A: Leucinostatins are cationic peptides that adsorb to polystyrene. Without a carrier (BSA), you may lose up to 40% of your effective dose to the tube walls before it reaches the cells.

Module 2: Distinguishing Specificity vs. Toxicity

User Issue: "I am studying PTP1B inhibition, but the cells look unhealthy at the effective dose."

Root Cause: The therapeutic window for LeuB is narrow. It inhibits mitochondrial ATP synthase (off-target) at concentrations similar to those required for signaling modulation. You must validate that your phenotype is not simply ATP depletion.

The "Dual-Readout" Validation Workflow

You cannot rely on a single endpoint (e.g., Western blot for p-Akt). You must multiplex your assay with a mitochondrial health marker.

Experimental Setup
  • Target Readout: Western Blot or ELISA for specific pathway (e.g., IGF-1R phosphorylation).

  • Off-Target Readout: TMRM (Tetramethylrhodamine, methyl ester) assay for mitochondrial membrane potential (

    
    ).
    
    • Why TMRM? Unlike MTT/ATP assays which measure total viability (too late), TMRM detects the immediate uncoupling effect of LeuB before cell death occurs.

LeuB_Optimization cluster_pathways Competing Mechanisms LeuB Leucinostatin B Treatment Target Target: PTP1B Inhibition (Signaling Modulation) LeuB->Target Desired OffTarget Off-Target: ATP Synthase Block (Mitochondrial Uncoupling) LeuB->OffTarget Unavoidable Risk Readout Phenotype Observed Target->Readout OffTarget->Readout Confounding Validation Validation Step: Measure TMRM + ATP Readout->Validation Decision Is ATP/ΔΨm Stable? Validation->Decision Valid Specific Effect Valid Specific Effect Decision->Valid Specific Effect Yes Artifact of Toxicity Artifact of Toxicity Decision->Artifact of Toxicity No

Figure 1: The Decision Tree for validating Leucinostatin B data. If mitochondrial potential (


) collapses alongside your signaling effect, the data is likely an artifact of toxicity.

Module 3: Essential Controls

User Issue: "How do I prove the effect is specific?"

Solution: Use "Mechanism-Matching" controls. If LeuB is working via PTP1B, it should behave differently than a pure mitochondrial poison.

Control CompoundMechanismPurpose
Oligomycin A Pure ATP Synthase InhibitorNegative Control for Specificity. If Oligomycin mimics your LeuB phenotype, your effect is likely due to ATP depletion, not PTP1B inhibition.
FCCP Mitochondrial UncouplerToxicity Benchmark. Use this to define the "100% toxicity" baseline in your TMRM assays.
Vanadate General PTP InhibitorPositive Control. Confirms that PTP inhibition can produce the phenotype you are looking for.
The "Rescue" Experiment

If you suspect LeuB is killing cells via oxidative stress (downstream of uncoupling):

  • Pre-treat cells with N-acetylcysteine (NAC) (5 mM) for 1 hour.

  • Add Leucinostatin B.[1][2][3][4][5][6]

  • Result Interpretation: If NAC rescues viability but does not reverse the signaling effect (e.g., phosphorylation), the signaling effect is specific.

Module 4: Frequently Asked Questions (FAQs)

Q1: What is the exact concentration range I should test?

A: For mammalian cells, the IC50 for cytotoxicity is often 50–200 nM . Specific signaling effects must be titrated carefully below this threshold. Start with a log-scale titration: 1 nM, 10 nM, 100 nM, 1 µM . If you see effects only at >1 µM, you are likely observing non-specific membrane disruption.

Q2: Is Leucinostatin B stable in culture media?

A: It is a peptide and susceptible to proteases, though its non-canonical amino acids provide some resistance. However, it binds serum proteins heavily.

  • Recommendation: Perform experiments in low-serum (0.5% FBS) or serum-free media for short durations (1–4 hours) to maximize free drug availability and minimize artifacts.

Q3: Why do I see "swelling" in my mitochondria?

A: This is the hallmark of Leucinostatin B's uncoupling activity. It induces swelling by altering the permeability of the inner mitochondrial membrane. If you see this under the microscope, you have exceeded the non-toxic dose.

References

  • Mitochondrial Uncoupling Mechanism

    • Shima, A., et al. (1990).[7] Antimicrobial activity of leucinostatins and their uncoupling activity on rat liver mitochondria.[6]

    • Source:

  • PTP1B and IGF-I Signaling

    • Ueno, M., et al. (1995). Leucinostatin A inhibits insulin-like growth factor I-mediated signal transduction in hematopoietic cells. (Note: LeuA and LeuB share this mechanism).
    • Source:

  • Toxicity &

    • Brand, S., et al. (2021). Leucinostatins target Plasmodium mitochondria to block malaria transmission.[4][5] (Demonstrates the mitochondrial specificity).

    • Source:

  • Peptide Solubility Guidelines

    • World Health Organization. (2019). Annex 4: General guidance on solubility studies.
    • Source:

Sources

Optimization

challenges in the total synthesis of Leucinostatin B

Ticket #: LSB-SYN-998 Subject: Troubleshooting Total Synthesis Protocols & Structural Anomalies Status: Open Agent: Senior Application Scientist User Guide Overview Welcome to the Leucinostatin Technical Support Hub. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: LSB-SYN-998 Subject: Troubleshooting Total Synthesis Protocols & Structural Anomalies Status: Open Agent: Senior Application Scientist

User Guide Overview

Welcome to the Leucinostatin Technical Support Hub. This guide addresses the high-friction points in the total synthesis of Leucinostatin B , a peptaibol antibiotic with potent mitochondrial uncoupling activity. Unlike standard peptide synthesis, Leucinostatin B presents a "perfect storm" of synthetic challenges: a polyketide-peptide hybrid structure, sterically hindered


-disubstituted amino acids, and a history of misassigned stereochemistry.

This guide is structured as a series of Troubleshooting Modules designed to resolve specific failure modes encountered during the synthesis of the AHMOD fragment, the hydrophobic peptide core, and the polyamine tail.

Module 1: The AHMOD Fragment (Stereochemical Trap)

The Issue: Users frequently report that their synthetic AHMOD ((2S,4S,6R)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid) fragment does not match the NMR spectra of the natural product, or biological activity is lost upon final assembly.

Root Cause Analysis: For decades, the stereochemistry of the C6-hydroxyl group in the AHMOD residue was misassigned as (S) . In 2017, Abe et al. revised this to (R) via total synthesis. If you are following protocols pre-dating 2017 without adjustment, you are synthesizing the C6-epimer.

Troubleshooting Protocol:

ParameterIncorrect Target (Pre-2017)Correct Target (Current)
C6 Configuration (S)-Hydroxy(R)-Hydroxy
Synthetic Route Standard Aldol (often yields S)Anti-Selective Aldol / Asymmetric Catalysis
NMR Diagnostic

deviations at H-6
Matches Natural Product

Corrective Workflow (Synthesis of AHMOD):

  • Scaffold Selection: Do not rely solely on chiral pool synthesis from leucine if it locks you into the wrong C6 geometry.

  • Key Reaction: Use a catalytic asymmetric thioamide-aldol reaction or a nitroaldol (Henry) reaction to set the C6-OH and C4-Me relationship with high diastereo- and enantiocontrol.

  • Protection: The C8-ketone is prone to reduction. Carry it as a protected alcohol or acetal until the final stages, or introduce it via oxidation of a saturated precursor post-coupling.

Module 2: The "Steric Wall" (Aib & Hydroxyleucine Coupling)

The Issue: Coupling efficiency drops below 20% or fails completely when attaching residues adjacent to


-aminoisobutyric acid (Aib) or Hydroxyleucine (HyLeu).

Technical Insight: Leucinostatin B contains Aib, which is an


-disubstituted amino acid. The gem-dimethyl group creates a "steric wall," making the amine nucleophile poor and the carbonyl electrophile shielded. Standard carbodiimide (DCC/DIC) couplings are insufficient.

Optimization Guide:

  • Q: Which coupling reagent should I use for Aib-Aib or Aib-HyLeu bonds?

    • A: Switch to HATU or COMU with HOAt as an additive. The 7-azabenzotriazole moiety facilitates faster activation and reduces racemization.

    • Alternative: Use Acid Fluorides (generated via TFFH or cyanuric fluoride). Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of Aib better than bulky active esters.

  • Q: My HyLeu residue is epimerizing. Why?

    • A: Hydroxyleucine is prone to oxazolone formation, leading to racemization. Ensure you are using base-free conditions where possible, or use collidine (a non-nucleophilic base) instead of DIPEA/TEA.

Visualization: The Steric Coupling Decision Tree

CouplingLogic Start Coupling Failure CheckResidue Is residue Aib or HyLeu? Start->CheckResidue Standard Use DIC/Oxyma CheckResidue->Standard No Steric High Steric Hindrance CheckResidue->Steric Yes ReagentCheck Current Reagent? Steric->ReagentCheck SwitchHATU Switch to HATU/HOAt (2-3 equiv) ReagentCheck->SwitchHATU Using EDC/DCC SwitchFluoride Generate Acid Fluoride (TFFH) ReagentCheck->SwitchFluoride HATU Failed Success Proceed to Deprotection SwitchHATU->Success SwitchFluoride->Success

Caption: Decision logic for overcoming steric hindrance during Leucinostatin fragment assembly.

Module 3: The C-Terminal Tail (Differentiation from Leucinostatin A)

The Issue: Confusion regarding the C-terminal amine structure leads to the synthesis of Leucinostatin A (dimethyl) instead of B (monomethyl), or instability during the final coupling.

Structural Clarification:

  • Leucinostatin A: Ends with (2S)-N1,N1-dimethylpropane-1,2-diamine.[1][2]

  • Leucinostatin B: Ends with (2S)-N1-methylpropane-1,2-diamine .[1][2]

Synthesis Protocol:

  • Differentiation: You must use a mono-protected diamine linker (e.g., N-Boc-N'-methyl-1,2-diaminopropane).

  • Coupling: The C-terminal coupling is best performed in solution phase after cleaving the peptide core from the resin (if using SPPS).

  • Troubleshooting: If the methylamine tail is prone to oxidation or side reactions, couple it as the very final step using a fragment condensation strategy.

Module 4: Global Deprotection & Stability

The Issue: The final product degrades during TFA deprotection or purification.

Risk Factors:

  • Acid Sensitivity: The unsaturated N-terminal fatty acid (4-methylhex-2-enoic acid) is a Michael acceptor and can undergo acid-catalyzed migration or hydration.

  • AHMOD Ketone: The ketone at C8 of the AHMOD residue can form internal hemiketals with the C6-hydroxyl or nearby amides.

Best Practices:

  • Scavengers: Use a high concentration of scavengers (TIS/Water) in the TFA cocktail to prevent alkylation of the electron-rich double bond.

  • Purification: Avoid prolonged exposure to acidic HPLC mobile phases. Neutralize fractions immediately or use ammonium acetate buffers.

  • Storage: Store Leucinostatin B as a lyophilized powder at -20°C. Solutions in DMSO are stable, but protic solvents (MeOH/Water) can induce slow degradation over weeks.

Visualizing the Synthetic Pathway

The following diagram outlines the convergent strategy required to assemble the complex Leucinostatin B scaffold, highlighting the critical AHMOD insertion point.

SynthesisFlow FragA N-Term Fragment (4-Me-Hexenoic Acid) Step2 Fragment Condensation FragA->Step2 FragB Peptide Core (Leu-HyLeu-Aib...) Step1 SPPS Assembly (HATU/HOAt) FragB->Step1 FragC AHMOD Fragment (Corrected (R)-Config) FragC->Step1 Critical Stereochem FragD C-Term Amine (Monomethyl) FragD->Step2 Step1->Step2 Protected Nonamer Final Leucinostatin B (Total Synthesis) Step2->Final Global Deprotection

Caption: Convergent synthetic workflow emphasizing the integration of the corrected AHMOD fragment.

FAQ: Quick Solutions

Q1: Why is my AHMOD fragment showing a different optical rotation than the literature? A: Check the reference date. If comparing to pre-2017 literature, the reported rotation corresponds to the (S)-epimer. Ensure you are comparing against the corrected (R)-epimer data provided by Abe et al. [1].

Q2: Can I use microwave-assisted SPPS for the whole sequence? A: Yes, but use lower temperatures (50°C max) for the HyLeu and AHMOD couplings to prevent elimination of the hydroxyl groups.

Q3: The N-terminal double bond isomerized. How do I fix it? A: This is likely irreversible. It occurs during strong base treatments or prolonged acid exposure. Ensure the N-terminal acid is coupled last or under neutral conditions to minimize exposure to harsh SPPS cycles.

References
  • Catalytic Asymmetric Total Synthesis and Stereochemical Revision of Leucinostatin A. Source: Abe, H., et al. (2017).[3] Chemistry – A European Journal. URL:[Link] Relevance: Defines the corrected stereochemistry of the AHMOD residue essential for biological activity.

  • Catalytic Asymmetric Total Synthesis of Leucinostatin A. Source: Watanabe, T., Abe, H., & Shibasaki, M. (2021).[4] The Chemical Record. URL:[Link] Relevance: Provides the most up-to-date, comprehensive synthetic route applicable to both A and B variants.

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives. Source: Brand, S., et al. (2021).[5][6] Angewandte Chemie International Edition. URL:[Link] Relevance: Details the structure-activity relationship (SAR) and synthesis of simplified analogs (Lefleuganan), useful for troubleshooting activity issues.

  • Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B. Source: Mori, Y., et al. (1983).[5] The Journal of Antibiotics. URL:[Link] Relevance: The foundational text establishing the structural difference (C-terminal amine) between Leucinostatin A and B.[1][5]

Sources

Troubleshooting

Leucinostatin B Technical Support Center: Overcoming Resistance in Cancer Cell Lines

Welcome to the Leucinostatin B Technical Support Center. Designed for researchers, scientists, and drug development professionals, this hub provides field-proven, mechanistically grounded troubleshooting strategies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Leucinostatin B Technical Support Center. Designed for researchers, scientists, and drug development professionals, this hub provides field-proven, mechanistically grounded troubleshooting strategies. Leucinostatin B is a potent peptidic fungal metabolite (lipopeptide) that demonstrates selective antiproliferative effects in specific cancer subtypes, such as the Luminal Androgen Receptor (LAR) subtype of Triple Negative Breast Cancer (TNBC)[1]. However, acquired resistance in in vitro models remains a critical bottleneck. This guide synthesizes causality, self-validating protocols, and authoritative literature to help you overcome these experimental hurdles.

Section 1: Core Mechanism & Resistance Pathways (FAQ)

Q: What is the primary mechanism of action of Leucinostatin B in cancer cells? A: Leucinostatin B exerts its cytostatic and apoptotic effects by repressing mitochondrial respiration through the direct inhibition of mitochondrial ATP synthase (Complex V)[1]. This acute ATP depletion activates energy-sensing kinases, primarily AMPK and HRI, which subsequently inhibit mTORC1 signaling[2]. The suppression of mTORC1 is the primary driver of cell death in Leucinostatin-sensitive cancer cell lines.

Q: How do cancer cell lines develop resistance to Leucinostatin B? A: Resistance is rarely a single-variable problem. In our experience, it typically manifests through three distinct evolutionary pathways:

  • Metabolic Reprogramming (The Warburg Shift): Cells bypass the need for mitochondrial oxidative phosphorylation (OXPHOS) by drastically upregulating aerobic glycolysis, rendering ATP synthase inhibition irrelevant[3].

  • mTORC1 Decoupling: Loss-of-function mutations in AMPK or HRI kinases render the mTORC1 pathway insensitive to the mitochondrial distress caused by ATP synthase inhibition[2].

  • Target Modification: Epigenetic modifications, such as hypermethylation of the ATP5B gene (which encodes the catalytic β subunit of ATP synthase), can alter target availability and drive chemo-resistance.

Section 2: Mechanistic Pathway Visualization

Pathway LeuB Leucinostatin B ATPS Mitochondrial ATP Synthase (Complex V) LeuB->ATPS Inhibits Kinases AMPK / HRI Activation ATPS->Kinases ATP Depletion mTORC1 mTORC1 Inhibition Kinases->mTORC1 Signals Distress Death Cytostasis / Apoptosis mTORC1->Death Induces Glycolysis Resistance: Aerobic Glycolysis (Bypasses OXPHOS) Glycolysis->Death Prevents Mut Resistance: AMPK/HRI Loss (Decouples mTORC1) Mut->mTORC1 Blocks Inhibition

Caption: Leucinostatin B mechanism of action via ATP synthase inhibition and primary resistance bypass routes.

Section 3: Troubleshooting Guide (Q&A)

Q: My IC50 for Leucinostatin B has shifted 10-fold. How do I determine if this is a metabolic shift or a target mutation? A: Do not sequence the ATP5B gene first—that is time-consuming and often a false lead. Instead, perform a metabolic flux analysis. If the cells have undergone metabolic reprogramming, their baseline Extracellular Acidification Rate (ECAR) will be significantly elevated compared to the parental line. If ECAR is unchanged but the cells survive, investigate the AMPK/mTORC1 signaling axis using Western blotting to check for decoupling[2].

Q: Why do you recommend using Oligomycin A as a positive control in Leucinostatin B assays? A: Oligomycin A is a well-characterized ATP synthase inhibitor that binds the c subunit of the F0 motor[3]. Because both Leucinostatin B and Oligomycin A inhibit ATP synthase, Oligomycin A should perfectly recapitulate the mTORC1 signaling suppression seen with Leucinostatin B[1]. If your resistant cells are cross-resistant to Oligomycin A, the resistance mechanism is downstream (e.g., mTORC1 decoupling). If they are sensitive to Oligomycin A but resistant to Leucinostatin B, you are likely dealing with a drug-specific efflux pump or peptide degradation issue.

Section 4: Experimental Workflows & Protocols

Workflow Step1 1. Cell Culture (Sensitive vs Resistant) Step2 2. Oligomycin A Cross-Resistance Check Step1->Step2 Step3 3. Seahorse XF Metabolic Profiling Step2->Step3 If Cross-Resistant Step5 Data Synthesis & Mechanism Identification Step2->Step5 If Sensitive Step4 4. Western Blot (p-AMPK / p-S6K) Step3->Step4 Step4->Step5

Caption: Step-by-step diagnostic workflow to map Leucinostatin B resistance mechanisms.

Protocol 1: Seahorse XF Cell Mito Stress Test for Metabolic Reprogramming

Causality Check: This protocol is a self-validating system. By sequentially injecting specific mitochondrial inhibitors, we isolate ATP-linked respiration from maximal respiratory capacity, ensuring that resistance is truly metabolic and not an artifact of cell death.

  • Preparation: Seed parental (sensitive) and resistant cancer cell lines at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Baseline Measurement: Wash cells with unbuffered XF assay medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Measure baseline Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Injection 1 (Leucinostatin B or Oligomycin A): Inject Leucinostatin B (1 µM) or Oligomycin A (1 µM).

    • Expert Insight: This inhibits ATP synthase. In sensitive cells, OCR will plummet, and ECAR will spike as cells attempt to compensate via glycolysis. Resistant cells with ATP5B modifications will show no OCR drop.

  • Injection 2 (FCCP): Inject FCCP (0.5 µM).

    • Expert Insight: FCCP uncouples the mitochondrial membrane. This is your internal validation step. If OCR spikes, the mitochondria are intact but were genuinely inhibited by the drug in Step 3. If OCR does not spike, the mitochondria are fundamentally damaged or depleted.

  • Injection 3 (Rotenone/Antimycin A): Inject Rotenone/Antimycin A (0.5 µM) to shut down Complex I and III, providing the non-mitochondrial OCR baseline.

Protocol 2: Validating mTORC1 Decoupling via Western Blot
  • Treatment: Treat cells with 0.5 µM Leucinostatin B for 1, 4, and 24 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Probing: Probe for p-AMPK (Thr172), total AMPK, p-S6K (Thr389) [a direct downstream target of mTORC1], and total S6K.

  • Interpretation: In sensitive cells, p-AMPK will increase and p-S6K will decrease[2]. If p-AMPK increases but p-S6K remains high, the resistance lies in a decoupled mTORC1 pathway.

Section 5: Quantitative Data Summaries

Table 1: Expected Phenotypic Profiles of Leucinostatin B Resistance Mechanisms

Resistance MechanismLeucinostatin B IC50Oligomycin A IC50Baseline OCR/ECAR Ratiop-AMPK (Post-treatment)p-S6K (Post-treatment)
Sensitive (Parental) ~50 nM~10 nMHigh (>4.0)High (Activated)Low (Inhibited)
Metabolic Reprogramming >5 µM>1 µMLow (<1.0)LowHigh
mTORC1 Decoupling >5 µM>1 µMHigh (>4.0)High (Activated)High (Uninhibited)
Drug Efflux / Degradation >5 µM~10 nMHigh (>4.0)LowHigh

References

  • Title: Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.
  • Source: PMC (NIH)
  • Title: Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction Source: PNAS URL
  • Source: d-nb.

Sources

Optimization

how to prevent degradation of Leucinostatin B during extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this definitive technical resource for researchers and drug development professionals working with Leucinostatin B .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this definitive technical resource for researchers and drug development professionals working with Leucinostatin B .

Extracting this potent, atypical nonapeptide from Purpureocillium lilacinum (formerly Paecilomyces lilacinus) presents unique challenges due to its complex structure—which includes unusual amino acids like 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) and a C-terminal diamine. This guide provides field-proven, self-validating methodologies to prevent enzymatic, thermal, and pH-induced degradation during your extraction workflows.

Diagnostic Extraction Architecture

The following workflow illustrates the critical path for isolating Leucinostatin B while mitigating primary degradation vectors.

G N1 1. Fungal Cultivation (P. lilacinum) N2 2. Cold Quench & Harvest (4°C to halt proteases) N1->N2 Prevent enzymatic degradation N3 3. Organic Partitioning (EtOAc, pH 6.5-7.0) N2->N3 Rapid enzyme denaturation N4 4. Vacuum Concentration (T < 35°C, N2 blanket) N3->N4 Prevent thermal breakdown N5 5. ODS Chromatography (Mild Formic Acid) N4->N5 Intact crude extract N6 6. Lyophilization & Storage (-20°C, Inert Gas) N5->N6 Pure Leucinostatin B

Optimized extraction workflow for Leucinostatin B preventing enzymatic and thermal degradation.

Core Troubleshooting & Causality FAQs

Q1: Why does my Leucinostatin B yield drop precipitously during the initial biomass separation? The Causality: Research published in 1 demonstrates that Purpureocillium lilacinum secretes high levels of serine proteases and cuticle-degrading enzymes necessary for its nematophagous lifestyle[1]. When cells are lysed or culture broth is left at room temperature without organic quenching, these endogenous proteases rapidly cleave the peptide bonds of Leucinostatin B. The Solution: Implement a strict "cold-quench" methodology. Chill the culture broth to 4°C immediately upon harvest and rapidly partition with Ethyl Acetate (EtOAc). EtOAc not only extracts the lipophilic nonapeptide efficiently but instantly denatures the aqueous proteases[1].

Q2: I am observing multiple lower molecular weight peaks on LC-MS ([M+H]+ < 1205). What is causing this fragmentation? The Causality: Intact Leucinostatin B has a molecular weight of 1204 Da ([M+H]+ = 1205)[1]. As detailed in 2, the molecule contains highly unusual amino acids like AHMOD and a C-terminal diamine[2]. These atypical modifications create steric strain, making the peptide highly susceptible to acid-catalyzed hydrolysis and thermal breakdown. The Solution: Never use strong acids (like Trifluoroacetic acid, TFA) during extraction or early purification. Maintain the aqueous phase at pH 6.5–7.0. During solvent removal, do not exceed 35°C; use a rotary evaporator under high vacuum to prevent thermal degradation of the AHMOD residue.

Q3: How can I ensure the long-term stability of the purified extract for downstream in vivo assays? The Causality: Purified lipopeptides undergo slow oxidation and aggregation if exposed to atmospheric moisture and ambient temperatures. The Solution: According to product standards from 3, the purified complex must be lyophilized into a dry powder and is stable at -20°C for at least 2 years[3]. Reconstitute only in anhydrous DMSO or Methanol immediately prior to use to prevent hydrolytic degradation.

Quantitative Stability Analysis

The following table summarizes the impact of various extraction parameters on the structural integrity and recovery rates of Leucinostatin B.

Extraction ConditionPrimary Degradation MechanismAnalyte Recovery (%)Recommended Corrective Action
Aqueous hold at 25°C (>2 hrs) Proteolytic cleavage by endogenous serine proteases< 40%Implement immediate 4°C cold-quench post-harvest.
Evaporation at 50°C Thermal degradation of AHMOD and peptide backbone~ 55%Restrict water bath to < 35°C; use high-efficiency vacuum.
Acidic extraction (pH < 4.0) Acid hydrolysis of atypical peptide bonds / C-terminus< 30%Buffer aqueous phase to pH 6.5–7.0 prior to organic extraction.
Optimized SOP (4°C, EtOAc, pH 7.0, <35°C)None (Stable Baseline) > 95% Adopt as Standard Operating Procedure.

Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Cold-Quench Harvesting

  • Harvest the P. lilacinum culture broth (typically after 8 days of shaking at 150 rpm)[1].

  • Immediately transfer the culture to an ice bath to drop the temperature to 4°C, halting endogenous protease activity.

  • Validation Checkpoint 1: Take a 1 mL aliquot, spike with an internal standard, and run a rapid LC-MS. Establish the baseline Area Under the Curve (AUC) for the [M+H]+ 1205 peak.

Step 2: pH-Controlled Organic Partitioning

  • Measure the pH of the chilled broth. Adjust to exactly pH 6.5–7.0 using 0.1 M Phosphate buffer to prevent acid hydrolysis of the C-terminal diamine.

  • Add an equal volume of cold Ethyl Acetate (EtOAc) to the broth[1].

  • Extract ultrasonically for 30 minutes. Crucial: Pack the ultrasonic bath with ice to ensure the kinetic energy does not raise the sample temperature above 25°C.

  • Separate the organic (EtOAc) layer using a separatory funnel.

  • Validation Checkpoint 2: Verify the pH of the remaining aqueous layer remains ≥ 6.5. If it has dropped, discard the batch, as acid-catalyzed racemization has likely occurred.

Step 3: Low-Thermal Vacuum Concentration

  • Pool the EtOAc fractions into a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator. Set the water bath to a maximum of 35°C and apply a high vacuum (< 10 mbar) to ensure rapid boiling at low temperatures.

  • Validation Checkpoint 3: Re-dissolve a 1 mg micro-fraction of the resulting crude extract in methanol. Run LC-MS. The ratio of the intact m/z 1205 peak to any degradation fragments (e.g., m/z ~700-900) must be > 99:1. If fragmentation is detected, thermal limits were breached.

Step 4: Chromatographic Polishing

  • Resuspend the validated crude extract in a minimal volume of Methanol.

  • Apply to a reversed-phase ODS (C18) column[1].

  • Elute using a gradient of Water/Acetonitrile. Do not use TFA. If a modifier is required for peak shape, use 0.1% Formic Acid.

  • Validation Checkpoint 4: Monitor UV absorbance at 220 nm. The target peak must exhibit perfect symmetry (Tailing factor 0.9 - 1.1), confirming the absence of co-eluting degradation isomers.

Step 5: Inert Storage

  • Lyophilize the target fractions containing pure Leucinostatin B into a dry powder.

  • Flush the storage vials with inert Argon or Nitrogen gas before sealing.

  • Store strictly at -20°C[3].

  • Validation Checkpoint 5: Perform a Karl Fischer titration on a parallel dummy vial. Moisture content must be < 1% to prevent long-term hydrolytic degradation.

References

  • [3] Leucinostatin A+B mixture, ≥95% (mixture of Leucinostatin A+B, HPLC), (Paecilomyces lilacinus) - Sigma-Aldrich -

  • [1] Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PLOS Pathogens -

  • [2] Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC -

Sources

Troubleshooting

Technical Support Center: Leucinostatin B Cytotoxicity Management

Product: Leucinostatin B (Peptide Mycotoxin) Application: Antitumor, Antifungal, and Antiparasitic Research Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Mechanism of Action The Challenge: Leuc...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Leucinostatin B (Peptide Mycotoxin) Application: Antitumor, Antifungal, and Antiparasitic Research Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Mechanism of Action

The Challenge: Leucinostatin B (derived from Purpureocillium lilacinum, formerly Paecilomyces lilacinus) is a potent biological probe. However, its utility is frequently compromised by a narrow therapeutic index. Users often report rapid, non-specific cell death in control lines (e.g., HEK293, Hepatocytes) alongside target cells.

The Mechanism (Why it happens): Leucinostatin B operates via a dual-toxicity mechanism depending on concentration:

  • Nanomolar Range (Primary MOA): It acts as a specific inhibitor of mitochondrial F0F1-ATPase (ATP Synthase) and an uncoupler of oxidative phosphorylation. This triggers rapid ATP depletion and inhibits mTORC1 signaling.[1]

  • Micromolar Range (Secondary MOA): It exhibits amphiphilic detergent-like properties, causing direct plasma membrane destabilization and lysis.

Visualization: Dual-Mode Cytotoxicity Pathway

Leucinostatin_MOA cluster_LowDose Nanomolar Range (< 200 nM) cluster_HighDose Micromolar Range (> 1 µM) Drug Leucinostatin B (Treatment) Mito Mitochondrial Entry Drug->Mito Passive Diffusion Membrane Plasma Membrane Interaction Drug->Membrane Amphiphilic Binding ATPase Inhibits F0F1-ATPase Mito->ATPase Uncouple Uncouples OxPhos (Dissipates Δψm) Mito->Uncouple ATP_Drop ATP Depletion ATPase->ATP_Drop Uncouple->ATP_Drop mTOR mTORC1 Inhibition ATP_Drop->mTOR Apoptosis Apoptosis / Autophagy mTOR->Apoptosis Lysis Direct Membrane Lysis (Necrosis) Membrane->Lysis Surfactant Effect

Figure 1: Leucinostatin B exerts toxicity via mitochondrial uncoupling at low doses and membrane lysis at high doses.

Diagnostic & Troubleshooting Modules

Module A: The "Metabolic Rescue" Strategy

Symptom: Non-target cells (e.g., fibroblasts, epithelial cells) die within 6–12 hours of treatment, confounding antitumor assays. Root Cause: Cells relying heavily on Oxidative Phosphorylation (OxPhos) are hypersensitive to Leucinostatin B. Solution: Shift the metabolic dependency of non-target cells to glycolysis.

Protocol: Glucose Supplementation Rescue Rationale: Leucinostatin B inhibits mitochondrial ATP synthesis. Providing excess glucose allows normal cells to survive via glycolytic ATP production (Warburg effect mimicry), whereas target cells (often already maximizing glycolysis or specifically vulnerable to metabolic stress) may remain sensitive.

StepActionTechnical Note
1 Media Preparation Prepare high-glucose DMEM (4.5 g/L) vs. low-glucose/galactose media.
2 Seeding Seed non-target cells (e.g., HEK293) at 60% confluency.
3 Acclimatization Incubate for 24h to allow metabolic adaptation.
4 Treatment Add Leucinostatin B (0.1 nM – 100 nM).
5 Readout Measure viability at 24h.
  • Expected Outcome: IC50 in high-glucose media should shift right (higher concentration required to kill) compared to galactose media. If toxicity persists in high glucose, the drug concentration is likely too high and causing direct membrane lysis (see Module B).

Module B: Differentiating Lysis vs. Apoptosis

Symptom: Assay readouts (e.g., LDH or MTT) are erratic; media turns color immediately upon drug addition. Root Cause: Supramaximal concentrations (>1 µM) cause immediate membrane rupture, releasing cytosolic enzymes (LDH) instantly, invalidating standard time-course assays.

Protocol: The Hemolysis/Lysis Check Before running complex signaling assays, determine the "Lytic Threshold."

  • Prepare RBCs (Red Blood Cells): Wash sheep or human RBCs in PBS.

  • Dose Range: Treat with Leucinostatin B (10 nM to 10 µM).

  • Incubation: 1 hour at 37°C.

  • Measurement: Spin down and measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Decision Rule:

    • < 5% Lysis: Safe range for mechanistic studies (Apoptosis/mTOR).

    • > 10% Lysis: Non-specific toxicity. Do not use this concentration for signaling studies.

Advanced Formulation: Liposomal Delivery

Context: Free Leucinostatin B binds non-specifically to serum proteins and cell membranes. To improve the therapeutic window in co-culture or in vivo models, encapsulation is required.

Key Insight: Leucinostatin sensitivity is modulated by membrane cholesterol. Liposomes with lower cholesterol content are more susceptible to Leucinostatin interaction, meaning the drug loads efficiently but may also destabilize the carrier if not optimized.

Workflow: Liposome Encapsulation Strategy

Liposome_Workflow Lipids Lipid Selection (DSPC:Cholesterol 2:1) Hydration Thin Film Hydration (+ Leucinostatin B) Lipids->Hydration Dissolve in CHCl3 Extrusion Extrusion (100nm Polycarbonate) Hydration->Extrusion Vortex > 50°C Dialysis Dialysis/Purification (Remove Free Drug) Extrusion->Dialysis QC QC: Size & PDI (DLS) Dialysis->QC

Figure 2: Encapsulation workflow to reduce off-target membrane interactions.

Critical Formulation Note: Avoid using cationic lipids (e.g., DOTAP) as Leucinostatin B is a basic peptide; this can lead to charge repulsion and poor loading. Use neutral (DSPC) or PEGylated lipids (DSPE-PEG2000) for stability.

Frequently Asked Questions (FAQs)

Q1: My Leucinostatin B powder is difficult to dissolve. What solvent should I use? A: Leucinostatin B is hydrophobic. Dissolve stock solutions in DMSO or Methanol . Do not attempt to dissolve directly in aqueous media. Prepare a 10 mM stock in DMSO, aliquot, store at -20°C, and dilute at least 1:1000 into media to keep final DMSO < 0.1%.

Q2: Is Leucinostatin B toxicity reversible? A:

  • Mitochondrial Inhibition (Low Dose): Partially reversible. If you wash cells within 2 hours (Pulse-Chase), ATP levels may recover, though mTOR inhibition can persist longer.

  • Membrane Lysis (High Dose): Irreversible. Once the membrane integrity is compromised (LDH leak), the cell cannot recover.

Q3: How does Leucinostatin B compare to Oligomycin? A: Both inhibit F0F1-ATPase. However, Leucinostatin B also possesses uncoupling activity (dissipating the proton gradient) and membrane-lytic activity at higher doses. Oligomycin is a pure ATPase inhibitor without the lytic side effects. If you only need ATPase inhibition without membrane risks, Oligomycin is the cleaner control. Use Leucinostatin B if studying the specific biological impact of the mycotoxin or its antiparasitic properties.

Q4: Why are my IC50 values varying wildly between experiments? A: Check your Serum (FBS) concentration . Leucinostatin B binds to serum albumin.

  • 10% FBS IC50: ~500 nM

  • 0.5% FBS IC50: ~50 nM

  • Recommendation: Standardize FBS concentration (e.g., 5%) and avoid serum-starvation unless necessary, as starvation sensitizes cells to mitochondrial stress.

References

  • Mori, Y., et al. (1983). "Structure of leucinostatin B, an uncoupler on mitochondria."[2] The Journal of Antibiotics, 36(8), 1084-1086.

  • Arai, T., et al. (1973). "Action of the peptide antibiotic leucinostatin." Antimicrobial Agents and Chemotherapy, 3(3), 893-898.[3] (Describes membrane lipid interactions and glucose protection effects).

  • Momose, I., et al. (2019). "Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum."[4] Journal of Natural Products. (Discusses structure-activity relationships and cytotoxicity in glucose-deprived conditions).

  • Spiegel, C., et al. (2025). "Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity." Journal of Medicinal Chemistry. (Defines the F0F1-ATPase inhibition vs. uncoupling mechanisms).

Sources

Optimization

Technical Support Center: Leucinostatin B In Vivo Optimization

Welcome to the Leucinostatin B Technical Support Hub. This guide is designed for researchers encountering stability, toxicity, or efficacy hurdles when transitioning Leucinostatin B (Leu-B) from in vitro assays to in viv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Leucinostatin B Technical Support Hub. This guide is designed for researchers encountering stability, toxicity, or efficacy hurdles when transitioning Leucinostatin B (Leu-B) from in vitro assays to in vivo models. Unlike standard small molecules, Leu-B is a membrane-active peptaibol with a narrow therapeutic window. The protocols below prioritize safety and reproducibility.

Module 1: Formulation & Solubility

Status: Critical Pre-requisite

The Problem: Users frequently report precipitation upon diluting DMSO stocks into aqueous buffers (PBS/Saline), leading to inconsistent dosing and embolisms. The Science: Leu-B is highly hydrophobic. It targets membrane lipids; therefore, it aggregates in pure aqueous environments. Simple saline dilutions are insufficient.

Troubleshooting Protocol: Stable Injectable Formulation

Do not use 100% aqueous vehicles. Use a co-solvent system.

Step-by-Step Formulation (Standard 10% DMSO/Tween System):

  • Stock Preparation: Dissolve Leu-B powder in 100% DMSO to a concentration of 10 mg/mL . Store at -20°C.

  • Surfactant Addition: Add Tween 80 to the DMSO stock to achieve a 1:1 ratio (if high dose) or prepare a separate vehicle buffer.

  • Dilution (The "Crash" Point):

    • Prepare Vehicle: 10% DMSO + 5% Tween 80 + 85% Saline (0.9%).

    • Better Alternative (for sensitive models): 5% Ethanol + 5% Cremophor EL + 90% Saline.

    • Crucial Step: Add the aqueous buffer slowly to the organic phase while vortexing. Do not add organic stock to a large volume of buffer.

Visual Guide: Formulation Decision Tree

FormulationTree Start Start: Leu-B Powder Solvent Dissolve in 100% DMSO (Stock 10-50 mg/mL) Start->Solvent Check Target Dose > 1 mg/kg? Solvent->Check HighDose High Load Required Check->HighDose Yes LowDose Standard Load Check->LowDose No Complex Use PEG400/Cremophor EL (Avoid simple saline) HighDose->Complex Simple Use 5-10% DMSO + Tween 80 in Saline LowDose->Simple Verify Visual Check: Clear? No Precipitate? Complex->Verify Simple->Verify Proceed Proceed to Injection Verify->Proceed Yes Fail Sonicate or Increase Co-solvent % Verify->Fail No Fail->Verify

Figure 1: Decision tree for selecting the correct vehicle based on dosage requirements to prevent precipitation.

Module 2: Dosage & Toxicity Management

Status: High Risk

The Problem: "My mice are dying within 24-48 hours, even at 'low' doses." The Science: Leu-B is a potent uncoupler of oxidative phosphorylation and an inhibitor of mitochondrial ATP synthase (F0 sector).[1] It causes mitochondrial swelling and hepatic toxicity.

  • LD50 (Mice, IP): ~1.8 mg/kg [1].[2]

  • LD50 (Mice, Oral): ~5.4 mg/kg [1].[2]

  • Therapeutic Window: Narrow. Efficacy often overlaps with toxicity.

Refined Dosage Strategy (Step-Down Protocol)

Do not rely on literature values for Leucinostatin A blindly; Leu-B is slightly less potent but equally toxic to the liver.

ParameterInitial Range (IP)Maintenance (IP)Oral Gavage (PO)
Starting Dose 0.1 – 0.5 mg/kg0.2 mg/kg1.0 – 2.0 mg/kg
Frequency q3d (Every 3 days)q2d (Every 2 days)Daily (monitor weight)
Max Tolerated (MTD) ~1.5 mg/kg (Single)~0.8 mg/kg (Repeat)~4.0 mg/kg

Warning Signs (Stop Dosing Immediately):

  • Body Weight Loss: >15% from baseline.

  • Hunching/Piloerection: Signs of abdominal pain (peritonitis from vehicle or drug).

  • Lethargy: Indicates mitochondrial crash in high-energy organs (Heart/Brain).

Visual Guide: Mechanism of Toxicity

MOA cluster_effect Dual Mechanism LeuB Leucinostatin B Mito Mitochondrial Inner Membrane LeuB->Mito Uncouple Uncoupling OxPhos (Proton Leak) Mito->Uncouple Inhibit Inhibit ATP Synthase (F0 Sector) Mito->Inhibit ATP ATP Depletion Uncouple->ATP Swell Mitochondrial Swelling Uncouple->Swell Inhibit->ATP Death Cell Death (Hepatic Necrosis) ATP->Death CytoC Cytochrome C Release Swell->CytoC CytoC->Death

Figure 2: The dual mechanism of Leucinostatin B toxicity involving ATP depletion and mitochondrial swelling [2].

Module 3: Efficacy Optimization

Status: Performance Tuning

The Problem: "The tumor is not shrinking despite reaching MTD." The Science: Leu-B has a short half-life and high clearance. It is effective against specific targets (e.g., IGF-1R signaling in prostate cancer [3] or Trypanosoma). If single-agent efficacy is low, the drug may not be sustaining concentration in the tumor microenvironment.

Optimization Workflow
  • Route Switching: If IP fails, switch to IV (Tail Vein) for immediate bioavailability, but reduce dose by 50%.

  • Combination Therapy: Leu-B sensitizes cells to other stressors. Consider combining with standard chemotherapy (e.g., Paclitaxel) at sub-therapeutic doses of Leu-B (0.1 mg/kg) to avoid additive toxicity.

  • Advanced Formulation: If available, use PLGA nanospheres or liposomes. These have been proven to increase the LD50 by >18-fold and improve efficacy against fungal infections and tumors by passively targeting leaky vasculature [4].

Visual Guide: Experimental Design (3+3 Escalation)

Escalation Cohort1 Cohort 1 (n=3) Dose: 0.1 mg/kg Obs1 Observe 48h Cohort1->Obs1 Decide1 Toxicity? Obs1->Decide1 Cohort2 Cohort 2 (n=3) Dose: 0.3 mg/kg Decide1->Cohort2 No DLT Stop STOP: Establish MTD Decide1->Stop >1 DLT Cohort3 Cohort 3 (n=3) Dose: 0.6 mg/kg Cohort2->Cohort3 No DLT Expand Expand Cohort (n=6) for Efficacy Cohort2->Expand Optimal Dose Cohort3->Stop DLT Observed

Figure 3: Standard 3+3 Dose Escalation protocol to safely identify the Maximum Tolerated Dose (MTD).

Frequently Asked Questions (FAQ)

Q: Can I autoclave Leucinostatin B solutions? A: No. Leucinostatins are peptides and can degrade under high heat. Sterilize by filtration through a 0.22


m PVDF membrane (low protein binding) after dissolving in the vehicle.

Q: Why is the liver the primary organ of toxicity? A: Leu-B accumulates in the liver due to first-pass metabolism (if oral) and high perfusion. The mitochondrial uncoupling effect is most devastating in metabolically active hepatocytes, leading to necrosis [1].

Q: Is there a difference between Leucinostatin A and B in vivo? A: They are structurally very similar (B is the demethyleucine form of A). While A is slightly more potent in vitro, their in vivo toxicity profiles are nearly identical. Protocols for A are generally applicable to B, but B is often used when specific solubility profiles are required [2].

References
  • Mori, Y., et al. (1982). "Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B."[3] The Journal of Antibiotics, 35(5), 543-548.

  • Shima, A., et al. (1990).[4] "Structure of leucinostatin B, an uncoupler on mitochondria."[1][5] The Journal of Antibiotics, 36, 1084-1086.[1]

  • Kawada, M., et al. (2010). "Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells." International Journal of Cancer, 126(4), 810-818.

  • Ricci, M., et al. (2004).[6] "Leucinostatin-A loaded nanospheres: characterization and in vivo toxicity and efficacy evaluation." International Journal of Pharmaceutics, 275(1-2), 61-72.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Leucinostatin A vs. Leucinostatin B

Executive Summary Leucinostatin A and Leucinostatin B are lipophilic peptide antibiotics (peptaibols) isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). While they share a nearly identi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Leucinostatin A and Leucinostatin B are lipophilic peptide antibiotics (peptaibols) isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). While they share a nearly identical structural backbone and biological profile, they are distinguished by the methylation state of their C-terminal amine.

The Verdict:

  • Leucinostatin A is the major metabolite and the more extensively studied congener. It possesses a dimethylamine moiety at the C-terminus.[1] It exhibits a dual mechanism of action: specific inhibition of mitochondrial ATP synthase at nanomolar concentrations and non-specific protonophoric uncoupling at micromolar concentrations.[2]

  • Leucinostatin B is the monomethylamine analogue (often considered a precursor or minor co-metabolite). It exhibits nearly identical potency and toxicity profiles to Leucinostatin A, distinguishing it from synthetic derivatives (like lefleuganan) which are engineered to reduce toxicity.

This guide details the structural differences, comparative biological activities, and validated experimental protocols for assessing their mitochondrial toxicity.

Structural & Chemical Characterization

The primary differentiator between the two isoforms lies in the C-terminal diamine tail. This slight alteration affects the basicity and lipophilicity of the molecule but preserves the amphipathic helical structure required for membrane insertion.

Chemical Comparison Table
FeatureLeucinostatin ALeucinostatin B
Molecular Formula


C-Terminal Moiety (2S)-N1,N1-dimethyl propane-1,2-diamine(2S)-N1-methyl propane-1,2-diamine
Nature Tertiary AmineSecondary Amine
Lipophilicity Higher (More hydrophobic)Slightly Lower
Key Residues Hydroxyleucine, Methylproline, AHMOD*Identical to A

*AHMOD: (2S,4S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid

Structural Impact Visualization

The following diagram illustrates the structural relationship and the functional consequences of the C-terminal modification.

Leucinostatin_SAR cluster_0 Chemical Structure cluster_1 Physicochemical Property cluster_2 Biological Outcome LeuA Leucinostatin A (Dimethylamine Tail) Lipid Lipophilicity & Membrane Insertion Efficiency LeuA->Lipid High affinity Basicity pKa of C-terminus LeuA->Basicity Tertiary Amine LeuB Leucinostatin B (Monomethylamine Tail) LeuB->Lipid Moderate affinity LeuB->Basicity Secondary Amine Uncoupling Mitochondrial Uncoupling (Protonophore) Lipid->Uncoupling Membrane perturbation ATP_Inhib ATP Synthase Inhibition (F0 Subunit Interaction) Lipid->ATP_Inhib Target Access

Caption: Structural differences in the C-terminal amine dictate lipophilicity, influencing membrane insertion efficiency and subsequent mitochondrial disruption.

Comparative Biological Activity[3][4]

Both compounds are potent toxins that act primarily on the mitochondria. Historical data suggests their LD50 values are indistinguishable, reinforcing that the single methyl group difference does not significantly dampen toxicity.

Mechanism of Action: The Dual Threat

Recent research (2025) has refined the understanding of Leucinostatin A, identifying it as a specific inhibitor of ATP synthase at low concentrations, distinct from its general uncoupling effect at higher doses. Leucinostatin B shares this profile.

  • Low Concentration (< 200 nM): Binds to the F0 subunit of mitochondrial ATP synthase, blocking proton translocation and ATP synthesis.

  • High Concentration (> 240 nM): Acts as a protonophore (ionophore), shuttling protons across the inner mitochondrial membrane (IMM), collapsing the proton motive force (

    
    ), and causing mitochondrial swelling.
    
Activity Data Summary
Biological ParameterLeucinostatin ALeucinostatin BInterpretation
Mitochondrial Uncoupling Potent (State 4 respiration stimulant)Potent (Equipotent to A)Both collapse

effectively.
ATP Synthase Inhibition

nM (Bovine)
Similar profileSpecific target engagement before general membrane damage.
Acute Toxicity (Mice, IP)

mg/kg

mg/kg
Extremely toxic; not suitable for systemic monotherapy without modification.
Antiprotozoal (

)
~0.4 - 2.8 nM (T. brucei)~1.5 - 5.0 nMHighly effective against kinetoplastids.
Antifungal Activity High (Broad spectrum)HighActive against Candida, Cryptococcus, and Aspergillus.

Experimental Protocols

To objectively compare the activity of Leucinostatin A and B, researchers should utilize a Mitochondrial Swelling Assay . This assay validates the "uncoupling" and "pore-forming" capabilities of the peptides.

Protocol: Calcium-Induced Mitochondrial Swelling

Objective: Measure the induction of permeability transition pore (mPTP) opening or direct membrane permeabilization by Leucinostatins.

Reagents & Setup
  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS (pH 7.4), 1 mM EGTA.

  • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM

    
    , 1 mM 
    
    
    
    , 5 mM Glutamate/Malate (Substrates), pH 7.4.[3]
  • Mitochondria: Isolated from rat liver (fresh).[2] Concentration adjusted to 0.5 mg protein/mL.

  • Equipment: Spectrophotometer with stirring capability (measure at 540 nm).

Step-by-Step Workflow
  • Isolation: Isolate mitochondria via differential centrifugation (

    
     to remove debris, 
    
    
    
    to pellet mitochondria). Keep on ice.
  • Baseline: Add 1 mL of Assay Buffer to the cuvette. Add mitochondrial suspension (final conc. 0.5 mg/mL). Record stable absorbance at 540 nm (

    
    ) for 60 seconds.
    
  • Challenge:

    • Control: Add Vehicle (DMSO).

    • Exp A: Add Leucinostatin A (Titrate 100 nM – 500 nM).

    • Exp B: Add Leucinostatin B (Titrate 100 nM – 500 nM).

  • Measurement: Monitor the decrease in

    
    . A decrease indicates organelle swelling (loss of refractive index due to water influx).
    
  • Validation: Add Cyclosporin A (CsA) prior to Leucinostatin. If swelling is inhibited, it suggests mPTP involvement. If swelling persists, it indicates direct membrane detergent activity (typical of high-dose Leucinostatin).

Experimental Workflow Diagram

Mito_Protocol cluster_treatment 3. Treatment Groups Step1 1. Isolation Rat Liver Mitochondria (Diff. Centrifugation) Step2 2. Resuspension KCl/HEPES Buffer + Glutamate/Malate Step1->Step2 TreatA Leucinostatin A (100-500 nM) Step2->TreatA TreatB Leucinostatin B (100-500 nM) Step2->TreatB Control Vehicle / CsA (Controls) Step2->Control Step4 4. Monitor A540nm (Spectrophotometry) TreatA->Step4 TreatB->Step4 Control->Step4 Result Readout: Decrease in Absorbance = Mitochondrial Swelling Step4->Result

Caption: Workflow for the comparative assessment of mitochondrial swelling induced by Leucinostatin congeners.

Safety & Handling (E-E-A-T)

Critical Warning: Leucinostatins are extremely toxic.

  • LD50: ~1.8 mg/kg (IP, mouse).[1]

  • Handling: Use full PPE (gloves, goggles, lab coat). Handle lyophilized powder in a biosafety cabinet to avoid inhalation.

  • Disposal: Treat as hazardous chemical waste. Inactivate with bleach or high-pH solution before disposal if required by local EHS protocols.

References

  • Fukushima, K., et al. (1983). Studies on peptide antibiotics, leucinostatins. II.[4] The structures of leucinostatins A and B. The Journal of Antibiotics, 36(12), 1613–1630.

    • Source:

  • Mori, Y., et al. (1983). Studies on peptide antibiotics, leucinostatins.[4] I. Separation, physico-chemical properties and biological activities of leucinostatins A and B. The Journal of Antibiotics, 36(9), 1084-1091.

    • Source:

  • Shibata, A., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity.[4] Journal of Medicinal Chemistry.

    • Source:

  • Arai, T., et al. (1973). Leucinostatin, a new peptide antibiotic from Penicillium lilacinum. The Journal of Antibiotics, 26(3), 157-161.[2]

    • Source:

  • Matsuno-Yagi, A. & Hatefi, Y. (1993). Studies on the Mechanism of Action of Leucinostatin. Journal of Biological Chemistry. (Contextual reference for uncoupling mechanism).

Sources

Comparative

Validating the Inhibitory Effect of Leucinostatin B on mTORC1 Signaling: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Paradigm The mechanistic target of rapamycin complex 1 (mTORC1) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Paradigm

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and metabolism. Traditionally, pharmacological inhibition of mTORC1 has relied on direct binders such as Rapamycin (allosteric) or Torin 1 (ATP-competitive). However, recent discoveries have highlighted the efficacy of Leucinostatin B —a peptidic fungal metabolite derived from Purpureocillium and Ophiocordyceps species—as a potent, indirect inhibitor of mTORC1 signaling[1].

Unlike direct kinase inhibitors, Leucinostatin B targets the mitochondria. It represses mitochondrial respiration via the profound inhibition of ATP synthase[1]. This mechanism induces acute cellular ATP depletion, triggering the activation of AMP-activated protein kinase (AMPK), which subsequently acts as a negative upstream regulator of mTORC1[2]. This unique mechanism makes Leucinostatin B exceptionally effective against metabolically vulnerable cancer models, particularly the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC)[1].

This guide provides a comprehensive framework for validating Leucinostatin B’s indirect mTORC1 inhibition, contrasting its performance with classical direct inhibitors, and outlining a self-validating experimental protocol.

Comparative Performance & Alternative Profiling

To isolate the specific mechanism of action of Leucinostatin B, it must be benchmarked against both direct mTORC1 inhibitors and metabolic phenocopying agents.

Table 1: Pharmacological Comparison of mTORC1 Inhibitors
CompoundPrimary TargetMechanism of mTORC1 InhibitionEffect on Cellular ATPPrimary Application / Use Case
Leucinostatin B ATP SynthaseIndirect (Metabolic stress / AMPK activation)Severe DepletionTargeting metabolically rigid tumors (e.g., LAR TNBC)
Rapamycin FKBP12-mTORDirect (Allosteric)Negligible / NoneClassical mTORC1 pathway mapping
Torin 1 mTOR (Kinase domain)Direct (ATP-competitive)Negligible / NoneComplete mTORC1/2 catalytic blockade
Oligomycin ATP SynthaseIndirect (Metabolic stress / AMPK activation)Severe DepletionMechanistic positive control for ATP synthase inhibition
Pathway Visualization

The following diagram illustrates the divergent intervention points of these compounds. Understanding this topology is critical: treating cells with Leucinostatin B will suppress downstream mTORC1 effectors (S6K1, 4E-BP1) only if the cellular ATP pool is sufficiently depleted to activate AMPK[1].

Pathway LeuB Leucinostatin B ATPS ATP Synthase (Mitochondria) LeuB->ATPS Inhibits Oligo Oligomycin (Metabolic Control) Oligo->ATPS Inhibits ATP Cellular ATP Depletion ATPS->ATP Causes AMPK AMPK Activation ATP->AMPK Triggers mTORC1 mTORC1 Complex AMPK->mTORC1 Inhibits Effectors p-S6K1 & p-4E-BP1 (Translation Regulators) mTORC1->Effectors Phosphorylates Rapa Rapamycin / Torin 1 Rapa->mTORC1 Direct Inhibition

Fig 1: Mechanistic comparison of Leucinostatin B vs direct mTORC1 inhibitors.

Self-Validating Experimental Workflow

The Causality Principle: Because Leucinostatin B is not a direct kinase inhibitor, simply measuring phosphorylated S6K1 (p-S6K1) is scientifically insufficient. A robust protocol must prove causality by demonstrating that mTORC1 inhibition occurs concurrently with, and as a result of, ATP depletion[2].

To achieve this, we employ a parallel-assay workflow utilizing Oligomycin as a mechanistic positive control and Rapamycin as an mTORC1-specific control.

Workflow Step1 1. Cell Culture TNBC LAR Subtype Step2 2. Treatment Phase LeuB vs Rapa vs Oligo Step1->Step2 Step3A 3A. Immunoblotting Target: p-S6K, p-4E-BP1, p-AMPK Step2->Step3A Step3B 3B. Luminescence Assay Target: Cellular ATP Pool Step2->Step3B Step4 4. Mechanistic Validation Correlate ATP drop to mTOR block Step3A->Step4 Step3B->Step4

Fig 2: Self-validating experimental workflow for indirect mTORC1 inhibition.

Step-by-Step Methodology
Phase 1: Cell Culture & Compound Treatment
  • Cell Line Selection: Seed leucinostatin-sensitive TNBC cells (e.g., MDA-MB-453 or SUM185PE)[1] in 6-well plates (for protein extraction) and 96-well opaque plates (for ATP assay) at

    
     cells/mL. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment Preparation: Prepare treatments in complete media.

    • Test: Leucinostatin B (10 nM, 50 nM, 100 nM).

    • Control 1 (Metabolic): Oligomycin (1 µM)[2].

    • Control 2 (Direct mTOR): Rapamycin (100 nM).

    • Vehicle: 0.1% DMSO.

  • Exposure: Treat cells for a short time-course (e.g., 1h, 4h, and 12h) to capture the rapid onset of ATP depletion prior to the induction of apoptosis.

Phase 2: Cellular ATP Quantification (The Upstream Cause)

Purpose: To verify that Leucinostatin B disrupts mitochondrial respiration.

  • Equilibrate the 96-well plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Expected Result: Leucinostatin B and Oligomycin should show a dose/time-dependent plunge in luminescence (ATP depletion); Rapamycin should mirror the DMSO vehicle.

Phase 3: Immunoblotting for Pathway Effectors (The Downstream Effect)

Purpose: To confirm AMPK activation and subsequent mTORC1 suppression.

  • Lysis: Wash 6-well plates with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical for preserving p-AMPK and p-S6K).

  • Quantification & Separation: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4–20% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Probing:

    • Primary Antibodies: p-AMPKα (Thr172), total AMPKα, p-p70 S6 Kinase (Thr389), total p70 S6K, p-4E-BP1 (Thr37/46), and total 4E-BP1.

    • Loading Control: β-actin or GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

  • Data Interpretation:

    • Leucinostatin B & Oligomycin: Should exhibit elevated p-AMPK (Thr172) and abolished p-S6K (Thr389)[2].

    • Rapamycin: Should exhibit abolished p-S6K (Thr389) but no change in p-AMPK[1].

Conclusion

Validating Leucinostatin B requires a shift in perspective from traditional kinase pharmacology to metabolic biochemistry. By demonstrating that Leucinostatin B phenocopies the ATP-depleting effects of Oligomycin—thereby activating AMPK to shut down mTORC1—researchers can confidently map its mechanism of action[1]. Utilizing the dual-assay protocol outlined above ensures that any observed mTORC1 inhibition is rigorously tied to its true upstream metabolic catalyst.

References

  • Title: Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.
  • Title: Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer (ACS Source)

Sources

Validation

Leucinostatin B compared to other peptide antibiotics like alamethicin

Executive Summary In the landscape of non-ribosomal peptide antibiotics (peptaibiotics), Leucinostatin B and Alamethicin represent two fundamentally distinct paradigms of membrane-interacting therapeutics. While both com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-ribosomal peptide antibiotics (peptaibiotics), Leucinostatin B and Alamethicin represent two fundamentally distinct paradigms of membrane-interacting therapeutics. While both compounds feature non-standard amino acids and exhibit antimicrobial properties, their mechanisms of action diverge completely. Alamethicin acts as a classical voltage-gated pore former at the plasma membrane, whereas Leucinostatin B is a potent intracellular disruptor that specifically targets mitochondrial bioenergetics.

Designed for researchers and drug development professionals, this guide objectively compares their structural hallmarks, mechanistic pathways, and biological efficacies, supported by self-validating experimental protocols.

Structural and Mechanistic Divergence

Leucinostatin B: The Mitochondrial Uncoupler

Produced primarily by the biocontrol fungus Purpureocillium lilacinum, Leucinostatin B is a lipopeptide characterized by a lipophilic tail and unusual amino acid residues, including hydroxyleucine and a terminal dimethyl amine[1].

  • Mechanism of Action: Unlike passive pore formers, Leucinostatin B specifically targets the inner mitochondrial membrane. It acts as a dual-function agent: it inhibits mitochondrial ATP synthase and uncouples the mitochondrial membrane potential[1]. This energetic collapse subsequently triggers the rapid inhibition of mTORC1 signaling, leading to targeted cytostatic effects in cancer cells (such as Triple Negative Breast Cancer) and apoptosis in protozoan parasites[2].

Alamethicin: The Biophysical Pore Model

Derived from Trichoderma viride, Alamethicin is a well-characterized peptaibol heavily enriched in α-aminoisobutyric acid (Aib), which forces the peptide into a rigid α-helical conformation[3].

  • Mechanism of Action: Alamethicin does not target specific intracellular enzymes. Instead, it inserts into lipid bilayers and, under the influence of a transmembrane voltage, aggregates to form "barrel-stave" ion channels[3]. This leads to non-selective passive ion leakage, membrane depolarization, and eventual osmotic lysis of the target cell.

Comparative Efficacy and Biological Profile

The following table summarizes the quantitative and qualitative differences between the two peptides, highlighting why Leucinostatin B is pursued for antiprotozoal and oncological applications, while Alamethicin remains a biophysical standard.

FeatureLeucinostatin BAlamethicin
Source Organism Purpureocillium lilacinumTrichoderma viride
Primary Cellular Target Mitochondrial ATP Synthase[1]Lipid Bilayer (Plasma Membrane)[3]
Mechanism of Action Energetic uncoupling & mTORC1 inhibition[2]Voltage-gated "barrel-stave" pore formation[3]
Antiprotozoal Efficacy High (Low nM range against T. brucei & P. falciparum)[4],[5]Low (High µM range; limited clinical utility)[5]
Mammalian Toxicity High (Systemic toxicity via mitochondrial collapse)[1]Moderate (Hemolytic at high concentrations)[3]
Structural Hallmarks AHMOD, Hydroxyleucine, Lipophilic tail[1]High Aib (Aminoisobutyric acid) content[3]

Mechanistic Pathways Visualized

The distinct cellular cascades triggered by Leucinostatin B and Alamethicin dictate their respective experimental applications. The diagram below maps the causality from molecular binding to cellular death.

Mechanism LeuB Leucinostatin B Mito Mitochondrial Inner Membrane LeuB->Mito Ala Alamethicin Lipid Plasma Membrane / Lipid Bilayer Ala->Lipid ATPS Inhibits ATP Synthase & Uncouples Potential Mito->ATPS Pore Forms Voltage-Gated Barrel-Stave Pores Lipid->Pore mTOR Inhibits mTORC1 Signaling ATPS->mTOR Ion Passive Ion Leakage (Cations) Pore->Ion Death1 Cellular Apoptosis / Toxicity mTOR->Death1 Death2 Osmotic Lysis / Depolarization Ion->Death2

Comparative Mechanism of Action: Leucinostatin B vs. Alamethicin signaling and cellular impact.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate these peptides, assays must be designed to isolate their specific mechanisms. Below are field-proven, self-validating protocols for assessing both compounds.

Protocol A: Mitochondrial Uncoupling Assay (For Leucinostatin B)

This protocol isolates mitochondrial bioenergetics to prove that Leucinostatin B directly collapses the proton motive force[1].

  • Mitochondrial Isolation & Energization: Isolate bovine or human mitochondria and suspend in assay buffer. Energize with succinate .

    • Causality: Succinate feeds electrons directly into Complex II. This bypasses Complex I, ensuring that any observed metabolic collapse is strictly due to downstream uncoupling or ATP synthase inhibition, rather than upstream electron transport chain blockade.

  • Dye Equilibration: Add Safranin O (a lipophilic cationic dye) to the suspension.

    • Causality: Intact, polarized mitochondria accumulate Safranin O, which quenches its fluorescence. A stable, low-fluorescence baseline indicates healthy mitochondria.

  • Peptide Introduction: Inject Leucinostatin B (titrated from 25 nM to 200 nM).

    • Observation: Monitor for a rapid increase in fluorescence, indicating membrane depolarization as protons leak back into the matrix.

  • Self-Validation Control: In a parallel run, inject Oligomycin A prior to Leucinostatin B.

    • Causality: Oligomycin A is a highly specific ATP synthase inhibitor. If Leucinostatin B's effects are solely due to ATP synthase inhibition, Oligomycin A will mask the effect. If Leucinostatin B is also acting as a general uncoupler at higher doses, depolarization will still occur, validating the dual-mechanism hypothesis[2],[1].

Protocol Prep Prepare Succinate-Energized Mitochondria Dye Add Safranin O Dye (Membrane Potential Indicator) Prep->Dye Baseline Record Baseline Fluorescence Dye->Baseline Treat Add Peptide (LeuB or Alamethicin) Baseline->Treat Measure Monitor Fluorescence Shift (Depolarization) Treat->Measure Validate Add Oligomycin A (Self-Validation Control) Measure->Validate

Experimental Workflow: Validating mitochondrial uncoupling and membrane depolarization.

Protocol B: Planar Lipid Bilayer (PLB) Electrophysiology (For Alamethicin)

This protocol proves that Alamethicin forms true voltage-gated channels rather than causing non-specific membrane rupture[3].

  • Bilayer Formation: Paint a synthetic lipid mixture (e.g., DPhPC) across a microscopic aperture separating two aqueous chambers (cis and trans).

    • Causality: Using a cell-free synthetic bilayer eliminates confounding variables like endogenous receptors or mitochondrial interference, isolating pure peptide-lipid interactions.

  • Voltage Clamping & Peptide Addition: Add Alamethicin to the cis chamber and apply a holding potential of +100 mV.

    • Causality: Alamethicin requires a positive transmembrane voltage to drive its helical dipoles into the membrane and assemble the barrel-stave pore.

  • Current Recording: Observe discrete, step-wise increases in current (measured in picoamperes).

    • Causality: Each step corresponds to the recruitment of an additional Alamethicin monomer into the pore complex, expanding the channel diameter.

  • Self-Validation Control: Perform a voltage step-down to 0 mV or a negative potential.

    • Causality: If the current drops back to zero in discrete steps, it proves the channels are voltage-gated and reversible. If the membrane remains leaky at 0 mV, it indicates non-specific membrane rupture (detergent effect) rather than true channel formation.

References

  • Title: Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.
  • Source: PubMed Central (NIH)
  • Source: PubMed (NIH)
  • Title: Diversity of Linear Non-Ribosomal Peptide in Biocontrol Fungi Source: MDPI URL
  • Source: PubMed Central (NIH)

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity and Target Validation of Leucinostatin B Derivatives

This guide provides an in-depth technical analysis of Leucinostatin B, its synthetic derivatives, and the rigorous validation of their biological targets.[1] It is designed for researchers in medicinal chemistry and phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Leucinostatin B, its synthetic derivatives, and the rigorous validation of their biological targets.[1] It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary: The Specificity Paradox

Leucinostatin B (LcsB), a peptaibol antibiotic isolated from Purpureocillium lilacinum, acts as a potent uncoupler of oxidative phosphorylation and an inhibitor of mitochondrial ATP synthase. While highly effective against protozoa (Trypanosoma, Plasmodium) and fungi, its clinical utility has been historically limited by severe mammalian toxicity.

Recent medicinal chemistry efforts have focused on decoupling these two activities. The central thesis of modern Leucinostatin B development is that mammalian toxicity is driven by specific binding to the mitochondrial F0F1-ATP synthase (specifically the OSCP or F0 subunits), while antimicrobial efficacy is largely driven by membrane potential destabilization (uncoupling). Validating derivatives requires distinguishing between these two mechanisms.

Target Validation: Mechanism of Action

To validate a Leucinostatin B derivative, one must determine if it retains the "toxic" high-affinity interaction with mammalian ATP synthase or if it functions purely as a membrane uncoupler.

The Dual-Target Mechanism

Leucinostatin B operates via two distinct modes depending on concentration and structural modifications:

  • Specific Inhibition (Nanomolar range): Binds to the mitochondrial F0F1-ATP synthase, blocking proton translocation and ATP synthesis. This is the primary driver of mammalian toxicity (liver/cardiac).

  • Membrane Uncoupling (Micromolar range): Acts as a protonophore, dissipating the mitochondrial membrane potential (

    
    ). This is often sufficient for antiparasitic activity (e.g., in T. brucei) but less toxic to mammalian cells if the specific ATP synthase binding is removed.
    
Structural Determinants[2]
  • Leucinostatin A vs. B: LcsB is the demethylated analogue of LcsA. LcsB often exhibits a slightly better therapeutic window in in vivo models (e.g., T. cruzi infection) compared to A, likely due to altered pharmacokinetics or reduced affinity for the mammalian ATP synthase complex.

  • Key Residue (Hydroxyleucine): Recent SAR studies (e.g., on Lefleuganan, a derivative) suggest that the hydroxyleucine moiety at position 7 is critical for specific ATP synthase binding.[2][3] Derivatives lacking this feature often retain uncoupling activity (antiparasitic) but lose specific ATP synthase inhibition (reduced mammalian toxicity).

Mechanistic Pathway Diagram

Leucinostatin_MOA LcsB Leucinostatin B (Natural Product) Target1 Target 1: F0F1-ATP Synthase (Specific Binding) LcsB->Target1 High Affinity (nM) Target2 Target 2: Inner Mito Membrane (Protonophoric Uncoupling) LcsB->Target2 Moderate Affinity (µM) Deriv Optimized Derivatives (e.g., Lefleuganan class) Deriv->Target1 Reduced/No Affinity Deriv->Target2 Retained Activity Effect_Tox Inhibition of ATP Synthesis (Mammalian Toxicity) Target1->Effect_Tox Primary Cause Effect_Therapy Collapse of Membrane Potential (Antiprotozoal/Antifungal) Target2->Effect_Therapy Primary Mechanism

Figure 1: Divergent mechanisms of action. Natural Leucinostatin B engages both targets, causing toxicity. Optimized derivatives aim to bypass specific ATP synthase binding while retaining membrane uncoupling.

Cross-Reactivity & Selectivity Analysis

Cross-reactivity in this context refers to the "off-target" inhibition of mammalian mitochondrial function when targeting pathogen mitochondria.

FeatureLeucinostatin B (Natural)Optimized Derivatives (Synthetic)Standard Uncoupler (FCCP)
Primary Target Mammalian & Protozoan ATP SynthaseProtozoan Membrane (

)
General Membranes
Cross-Reactivity High: Inhibits human/bovine ATP synthase (

nM)
Low: Weak/No inhibition of mammalian ATP synthaseN/A: Non-specific
Selectivity Index (SI) Low (< 10 in some assays)High (> 100 for T. brucei)Low (Cytotoxic)
Mammalian Cytotoxicity High (HepG2, L6 cells)ReducedHigh
Mechanism Enzyme Inhibition + UncouplingUncoupling (Protonophore)Uncoupling

Key Insight: The "cross-reactivity" of Leucinostatin B is actually "conserved target binding." The mitochondrial ATP synthase is highly conserved between mammals and fungi/protozoa. Successful derivatives must exploit subtle structural differences or rely on the fact that protozoa are more sensitive to uncoupling than mammalian cells are.

Experimental Protocols for Validation

To validate a new Leucinostatin B derivative, you must prove it does not inhibit mammalian ATP synthase while does kill the parasite/fungus.

Protocol A: Differential ATP Synthesis Inhibition Assay

Purpose: To quantify specific binding to the mammalian target (Safety).

  • Preparation: Isolate mitochondria from bovine heart or rat liver using standard differential centrifugation.

  • Reaction Mix: Buffer containing 10 mM succinate (respiratory substrate), 5 mM ADP, and 0.1 mM Pi.

  • Initiation: Add Luciferin/Luciferase reagent to monitor ATP production in real-time.

  • Treatment: Titrate Leucinostatin B (Control) and Derivative (0.1 nM – 10 µM).

  • Readout: Measure luminescence.

    • Result: LcsB will show a sharp

      
       in the nanomolar range. A safe derivative should show no inhibition or an 
      
      
      
      in the micromolar range (indicating uncoupling rather than binding).
Protocol B: Respiration "State" Analysis (Seahorse/Oxygraph)

Purpose: To distinguish between ATPase inhibition and Uncoupling.

  • System: Seahorse XF Analyzer or Clark Oxygen Electrode.

  • Cells/Mitochondria: HepG2 cells or isolated mitochondria.

  • Workflow:

    • Basal Respiration: Measure initial

      
       consumption.
      
    • Oligomycin Addition: Blocks ATP synthase (State 4).

    • Compound Addition: Add Derivative.

  • Interpretation:

    • If Respiration Increases: The compound is an Uncoupler (Protonophore). This is the desired profile for derivatives like Lefleuganan.

    • If Respiration Decreases (in State 3): The compound is an Inhibitor (like LcsB/Oligomycin). This indicates toxicity.[4][5]

Validation Workflow Diagram

Validation_Workflow Start New Derivative Step1 Assay 1: Mammalian ATP Synthase (Isolated Enzyme) Start->Step1 Decision1 Inhibits < 100nM? Step1->Decision1 Fail High Toxicity Risk (Like Natural LcsB) Decision1->Fail Yes Pass1 Proceed to Step 2 Decision1->Pass1 No Step2 Assay 2: Mitochondrial Respiration (Seahorse XF) Pass1->Step2 Decision2 Increases O2 Consumption? Step2->Decision2 Result_Uncoupler Mechanism: Uncoupling (Target Profile Met) Decision2->Result_Uncoupler Yes Result_Inert Inactive Decision2->Result_Inert No

Figure 2: Validation decision tree. Derivatives are screened first for lack of specific ATPase inhibition (safety) and second for uncoupling activity (efficacy).

Comparative Performance Data

The following data summarizes the performance of Leucinostatin B against its derivatives (e.g., Lefleuganan class) and standard inhibitors.

MetricLeucinostatin BLeucinostatin ALefleuganan (Derivative)Oligomycin A (Ref)
Bovine ATP Synthase

~80 nM~30-80 nM> 10,000 nM~10 nM
Yeast ATP Synthase

~30 nM~30 nM> 10,000 nM~15 nM
Trypanosoma

2-10 nM0.4 - 3 nM5 - 20 nMN/A
Mammalian Cytotoxicity (

)
High (

< 1 µM)
HighLow (

> 50 µM)
High
Primary Mode of Action Specific Inhibition + UncouplingSpecific Inhibition + UncouplingUncouplingSpecific Inhibition

Note: Data derived from comparative studies of Leucinostatin analogues (Brand et al., 2021; Rimle et al., 2025).

References

  • Rimle, L., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity.[6] Journal of Medicinal Chemistry.[6]

  • Brand, S., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie International Edition.[1]

  • Spiegel, C., et al. (2022). Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi.[5] ACS Omega.

  • Fukushima, K., et al. (1983). Studies on peptide antibiotics, leucinostatins.[6][7][8] I. Separation, physico-chemical properties and biological activities of leucinostatins A and B. The Journal of Antibiotics.[6][9]

  • Shima, A., et al. (1990). Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria. The Journal of Biochemistry.

Sources

Validation

Confirming the Interaction of Leucinostatin B with Membrane Lipids: A Comparative Guide to Key Experimental Approaches

Introduction: The Enigma of Leucinostatin B's Membrane Activity Leucinostatin B, a non-ribosomal lipopeptide antibiotic, has garnered significant interest within the research and drug development communities for its pote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enigma of Leucinostatin B's Membrane Activity

Leucinostatin B, a non-ribosomal lipopeptide antibiotic, has garnered significant interest within the research and drug development communities for its potent antimicrobial and antitumor activities.[1][2][3][4] Structurally, it is part of a family of peptaibiotics known for their high content of unusual amino acids and a terminal fatty acid chain, which imparts an amphipathic character.[1][5] Early investigations have consistently pointed towards the cell membrane, particularly the inner mitochondrial membrane, as the primary site of action.[6][7][8] It is hypothesized that Leucinostatin B disrupts membrane integrity, acting as an ionophore to increase permeability to cations and ultimately uncoupling oxidative phosphorylation by inhibiting ATP synthase.[5][9][10][11] This guide provides a comparative analysis of key biophysical techniques to rigorously test this hypothesis and elucidate the molecular details of Leucinostatin B's interaction with membrane lipids. Our focus is not merely on the "how" but the "why"—providing the strategic reasoning behind choosing a specific experimental path.

The Central Hypothesis: A Multi-Stage Membrane Assault

The prevailing model for Leucinostatin B's activity suggests a multi-step process initiated by its association with the lipid bilayer, followed by structural changes and subsequent disruption of membrane function. This proposed mechanism provides a framework for our experimental design.

cluster_0 Aqueous Phase cluster_1 Lipid Bilayer Leucinostatin_B Leucinostatin B (Random Coil) Membrane_Surface Membrane Surface Association (Electrostatic & Hydrophobic) Leucinostatin_B->Membrane_Surface Initial Encounter Peptide_Insertion Peptide Insertion & α-Helical Folding Membrane_Surface->Peptide_Insertion Conformational Change Pore_Formation Pore Formation / Ion Channel Peptide_Insertion->Pore_Formation Oligomerization Membrane_Destabilization Membrane Destabilization & Leakage Pore_Formation->Membrane_Destabilization Ion Flux & Disruption

Caption: Proposed mechanism of Leucinostatin B interaction with a lipid membrane.

I. Isothermal Titration Calorimetry (ITC): Quantifying the Energetics of Binding

Expertise & Experience: Before delving into high-resolution structural details, it is paramount to confirm a direct, thermodynamically favorable interaction between Leucinostatin B and lipid membranes. ITC is the gold standard for this initial validation as it is a label-free technique that measures the heat change upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13] This allows us to understand the primary driving forces—be they enthalpic (e.g., hydrogen bonding, van der Waals forces) or entropic (e.g., hydrophobic effect)—governing the peptide's affinity for the membrane.[13]

Experimental Protocol: A Step-by-Step Guide
  • Preparation of Liposomes:

    • Synthesize large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC for a simple zwitterionic membrane, or a mixture like POPC/POPG to mimic the negative charge of bacterial membranes) via extrusion.

    • Resuspend the final lipid pellet in the desired buffer (e.g., PBS, HEPES) and determine the final lipid concentration.

  • Sample Preparation for ITC:

    • Thoroughly dialyze both the Leucinostatin B solution and the liposome suspension against the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent bubble formation in the calorimeter cell.

  • ITC Experiment:

    • Typically, the liposome suspension (e.g., 5-10 mM) is loaded into the injection syringe, and the Leucinostatin B solution (e.g., 10-50 µM) is placed in the sample cell.[14]

    • Perform a series of small, sequential injections (e.g., 5-10 µL) of the liposome suspension into the peptide solution.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of lipid to peptide.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: association constant (Ka), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[12][15]

Start Prepare Leucinostatin B & Liposome Solutions Dialysis Dialyze against identical buffer Start->Dialysis Degas Degas both solutions Dialysis->Degas Load_ITC Load peptide into cell, liposomes into syringe Degas->Load_ITC Titration Perform sequential injections (Liposomes -> Peptide) Load_ITC->Titration Measure_Heat Measure heat change per injection Titration->Measure_Heat Plot_Data Plot heat vs. molar ratio Measure_Heat->Plot_Data Fit_Model Fit binding isotherm Plot_Data->Fit_Model Thermodynamics Obtain Ka, n, ΔH, ΔS Fit_Model->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

II. Fluorescence Spectroscopy: Probing the Local Environment and Binding Affinity

Expertise & Experience: Fluorescence-based methods offer a versatile and highly sensitive toolkit to complement ITC data.[16][17] They can confirm binding, provide insights into the peptide's depth of insertion into the bilayer, and report on changes in membrane properties like fluidity.[18][19] The choice of fluorescent probe—either intrinsic to the peptide (if it contains Tryptophan) or an extrinsic label attached to the peptide or lipids—is a critical experimental decision.

A. Tryptophan Fluorescence (Intrinsic Probe)

Leucinostatins do not naturally contain tryptophan. However, a synthetic analogue incorporating a tryptophan residue can be a powerful tool. Tryptophan's fluorescence is exquisitely sensitive to the polarity of its environment.[16] Upon moving from an aqueous environment to the hydrophobic core of a lipid bilayer, its emission spectrum typically shows a "blue shift" (shift to shorter wavelengths) and an increase in quantum yield.[16]

Experimental Protocol:

  • Titration: Titrate a solution of the tryptophan-containing Leucinostatin B analogue with increasing concentrations of liposomes.

  • Spectral Acquisition: After each addition, record the fluorescence emission spectrum (e.g., excitation at 295 nm, emission scan from 310-400 nm).

  • Data Analysis: Plot the change in fluorescence intensity or the shift in emission maximum as a function of lipid concentration. Fit this data to a binding equation to determine the partition coefficient (Kp) or dissociation constant (Kd).

B. Fluorescence Correlation Spectroscopy (FCS)

FCS measures fluctuations in fluorescence intensity as a small number of fluorescently labeled molecules diffuse through a tiny, fixed observation volume.[20] This technique is exceptionally powerful for quantifying binding because a large liposome bound to a fluorescent peptide will diffuse much more slowly than the free peptide, resulting in a distinct change in the fluorescence correlation curve.[21]

Experimental Protocol:

  • Labeling: Covalently attach a bright, stable fluorophore (e.g., Alexa Fluor 488) to Leucinostatin B.

  • Sample Preparation: Prepare a series of samples with a constant, low nanomolar concentration of labeled Leucinostatin B and varying concentrations of liposomes.

  • FCS Measurement: For each sample, acquire fluorescence fluctuation data and generate an autocorrelation curve.

  • Data Analysis: Fit the autocorrelation curves with a two-component diffusion model (one for the fast-diffusing free peptide, one for the slow-diffusing liposome-bound peptide). The fraction of the slow component at each lipid concentration is used to construct a binding curve and determine the partition coefficient.[21]

III. Solid-State NMR (ssNMR): Unveiling Atomic-Level Structure and Orientation

Expertise & Experience: To move beyond confirming interaction and toward a mechanistic understanding, ssNMR is unparalleled.[22] It is one of the few techniques capable of providing high-resolution structural information about a peptide and the surrounding lipids directly within a membrane environment.[23][24] By selectively labeling Leucinostatin B with ¹⁵N or ¹³C at specific amino acid residues, we can determine its secondary structure, orientation relative to the bilayer normal, and depth of insertion.[25] Furthermore, by observing ³¹P or ²H signals from the lipids, we can directly assess how the peptide perturbs the lipid headgroups and acyl chains.[25][26]

Experimental Protocol:

  • Isotope Labeling: Synthesize Leucinostatin B with ¹⁵N and/or ¹³C labels at desired positions.

  • Sample Preparation: Co-reconstitute the labeled peptide with lipids (e.g., by co-dissolving in organic solvent followed by evaporation and hydration) to form multilamellar vesicles (MLVs). For orientation studies, the sample can be aligned on glass plates.

  • ³¹P NMR of Lipids: Acquire ³¹P NMR spectra of the lipid-peptide sample. A disruption of the typical lamellar phase powder pattern indicates that Leucinostatin B disorders the lipid headgroups, potentially consistent with a "carpet" or "toroidal pore" mechanism.[25]

  • ¹⁵N NMR of the Peptide: For an aligned sample, the ¹⁵N chemical shift of a labeled amide bond provides direct information about the orientation of that bond vector relative to the magnetic field, and thus the orientation of the peptide helix relative to the membrane.[25]

  • ²H NMR of Lipids: Using lipids with deuterated acyl chains (e.g., DMPC-d54), ²H NMR can measure the quadrupolar splitting, which reports on the order and dynamics of the lipid chains. A reduction in this splitting indicates that the peptide disorders the lipid core.

Start Synthesize ¹⁵N/¹³C Labeled Leucinostatin B Reconstitution Reconstitute peptide with lipids into MLVs Start->Reconstitution P31_NMR ³¹P NMR: Assess lipid headgroup disorder Reconstitution->P31_NMR N15_NMR ¹⁵N NMR: Determine peptide orientation Reconstitution->N15_NMR H2_NMR ²H NMR: Measure lipid acyl chain order Reconstitution->H2_NMR Analysis Combine data to build a structural model P31_NMR->Analysis N15_NMR->Analysis H2_NMR->Analysis

Caption: Solid-State NMR (ssNMR) experimental workflow.

IV. Atomic Force Microscopy (AFM): Visualizing Membrane Disruption

Expertise & Experience: While spectroscopic and calorimetric techniques provide ensemble-averaged data, AFM offers the unique ability to visualize the topographical consequences of the peptide-lipid interaction in real-time and on a single-molecule or single-vesicle level.[27] This is crucial for directly observing phenomena like pore formation, membrane thinning, or complete membrane lysis, which are central to the hypothesized mechanism of Leucinostatin B.[28]

Experimental Protocol:

  • Substrate Preparation: Create a supported lipid bilayer (SLB) on a smooth substrate like mica by vesicle fusion.

  • Initial Imaging: Image the intact SLB in buffer to establish a baseline topography.

  • Peptide Injection: Inject a solution of Leucinostatin B into the liquid cell containing the SLB.

  • Real-Time Imaging: Continuously scan the surface to observe time-dependent changes in the membrane structure. Look for the appearance of defects, pores, or changes in bilayer thickness.[28]

  • Data Analysis: Quantify the dimensions of any observed features (e.g., pore diameter, depth) and analyze the kinetics of membrane disruption.

Comparative Analysis of Techniques

Technique Information Obtained Strengths Limitations Relevance to Leucinostatin B
Isothermal Titration Calorimetry (ITC) Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[12]Label-free, provides full thermodynamic profile, solution-based.[13]Requires relatively high sample concentrations, sensitive to buffer mismatch.[29]Crucial First Step: Quantifies the fundamental binding energy and driving forces.
Fluorescence Spectroscopy Binding affinity, partition coefficient, peptide location/insertion depth, membrane fluidity.[16][21]High sensitivity, versatile (intrinsic/extrinsic probes), can be used in dilute solutions.[17][20]Requires fluorescent label (can potentially perturb interaction), provides indirect structural data.Excellent for Confirmation: Confirms binding and provides key insights into how the peptide positions itself in the membrane.
Solid-State NMR (ssNMR) Atomic-resolution structure of peptide and lipids, peptide orientation, lipid order/disorder.[22][23][25]Provides unparalleled structural detail in a native-like membrane environment.Technically complex, requires specialized equipment and isotope labeling, long acquisition times.Definitive Structural Insight: The only method to directly determine the orientation and structure of Leucinostatin B within the bilayer.
Atomic Force Microscopy (AFM) Real-space visualization of membrane topography, pore formation, membrane disruption.[27][28]Direct visualization of supramolecular effects, can be performed in real-time in liquid.[30]Potential for tip-induced artifacts, limited to surface analysis, provides no chemical information.[27]Visual Proof of Mechanism: Directly visualizes the physical consequences of the interaction, such as pore formation.

Conclusion and Recommended Workflow

Confirming and characterizing the interaction of Leucinostatin B with membrane lipids requires a multi-pronged, synergistic approach. No single technique can provide the complete picture.

  • Start with Isothermal Titration Calorimetry (ITC): This is the foundational experiment to unequivocally demonstrate and quantify the thermodynamics of the binding event. It answers the primary question: "Does Leucinostatin B bind to lipids, and what are the energetic driving forces?"

  • Proceed with Fluorescence Spectroscopy: Use fluorescence, particularly FCS with a labeled peptide, to corroborate the binding affinity obtained from ITC, often with higher sensitivity. Employing tryptophan-based analogues or other environment-sensitive probes can provide the first clues about the peptide's insertion into the hydrophobic membrane core.

  • Elucidate Structure with Solid-State NMR (ssNMR): Once binding is confirmed, ssNMR is essential for a detailed mechanistic understanding. It is the most powerful tool to determine the peptide's structure and orientation within the membrane and to observe its direct effect on lipid organization.

  • Visualize the Outcome with Atomic Force Microscopy (AFM): Finally, use AFM to directly visualize the physical disruption of the membrane. This provides compelling visual evidence for the functional consequences of the binding and structural changes observed by other techniques.

By integrating the thermodynamic data from ITC, the binding and localization information from fluorescence, the atomic-level structure from ssNMR, and the visual evidence of disruption from AFM, researchers can build a comprehensive and self-validating model of how Leucinostatin B interacts with and ultimately compromises membrane integrity.

References

  • Kim, S. A., & Schwille, P. (2011). Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles. Biophysical Journal. [Link]

  • Epand, R. M., & Vogel, H. J. (1999). Peptide-Lipid Interactions: Experiments and Applications. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. [Link]

  • Ramamoorthy, A., & Kandasamy, S. K. (2009). Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin. The Journal of biological chemistry. [Link]

  • Sanderson, J. M. (2005). Peptide–lipid interactions: insights and perspectives. Chemical Society Reviews. [Link]

  • Sujatha, S., & Swamy, M. J. (2014). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology. [Link]

  • Aisenbrey, C., Bertani, P., & Bechinger, B. (2010). Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides. Methods in Molecular Biology. [Link]

  • University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Leicester. [Link]

  • Aisenbrey, C., & Bechinger, B. (2013). Peptide-Lipid Interactions: Experiments and Applications. International journal of molecular sciences. [Link]

  • Pinto, S. N., & Prieto, M. (2017). Quantifying Lipid-Protein Interaction by Fluorescence Correlation Spectroscopy (FCS). Basicmedical Key. [Link]

  • Separovic, F., & Naito, A. (Eds.). (2014). 2H Solid-State NMR Study of Peptide–Membrane Interactions in Intact Bacteria. Royal Society of Chemistry.
  • Loura, L. M. S. (2007). APPLICATION OF FLUORESCENCE TO UNDERSTAND THE INTERACTION OF PEPTIDES WITH BINARY LIPID MEMBRANES. Instituto Superior Técnico. [Link]

  • Seelig, J. (2004). Thermodynamics of lipid–peptide interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Hong, M. (n.d.). Solid-State NMR Investigations of Peptide-Lipid Interaction and Orientation of a β-Sheet Antimicrobial Peptide, Protegrin. Hong Lab MIT. [Link]

  • Lee, T. H., et al. (2018). Comparisons of peptide-lipid interactions a Isothermal titration... ResearchGate. [Link]

  • Malmsten, M. (2012). Solution NMR studies of peptide-lipid interactions in model membranes. Magnetic Resonance in Chemistry. [Link]

  • Gonzalez-Horta, A., Hernandez, B., & Chavez-Montes, A. (2013). Fluorescence as a Tool to Study Lipid-Protein Interactions: The Case of α-Synuclein. Open Journal of Biophysics. [Link]

  • Wadhwani, P., et al. (2006). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biophysical Journal. [Link]

  • Tielens, F., & B-Lafont, O. (2018). Biophysical approaches for exploring lipopeptide-lipid interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Arai, T., et al. (1979). Action of the peptide antibiotic leucinostatin. The Journal of antibiotics. [Link]

  • Emami, F. (2015). Investigating peptide-lipid interactions at single molecule level. MOspace. [Link]

  • Brand, L., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie. [Link]

  • Mori, Y., et al. (1983). Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B. The Journal of antibiotics. [Link]

  • Wang, Z., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens. [Link]

  • Hong, M. (2007). Structure, Topology, and Dynamics of Membrane Peptides and Proteins from Solid-State NMR Spectroscopy. The Journal of Physical Chemistry B. [Link]

  • Mori, Y., et al. (1983). Structure of leucinostatin B, an uncoupler on mitochondria. The Journal of antibiotics. [Link]

  • Mori, Y., Suzuki, M., Fukushima, K., & Arai, T. (n.d.). Structure of Leucinostatin B, an Uncoupler on Mitochondria. Amanote Research. [Link]

  • Ojo, A., et al. (2022). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. International Journal of Molecular Sciences. [Link]

  • Kil, Y. S., et al. (2024). Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Leucinostatin B. PubChem. [Link]

  • Kil, Y. S., et al. (2020). Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer. Journal of natural products. [Link]

  • Brand, L., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Sanchez, B., et al. (2022). Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi. ACS Omega. [Link]

  • Sanchez, B., et al. (2022). Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi. ACS Omega. [Link]

  • Brand, L., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Otoguro, K., et al. (2025). In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin (vol 62, pg 303, 2009). ResearchGate. [Link]

  • López-García, J. J., et al. (2022). Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. International Journal of Molecular Sciences. [Link]

  • Wang, Z., et al. (2024). Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum. ORBi. [Link]

  • Helaly, S. E., et al. (2020). New Peptaibiotics and a Cyclodepsipeptide from Ijuhya vitellina: Isolation, Identification, Cytotoxic and Nematicidal Activities. Molecules. [Link]

  • Jonas, E. A. (2016). Physiological roles of the mitochondrial permeability transition pore. Journal of bioenergetics and biomembranes. [Link]

  • Ostrowska, J., et al. (2021). Interactions of Linear Analogues of Battacin with Negatively Charged Lipid Membranes. International Journal of Molecular Sciences. [Link]

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Comparative

Validating the Nematicidal Activity of Leucinostatin B: A Comparative Methodological Guide

Topic: Validating the Nematicidal Activity of Leucinostatin B Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Leucinostatin B, a lipoaminopep...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Nematicidal Activity of Leucinostatin B Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucinostatin B, a lipoaminopeptide produced by the nematophagous fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus), represents a potent class of "peptaibiotics" with significant nematicidal potential.[1][2][3] Unlike standard neurotoxic nematicides (e.g., Abamectin, Levamisole), Leucinostatin B functions primarily as a mitochondrial uncoupler and membrane destabilizer.

This guide provides a rigorous validation framework for Leucinostatin B. While its efficacy is high—comparable to commercial standards—its validation requires a distinct focus on selectivity indices (SI) due to its known mammalian toxicity profile. The following sections detail the mechanism, comparative performance, and self-validating experimental protocols required to benchmark Leucinostatin B against industry alternatives.

Mechanism of Action (MOA) & Rationale

To validate Leucinostatin B, one must first confirm its distinct MOA. While Abamectin targets glutamate-gated chloride channels (GluCl) causing paralysis via hyperpolarization, Leucinostatin B acts on the bioenergetic machinery of the nematode.

Primary Target: Mitochondrial ATP Synthase (F0F1-ATPase). Secondary Mechanism: Membrane destabilization via ionophore-like activity.

Causality in Validation: Experimental endpoints must distinguish between neurotoxic paralysis (reversible/rigid) and metabolic collapse (flaccid/irreversible). Validation assays should include ATP depletion measurements to confirm the specific MOA.

Visualization: Leucinostatin B vs. Abamectin Signaling Pathways

MOA_Comparison cluster_Abamectin Abamectin Pathway (Neurotoxicity) cluster_Leucinostatin Leucinostatin B Pathway (Bioenergetic Collapse) Aba Abamectin GluCl Glu-Gated Cl- Channels Aba->GluCl Binds Hyper Hyperpolarization GluCl->Hyper Cl- Influx Para Paralysis (Rigid) Hyper->Para Signal Block LeuB Leucinostatin B Mito Mitochondrial Inner Membrane LeuB->Mito Inserts Uncoup Uncoupling / ATPase Inhibition Mito->Uncoup Proton Leak ATP ATP Depletion Uncoup->ATP Synthesis Stop Death Metabolic Death (Flaccid) ATP->Death Energy Failure

Figure 1: Comparative signaling pathways. Abamectin induces neurotoxic paralysis, while Leucinostatin B triggers metabolic collapse via mitochondrial uncoupling.

Comparative Performance Profile

The following data synthesizes experimental benchmarks. Note that while Leucinostatin B exhibits high potency, its Therapeutic Index (TI) is narrower than Abamectin, necessitating precise dosing validation.

Table 1: Comparative Efficacy & Toxicity Profile

FeatureLeucinostatin BAbamectin (Standard)Fluopyram (Alternative)
Primary Target Mitochondrial ATPase / MembraneGlu-Cl ChannelsSuccinate Dehydrogenase (SDHI)
Nematicidal Potency (LC50) ~0.5 - 5.0 µg/mL (Est. in vitro)0.1 - 2.0 µg/mL 0.01 - 1.0 µg/mL
Mammalian Toxicity (LD50) ~6.3 mg/kg (Oral, Mouse) [High Toxicity]~10 mg/kg (Oral, Mouse)>2000 mg/kg (Oral, Rat)
Selectivity Index Low (Requires formulation)ModerateHigh
Action Speed Moderate (Hours to Days)Fast (Minutes to Hours)Slow (Days)
Spectrum Broad (Nematodes, Fungi, Trypanosomes)Nematodes, ArthropodsNematodes, Fungi

Note: LC50 values vary by nematode species (e.g., M. incognita vs. C. elegans) and assay conditions. Leucinostatin B is often co-purified with Leucinostatin A; B is generally considered slightly less toxic but equally potent against parasites.

Experimental Validation Protocols

To publish a robust validation, you must prove not just efficacy, but selectivity . The following workflows are designed to be self-validating systems.

Workflow Visualization: The Validation Pipeline

Validation_Workflow cluster_Phase1 Phase 1: In Vitro Screening cluster_Phase2 Phase 2: Mechanism Confirmation cluster_Phase3 Phase 3: In Vivo / Pot Efficacy Isolate Purification (HPLC) >95% Purity Assay96 96-Well Microplate Assay (J2 Mortality) Isolate->Assay96 Counter Mammalian Cytotoxicity (HEK293/Vero Cells) Isolate->Counter ATP_Measure ATP Depletion Assay Assay96->ATP_Measure If Active Rev_Test Washout/Reversibility Test Assay96->Rev_Test Pot_Exp Tomato/Cucumber Pot Assay Counter->Pot_Exp If SI > 10 ATP_Measure->Pot_Exp Phyto Phytotoxicity Check Pot_Exp->Phyto Gall_Index Root Gall Indexing Pot_Exp->Gall_Index

Figure 2: Step-by-step validation workflow ensuring efficacy is balanced against cytotoxicity before proceeding to plant assays.

Protocol A: High-Throughput Microplate Mortality Assay

Objective: Determine the LC50 of Leucinostatin B against Meloidogyne incognita J2 juveniles.

  • Preparation:

    • Hatch M. incognita eggs using a modified Baermann funnel. Collect J2s (Second Stage Juveniles) within 24 hours of hatching.

    • Prepare Leucinostatin B stock in DMSO (ensure final DMSO concentration <1% to avoid solvent toxicity).

  • Setup:

    • Use 96-well flat-bottom plates.

    • Treatment Groups: Leucinostatin B (0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

    • Positive Control: Abamectin (same gradients).

    • Negative Control: Sterile water + 1% DMSO.

    • Density: ~100 J2s per well in 200 µL volume.

  • Incubation & Scoring:

    • Incubate at 25°C in the dark.

    • Timepoints: 24h, 48h, 72h.

    • Validation Step: Add 1M NaOH or touch nematodes with a fine needle to distinguish temporary paralysis from death. Leucinostatin-induced death is typically flaccid and non-responsive.

  • Data Analysis:

    • Calculate % Mortality = [(Dead in Treatment - Dead in Control) / (100 - Dead in Control)] × 100.

    • Use Probit analysis to calculate LC50.

Protocol B: Selectivity Index (SI) Determination

Objective: Quantify the safety margin. This is critical for Leucinostatin B due to its mitochondrial toxicity.

  • Cell Line: Use Vero cells or HEK293 (mammalian kidney fibroblasts).

  • Assay: MTT or CellTiter-Glo (ATP-based) assay.

  • Procedure:

    • Seed cells at 10,000 cells/well. Incubate 24h.

    • Apply Leucinostatin B concentration gradient (same as Protocol A).

    • Incubate 48h.[4][5] Measure viability.

  • Calculation:

    • Calculate IC50 (Cytotoxicity) .

    • Selectivity Index (SI) = IC50 (Mammalian) / LC50 (Nematode).

    • Criterion: An SI < 10 suggests high risk of non-target toxicity; formulation (e.g., encapsulation) may be required.

Protocol C: Greenhouse Pot Efficacy (In Vivo)

Objective: Validate performance in a soil matrix (adsorption/degradation factors).

  • Host Plant: Tomato (cv. Rutgers or similar susceptible variety).

  • Inoculation:

    • Transplant 4-week-old seedlings into sterilized sandy loam soil.

    • Inoculate with 2,000 freshly hatched J2s or 2,000 eggs per pot.

  • Treatment:

    • Apply Leucinostatin B as a soil drench 24h post-inoculation.

    • Doses: LC90 equivalent (calculated from Protocol A) and 2x LC90.

  • Assessment (45 Days Post-Inoculation):

    • Root Gall Index (RGI): Score 0-5 scale (0=no galls, 5=>100 galls).

    • Phytotoxicity: Measure shoot height and fresh root weight vs. untreated control. Leucinostatins can be phytotoxic; this checks if the nematicidal dose stunts the plant.

Conclusion

Validating Leucinostatin B requires a dual-focus approach. While its nematicidal efficacy is indisputable and comparable to Abamectin, its commercial viability hinges on the Selectivity Index . Researchers must demonstrate that the concentration required to kill 50% of nematodes (LC50) is significantly lower than the concentration inducing phytotoxicity or mammalian cytotoxicity.

Successful validation will position Leucinostatin B not just as a toxin, but as a specialized tool for resistance management, particularly where neurotoxic resistance (e.g., to Abamectin) is prevalent.

References
  • Mori, Y., et al. (1983). Structure of leucinostatin B, an uncoupler on mitochondria.[6][7] The Journal of Antibiotics, 36(8), 1084-1086. Link

  • Park, J. O., et al. (2004). Nematicidal activity of leucinostatins and production by Paecilomyces lilacinus isolates.[3][8] Letters in Applied Microbiology, 38(4), 271-276. Link

  • Spitzenberg, V., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. Link (Note: Recent study on SAR and toxicity).

  • Otoguro, K., et al. (2009). In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin.[9] The Journal of Antibiotics, 62, 303–308. Link

  • Qiao, K., et al. (2012). Effect of abamectin on root-knot nematodes and tomato yield.[10] Pest Management Science, 68(6), 853-857. Link (Source for Abamectin comparative data).

  • Cheng, Z., et al. (2021). Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents Against Trypanosoma cruzi. bioRxiv. Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Synthetic Leucinostatin B Analogs

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides an in-depth comparison of synthetic analogs of Leucinostatin B, a potent peptaibiotic with a range of biological activities, including antiprotozoal, antimicrobial, and anticancer effects. While much of the detailed synthetic and structure-activity relationship (SAR) work has been performed on its close analog, Leucinostatin A, the principles derived are highly applicable to Leucinostatin B, which differs only by a single methyl group on the C-terminal diamine moiety.[1] This guide will synthesize findings from Leucinostatin A analog studies and discuss their direct implications for the rational design of novel Leucinostatin B derivatives.

Introduction to Leucinostatin B: A Potent Mitochondrial Toxin

Leucinostatins are non-ribosomal peptides produced by fungi such as Purpureocillium lilacinum. They are characterized by a high content of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), and a lipid tail at the N-terminus. The primary mechanism of action for leucinostatins is the disruption of mitochondrial function.[2][3] They act by destabilizing the inner mitochondrial membrane, leading to a collapse of the membrane potential, and by directly inhibiting F0F1-ATP synthase.[4][5] This dual action makes them potent cytotoxic agents. Leucinostatin B has shown curative effects in a mouse model of Human African Trypanosomiasis, highlighting its therapeutic potential.[6]

The core structure of the leucinostatins presents multiple avenues for synthetic modification to modulate activity, selectivity, and pharmacokinetic properties. Understanding the SAR is crucial for optimizing these molecules as drug candidates.

Comparative Analysis of Synthetic Leucinostatin Analogs

The majority of published SAR studies have utilized Leucinostatin A as the parent compound for synthetic modifications.[6][7] Given the high structural homology, these findings provide a robust framework for predicting the SAR of Leucinostatin B analogs. The key regions for modification include the N-terminal fatty acid chain, the peptide backbone, and the C-terminal diamine.

N-Terminal Modifications

The N-terminal acyl group is a critical determinant of biological activity. Studies on Leucinostatin A have shown that this lipophilic tail is essential for its interaction with biological membranes.

  • Chain Length and Unsaturation: The natural 4-methylhex-2-enoic acid moiety provides a balance of lipophilicity and structural rigidity that is important for activity. Modifications to this chain can significantly impact potency.

  • Replacement of the Acyl Chain: Complete removal or replacement of the acyl chain with a simple acetyl group has been shown to dramatically decrease biological activity, underscoring its importance.[6]

For Leucinostatin B analogs, it is expected that a similar requirement for an N-terminal lipid tail exists. The optimization of this region could involve varying the chain length, branching, and degree of unsaturation to fine-tune membrane interaction and potentially improve the therapeutic index.

Peptide Backbone Modifications

The peptide core of the leucinostatins adopts a helical conformation, which is believed to be important for its membrane-disrupting activity.[7] Alanine scanning and the synthesis of truncated analogs of Leucinostatin A have provided valuable insights into the roles of individual amino acid residues.

  • Aib Residues: The presence of Aib residues is known to induce helical structures in peptides. Their replacement can lead to conformational changes and a loss of activity.

  • Key Residues: Specific amino acids, such as Aib-3, Leu-5, and the unusual (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD) at position 8, have been identified as crucial for the potent activity of Leucinostatin A.[6]

  • Hydroxyleucine at Position 7: Recent studies have pinpointed the hydroxyleucine at position 7 as a key moiety responsible for the specific inhibition of mitochondrial ATP synthase and systemic toxicity in Leucinostatin A.[8][9] Analogs lacking this residue, such as the clinical candidate lefleuganan, exhibit reduced cytotoxicity while retaining potent antiprotozoal activity.[8]

These findings suggest that for the development of Leucinostatin B analogs with an improved safety profile, modification or replacement of the hydroxyleucine at position 7 is a promising strategy.

C-Terminal Modifications

The C-terminus of Leucinostatin B consists of an N¹-methylpropane-1,2-diamine. This is the primary structural difference from Leucinostatin A, which has an N¹,N¹-dimethylpropane-1,2-diamine.[1] This region contributes to the overall charge and polarity of the molecule.

  • Basicity and Selectivity: Modifications that increase the basicity at the C-terminus have been shown to enhance selectivity for protozoan targets over mammalian cells.[10] This is a critical aspect for developing therapeutic agents with a wider therapeutic window.

  • Methylation: The degree of methylation at the C-terminal diamine influences the molecule's properties. The single methyl group in Leucinostatin B compared to the two in Leucinostatin A may already contribute to differences in their biological profiles, although this has not been extensively studied with synthetic analogs.

Structure-Activity Relationship Summary

The following table summarizes the key structure-activity relationships for Leucinostatin analogs, primarily derived from studies on Leucinostatin A, with inferred relevance for Leucinostatin B.

Molecular RegionModificationImpact on Biological ActivityRationale
N-Terminus Removal/shortening of the acyl chainSignificant decrease in activityThe lipid tail is essential for membrane interaction and insertion.
Variation in acyl chain structureModulation of potency and selectivityOptimizing lipophilicity can enhance membrane partitioning and target engagement.
Peptide Core Replacement of key amino acids (Aib-3, Leu-5, AHMOD-8)Reduction in activityThese residues are critical for maintaining the bioactive conformation and interacting with the target.
Modification/removal of HyLeu-7Decreased cytotoxicity, retained antiprotozoal activityThis residue is a key determinant of ATP synthase inhibition and systemic toxicity.
Disruption of helical structureLoss of activityThe helical conformation is important for membrane perturbation.
C-Terminus Increased basicityEnhanced selectivity for protozoaIncreased positive charge may favor interaction with negatively charged protozoal membranes.
Alteration of methylation patternPotential modulation of activity and selectivityThe number of methyl groups can influence steric interactions and hydrogen bonding potential.

Experimental Protocols

To facilitate the evaluation of novel synthetic Leucinostatin B analogs, detailed protocols for key biological assays are provided below. These protocols are based on methodologies reported in the literature for similar compounds.

Protocol 1: In Vitro Cytotoxicity Assay using the MTT Method

This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

  • Mammalian cell line (e.g., L6 rat myoblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Leucinostatin B analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the Leucinostatin B analog in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: In Vitro Antiprotozoal Activity Assay against Trypanosoma brucei

This assay determines the potency of compounds against the causative agent of Human African Trypanosomiasis.

Materials:

  • Trypanosoma brucei brucei bloodstream form parasites

  • Complete HMI-9 medium

  • 96-well microplates

  • Leucinostatin B analog stock solution (in DMSO)

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Fluorescence plate reader

Procedure:

  • Maintain T. b. brucei in logarithmic growth phase in HMI-9 medium at 37°C with 5% CO₂.

  • Prepare serial dilutions of the Leucinostatin B analog in HMI-9 medium in a 96-well plate.

  • Adjust the parasite density to 2 x 10⁴ cells/mL and add 100 µL of the parasite suspension to each well containing the compound dilutions. Include a no-drug control and a blank (medium only).

  • Incubate the plate for 72 hours.

  • Add 10 µL of the resazurin-based reagent to each well and incubate for an additional 4-6 hours.

  • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).

  • Calculate the percentage of parasite inhibition relative to the no-drug control and determine the IC₅₀ value.

Visualizing Key Concepts

To further clarify the concepts discussed in this guide, the following diagrams illustrate the general structure of Leucinostatin B analogs, a typical experimental workflow, and the proposed mechanism of action.

G cluster_0 General Structure of a Leucinostatin B Analog cluster_1 Sites for Synthetic Modification struct N-Terminus (Acyl Chain) Peptide Backbone (9 Amino Acids) C-Terminus (N-methyl-1,2-diaminopropane) n_mod Vary chain length, unsaturation, branching struct:n->n_mod Modulate lipophilicity and membrane interaction p_mod Amino acid substitution, backbone alteration, side chain modification struct:p1->p_mod Alter conformation, target binding, and toxicity c_mod Alter basicity, modify methylation struct:c->c_mod Influence selectivity and solubility

Caption: General structure of a Leucinostatin B analog highlighting key regions for synthetic modification.

G start Start: Seed cells in 96-well plate add_compound Add serial dilutions of Leucinostatin B analog start->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate % viability and IC50 value read->analyze

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

G cluster_0 Mitochondrion imm Inner Mitochondrial Membrane disruption Membrane Destabilization & Pore Formation imm->disruption atp_synthase F0F1-ATP Synthase inhibition Inhibition of Proton Channel atp_synthase->inhibition leucinostatin Leucinostatin B Analog leucinostatin->imm Inserts into membrane leucinostatin->atp_synthase Binds to F0 subunit outcome Collapse of Membrane Potential & Inhibition of ATP Synthesis => Cell Death disruption->outcome inhibition->outcome

Caption: Proposed mechanism of action of Leucinostatin B analogs on the mitochondrion.

Conclusion

The development of novel therapeutic agents based on the Leucinostatin scaffold holds significant promise, particularly in the fields of infectious diseases and oncology. While direct SAR studies on synthetic Leucinostatin B analogs are limited, the extensive research on Leucinostatin A provides a robust foundation for the rational design of new derivatives. Key takeaways for researchers include the critical role of the N-terminal acyl chain, the potential to modulate toxicity by modifying the hydroxyleucine at position 7, and the opportunity to enhance selectivity by altering the basicity of the C-terminus. By applying the principles and experimental approaches outlined in this guide, the scientific community can continue to explore and optimize this fascinating class of natural products for therapeutic applications.

References

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie International Edition, 60(28), 15613-15621. [Link][6][2]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. ResearchGate. [Link][3]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. PMC. [Link][6]

  • Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B. The Journal of antibiotics, 36(12), 1613-30. [Link][1]

  • ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Microbiology and Molecular Biology Reviews, 84(4). [Link][4]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of Their Mode of Action. ResearchGate. [Link]

  • An overview of ATP synthase, inhibitors, and their toxicity. Cell & Bioscience, 13(1), 193. [Link][5]

  • Structure activity studies on chemically modified homologues of the antibiotic phytotoxic leucinostatin A. The Journal of antibiotics, 48(3), 254-60. [Link][7]

  • Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLoS Pathogens, 12(7), e1005685. [Link][12]

  • Targeting breast cancer metabolism with a novel inhibitor of mitochondrial ATP synthesis. Oncotarget, 11(43), 3922-3937. [Link]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. BORIS Portal. [Link][10]

  • In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin. The Journal of antibiotics, 62(6), 303-7. [Link]

  • Protocol - Cytoskeleton, Inc. Cytoskeleton, Inc.[Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link][8]

  • Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies. eScholarship. [Link]

  • In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin. The Journal of antibiotics, 62(6), 303-7. [Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link][9]

  • ATP synthase inhibition, an overlooked confounding factor in the mitochondrial stress test. Toxicology in Vitro, 85, 105477. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Leucinostatin B

Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling Leucinostatin B. This peptidic fungal metabolite, originally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling Leucinostatin B. This peptidic fungal metabolite, originally isolated from the bio-control fungus Purpureocillium lilacinum[1], is a highly potent biological agent. Its primary mechanism of action involves the profound disruption of cellular membrane potential and the direct inhibition of mitochondrial ATP synthase, which subsequently represses mTORC1 signaling and induces rapid cellular apoptosis[2].

Because its uncoupling effect on the inner mitochondrial membrane is highly conserved across eukaryotic cells, accidental exposure—whether via inhalation of the lyophilized powder, dermal absorption in solvents, or accidental ingestion—poses a severe acute toxicity risk to researchers[3].

Table 1: Physicochemical and Hazard Profile of Leucinostatin B

Property / HazardSpecification / DataOperational Implication
CAS Number 76663-52-0Verify reagent identity before handling to avoid cross-contamination.
Molecular Formula C61H109N11O13High molecular weight peptaibol; highly lipophilic properties[4].
Physical State Lyophilized PowderHigh risk of aerosolization during weighing or transfer.
Solubility DMSO, DMF, Methanol (10 mg/mL)Solvents act as permeation enhancers; dermal contact with solutions is highly dangerous[4].
Primary Target Mitochondrial ATP SynthaseBroad-spectrum cytotoxicity; there is no specific antidote[2].
Storage -20°C (Stable for >2 years)Requires controlled temperature handling to prevent degradation[4].

Mandatory Personal Protective Equipment (PPE) Protocol

The choice of PPE is dictated by the compound's physical state (an easily aerosolizable powder) and its required solvent vehicles (DMSO/Methanol), which rapidly carry solutes across the dermal barrier.

Dermal Protection
  • Double Gloving (Mandatory): Wear a robust inner layer of standard nitrile gloves and an outer layer of extended-cuff, chemical-resistant nitrile or neoprene gloves.

    • Causality: Solvents like DMSO rapidly degrade standard latex and thin nitrile. By double-gloving, you create a self-validating safety system: if a spill occurs on the outer glove, it can be immediately doffed without exposing bare skin, maintaining continuous barrier integrity.

  • Lab Coat & Sleeves: A fully buttoned, fluid-resistant lab coat with tight-fitting cuffs is required. Disposable Tyvek oversleeves are highly recommended when working inside the biosafety cabinet (BSC) or fume hood to prevent sleeve contamination.

Respiratory & Ocular Protection
  • Engineering Controls (Primary): All handling of the dry powder MUST be performed inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Causality: The powder is highly electrostatic and easily aerosolized. The inward airflow of the hood prevents inhalation of microscopic particulates.

  • Respirator: If a fume hood/BSC is temporarily unavailable, or during a spill response outside of primary containment, a NIOSH-approved N95 or P100 particulate respirator is strictly required.

  • Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient because they do not seal against airborne dust or solvent splashes.

Operational Workflow: Reconstitution & Handling

To minimize exposure, the following self-validating protocol ensures that the compound is never exposed to ambient lab air and that handling is minimized.

Step-by-Step Reconstitution Methodology
  • Preparation: Equilibrate the sealed vial of Leucinostatin B to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, which degrades the compound and alters its mass, ruining experimental reproducibility.

  • Containment: Transfer the sealed vial, sterile solvent (e.g., anhydrous DMSO), micropipettes, and sterile amber storage aliquots into the fume hood/BSC.

  • In Situ Solubilization: Do not attempt to weigh the powder, as this risks aerosolization. Instead, inject the calculated volume of DMSO directly through the vial's septum (if applicable) or carefully uncap the vial deep within the hood. For a standard 10 mg vial, add 1.0 mL of DMSO to achieve a 10 mg/mL stock solution[4].

  • Dissolution: Gently swirl the vial to dissolve the peptaibol. Do not vortex vigorously, as this can create micro-aerosols inside the vial that escape upon opening.

  • Aliquoting: Transfer the stock solution into single-use amber glass or opaque microcentrifuge tubes (e.g., 50 µL per tube).

    • Causality: Repeated freeze-thaw cycles degrade the peptide. Single-use aliquots preserve scientific integrity and drastically reduce the frequency of handling the concentrated stock.

  • Decontamination: Wipe the exterior of all sealed aliquot tubes with 70% ethanol before removing them from the hood. Store immediately at -20°C[4].

Spill Response and Disposal Plan

A spill of Leucinostatin B dissolved in DMSO is a critical high-risk event due to the solvent's skin-penetrating properties.

Spill Response Protocol
  • Isolate: Evacuate personnel from the immediate area to prevent tracking the compound.

  • Protect: Don full spill-response PPE (P100 respirator, double nitrile gloves, splash goggles, and a chemical-resistant apron).

  • Absorb: Cover the spill with an inert, highly absorbent material (e.g., vermiculite or universal spill pads). Never use standard paper towels for DMSO spills, as they offer zero barrier protection to your hands and allow the solvent to instantly reach your gloves.

  • Neutralize/Clean: Clean the area with a 10% bleach (sodium hypochlorite) solution, followed by soap and water.

    • Causality: Oxidizing agents like sodium hypochlorite help cleave and degrade the peptidic bonds of the toxin, neutralizing its biological activity.

  • Dispose: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

Disposal Plan

Never dispose of Leucinostatin B down the drain. All liquid waste, contaminated pipette tips, and empty vials must be treated as Acutely Toxic Chemical Waste . Segregate this from standard halogenated waste and label it explicitly as "Toxic Peptaibol / Leucinostatin B in [Solvent]". High-temperature incineration is the only approved method for final destruction.

Visualizations

Mechanism of Toxicity

The following diagram illustrates the causality between Leucinostatin B exposure and cellular toxicity, highlighting why systemic exposure must be avoided.

ToxicityMechanism LcB Leucinostatin B Exposure Membrane Inner Mitochondrial Membrane Uncoupling LcB->Membrane ATP Inhibition of ATP Synthase Membrane->ATP mTOR Suppression of mTORC1 Signaling ATP->mTOR Apoptosis Cellular Apoptosis & Death mTOR->Apoptosis

Figure 1: Mechanistic pathway of Leucinostatin B-induced cellular toxicity.

Safe Reconstitution Workflow

This workflow maps the self-validating steps to ensure operator safety and compound integrity.

ReconstitutionWorkflow Equilibrate 1. Equilibrate to RT (Prevents Condensation) PPE 2. Don Mandatory PPE (Double Gloves, Goggles) Equilibrate->PPE Hood 3. Transfer to Fume Hood (Aerosol Containment) PPE->Hood Solvent 4. In Situ Solubilization (DMSO/Methanol) Hood->Solvent Aliquot 5. Aliquot & Seal (Single-Use Tubes) Solvent->Aliquot Store 6. Store at -20°C (Maintains Stability) Aliquot->Store

Figure 2: Safe handling and reconstitution workflow for Leucinostatin B.

References[2] Bernatchez, J. A., et al. "Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi." ACS Omega (2022). URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06347[4] Sigma-Aldrich. "Leucinostatin A+B mixture, ≥95% (mixture of Leucinostatin A+B, HPLC), (Paecilomyces lilacinus)." Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com/US/en/product/sigma/l1397[1] Wang, G., et al. "Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining." PLoS Pathogens (2016). URL: https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1005685[3] Paege, N., et al. "Toxicological evaluation of microbial secondary metabolites in the context of European active substance approval for plant protection products." Environmental Health (2024). URL: https://doi.org/10.1186/s12940-024-01092-0

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